Nifuron
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19819-47-7 |
|---|---|
Molecular Formula |
C11H13Cl2N3O3 |
Molecular Weight |
306.14 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]ethanamine |
InChI |
InChI=1S/C11H13Cl2N3O3/c12-5-8-15(9-6-13)14-7-1-2-10-3-4-11(19-10)16(17)18/h1-4,7H,5-6,8-9H2/b2-1+,14-7+ |
InChI Key |
ZKWWRCVSLWBZMJ-KGYSUWQBSA-N |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC=NN(CCCl)CCCl |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=N/N(CCCl)CCCl |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC=NN(CCCl)CCCl |
Other CAS No. |
19819-47-7 |
Synonyms |
(5'-nitro-2'-furyl)acrylidene bis(2- chloroethyl)hydrazone nifuron |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Ribosomal Mechanism of Action of Nitrofurantoin
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Nitrofurantoin, a synthetic nitrofuran antibiotic, has remained a cornerstone in the treatment of uncomplicated urinary tract infections for decades. Its enduring efficacy is largely attributed to a multifaceted mechanism of action that circumvents common pathways of antibiotic resistance. A primary target of Nitrofurantoin's antimicrobial activity is the bacterial ribosome, leading to the disruption of protein synthesis. This technical guide provides an in-depth examination of this mechanism, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core pathways and workflows involved in its study.
Core Mechanism of Action: From Prodrug to Ribosomal Disruption
Nitrofurantoin functions as a prodrug; it is administered in an inactive form and requires intracellular metabolic activation to exert its bactericidal effects.[1] This activation process is selectively efficient within bacterial cells, which possess a high concentration of flavoproteins (nitroreductases) compared to mammalian cells.[1][2] The mechanism can be delineated into several key stages:
-
Bacterial Uptake and Reduction: Nitrofurantoin is taken up by the bacterial cell. Inside the cytoplasm, it is rapidly reduced by bacterial flavoproteins, specifically nitroreductases such as NfsA and NfsB.[1][3] This reduction process is crucial for the generation of the active antimicrobial agents.[3]
-
Formation of Reactive Intermediates: The enzymatic reduction of Nitrofurantoin's nitro group generates a cascade of highly reactive and unstable electrophilic intermediates, including nitro-anion-free radicals and hydroxylamine.[1][3]
-
Non-Specific Attack on Ribosomal Components: These reactive intermediates are highly promiscuous, attacking a multitude of cellular macromolecules indiscriminately.[1][2] A principal target is the bacterial ribosome. The intermediates react non-specifically and covalently modify ribosomal proteins and ribosomal RNA (rRNA).[1][4] This binding is not to a specific site but rather a widespread, non-specific alteration of ribosomal components.[5][6]
-
Inhibition of Protein Synthesis: The extensive covalent damage to ribosomal proteins and rRNA alters the structure and function of the ribosome, leading to a complete inhibition of protein synthesis.[1][5] This disruption of a process critical for bacterial viability is a major contributor to the bactericidal effect of the drug at therapeutic concentrations.[1][7]
This multi-target nature is a primary reason for the low incidence of acquired bacterial resistance to Nitrofurantoin, as simultaneous mutations in numerous target macromolecules would likely be lethal to the bacterium.[7]
Quantitative Data on Nitrofurantoin Activity
The non-specific, covalent modification of ribosomal components by activated Nitrofurantoin complicates traditional pharmacodynamic analysis. As a result, classic quantitative measures of drug-target interaction, such as specific binding affinities (Kd) or inhibition constants (Ki) for the ribosome, are not typically reported in the literature.[1] The drug's efficacy is a cumulative result of damage to numerous cellular components rather than a high-affinity interaction with a single binding site.[1]
However, the overall antimicrobial effect is quantified using Minimum Inhibitory Concentration (MIC) values, which define the lowest concentration of the drug that prevents visible growth of a microorganism.
| Parameter | Organism | Value (µg/mL) | Interpretation / Notes | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | Escherichia coli | ≤ 32 | Susceptible | [7] |
| Escherichia coli | 1 - 128 | Range of observed MICs | [1] | |
| Staphylococcus aureus | 30 | Sensitive | [1] | |
| General Susceptible Organisms | ≤ 32 | Susceptible (S) | [2] | |
| Intermediate Susceptibility | 64 | Intermediate (I) | [7] | |
| Resistant Organisms | ≥ 128 | Resistant (R) | [7] | |
| Bacteriostatic Concentration | Most susceptible organisms | < 32 | Inhibits bacterial growth | [1] |
| Bactericidal Concentration | Achieved in urine | > 100 | Kills bacteria | [1] |
Key Experimental Protocols
Investigating the ribosomal effects of Nitrofurantoin involves a combination of cell-based and cell-free assays. The following are detailed methodologies for pivotal experiments.
Inhibition of Inducible Enzyme (β-galactosidase) Synthesis
This cell-based assay measures the effect of Nitrofurantoin on de novo protein synthesis by quantifying the production of an inducible enzyme.[1] At lower concentrations, Nitrofurantoin can specifically inhibit the synthesis of inducible enzymes like β-galactosidase without affecting total protein synthesis.[3][5]
Objective: To determine the concentration at which Nitrofurantoin inhibits the synthesis of new proteins in response to an inducer.[1]
Methodology:
-
Bacterial Culture Preparation: Grow a suitable bacterial strain (e.g., E. coli K-12) in a minimal medium with a non-inducing carbon source (e.g., glycerol) to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).[1]
-
Induction and Treatment: Aliquot the culture into multiple tubes. Add a range of Nitrofurantoin concentrations to the tubes. Induce protein synthesis by adding an inducer like lactose (B1674315) or IPTG.[1]
-
Incubation: Incubate the cultures at 37°C for a period sufficient for enzyme synthesis (e.g., 1-2 hours).
-
Cell Lysis: Terminate the reaction and lyse the cells using a method such as sonication or treatment with toluene/detergent to release intracellular contents.
-
Enzyme Activity Assay: Add a chromogenic substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG). Measure the rate of color development (at 420 nm) spectrophotometrically.
-
Data Analysis: Normalize enzyme activity to cell density (OD600). Plot the β-galactosidase activity against the Nitrofurantoin concentration to determine the inhibitory effect.[1]
In Vitro Transcription/Translation (IVTT) Assay
This cell-free assay directly measures the impact of a compound on the core protein synthesis machinery, isolated from the complexities of a living cell.[1]
Objective: To quantify the direct inhibitory effect of Nitrofurantoin on bacterial protein synthesis and calculate an IC50 value.[1]
Methodology:
-
System Preparation: Utilize a commercial bacterial IVTT kit (e.g., from E. coli extracts), which contains ribosomes, tRNAs, amino acids, and other necessary factors for protein synthesis.[1]
-
Activation of Nitrofurantoin: Since Nitrofurantoin is a prodrug, it must be activated. This can be achieved by pre-incubating Nitrofurantoin with a source of bacterial nitroreductases and a reducing agent (e.g., NADPH).
-
IVTT Reaction: Set up the IVTT reaction according to the manufacturer's protocol. Include a reporter gene (e.g., luciferase or β-galactosidase) as the template DNA.
-
Treatment: Add a range of concentrations of the pre-activated Nitrofurantoin to the reactions. Include a positive control (no drug) and a negative control (no DNA template).[1]
-
Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).
-
Quantification: Measure the amount of synthesized protein using a method appropriate for the reporter (e.g., luminescence for luciferase).
-
Data Analysis: Normalize the signal from treated reactions to the positive control. Plot the percentage of protein synthesis against the drug concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of protein synthesis).[1]
Identification of Adducted Ribosomal Proteins via Mass Spectrometry
Due to the non-specific covalent binding, identifying the exact ribosomal proteins modified by activated Nitrofurantoin is challenging.[1] Proteomic techniques, particularly mass spectrometry, can be employed to map these modifications.
Objective: To identify which ribosomal proteins and specific amino acid residues are covalently modified by Nitrofurantoin's reactive intermediates.
Methodology:
-
Treatment and Ribosome Isolation: Treat bacterial cultures with a sub-lethal concentration of Nitrofurantoin. Isolate the 70S ribosomes via differential centrifugation followed by sucrose (B13894) density gradient centrifugation for high purity.[1]
-
Protein Extraction and Digestion: Extract the ribosomal proteins from the isolated ribosomes. Digest the proteins into smaller peptides using a specific protease, such as trypsin.[1]
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Data Analysis: Search the acquired MS/MS data against a database of the organism's ribosomal proteins. Identify peptides that exhibit a mass shift corresponding to the addition of a Nitrofurantoin metabolite. This indicates which proteins and, potentially, which specific amino acid residues have been adducted.[1]
Conclusion
The mechanism of action of Nitrofurantoin against bacterial ribosomes is characterized by its reliance on metabolic activation into promiscuous, reactive intermediates.[1] These intermediates cause widespread, non-specific covalent damage to ribosomal proteins and rRNA, leading to a complete shutdown of protein synthesis.[1][6] This multi-target approach is distinct from many antibiotics that bind to specific, conserved pockets on the ribosome. While this complicates the determination of traditional binding kinetics, it provides a robust antimicrobial strategy that has proven resilient to the development of widespread clinical resistance.[5][7] The experimental protocols outlined herein provide a framework for the continued investigation and characterization of this unique and effective antimicrobial agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 3. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrofurantoin Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
The Antibacterial Spectrum and Activity of Nitrofurantoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrofurantoin (B1679001), a synthetic nitrofuran derivative, has been a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs) for decades. Its clinical longevity can be attributed to a unique multi-targeted mechanism of action and a correspondingly low rate of resistance development among key uropathogens. This guide provides an in-depth analysis of nitrofurantoin's antibacterial spectrum, its mechanism of action, the molecular basis of resistance, and standardized methodologies for its evaluation.
Antibacterial Spectrum of Nitrofurantoin
Nitrofurantoin exhibits a broad spectrum of activity against many common Gram-positive and Gram-negative urinary pathogens. Its efficacy is particularly notable against Escherichia coli, the predominant causative agent of UTIs. The antibacterial spectrum is summarized below with Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Quantitative Susceptibility Data
The following tables present the MIC50 and MIC90 values for nitrofurantoin against various uropathogens. MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively.
| Gram-Negative Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| Escherichia coli | 16[1][2][3] | 32[4] | Includes ESBL-producing strains. |
| Klebsiella pneumoniae | 8-32 | >256 | Higher resistance rates observed.[5] |
| Proteus mirabilis | - | - | Intrinsically resistant.[6][7][8][9] |
| Gram-Positive Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| Staphylococcus saprophyticus | - | - | Generally highly susceptible.[10][11][12] |
| Enterococcus faecalis | - | - | Susceptible.[10] |
| Enterococcus faecium | 64[2] | 128[2] | Higher MICs compared to E. faecalis. |
Mechanism of Action
The antimicrobial action of nitrofurantoin is multifaceted and relies on its intracellular reduction by bacterial enzymes to form highly reactive electrophilic intermediates.[13][14][15] This process is central to its bactericidal activity.
Activation Pathway
Nitrofurantoin, a prodrug, is readily taken up by bacterial cells. Inside the bacterium, it is reduced by flavoproteins, specifically oxygen-insensitive nitroreductases NfsA and NfsB.[16][17][18][19] This reduction process generates a cascade of reactive intermediates, including nitro-anion free radicals and hydroxylamine.[14] These highly reactive molecules are non-specific in their targets, leading to widespread cellular damage.
Caption: Nitrofurantoin's mechanism of action within a bacterial cell.
Multiple Cellular Targets
The reactive intermediates generated from nitrofurantoin reduction indiscriminately attack various macromolecules essential for bacterial survival.[15] This includes:
-
Ribosomal Proteins: Leading to the inhibition of protein synthesis.
-
DNA and RNA: Causing damage and interfering with nucleic acid synthesis.
-
Metabolic Enzymes: Disrupting crucial pathways like the citric acid cycle.
This multi-targeted approach is believed to be a key factor in the low incidence of acquired resistance to nitrofurantoin, as simultaneous mutations in all target macromolecules would likely be lethal to the bacteria.
Mechanisms of Resistance
While resistance to nitrofurantoin is relatively uncommon, it can occur, primarily through genetic alterations that impair its activation.
Primary Resistance Pathway
The predominant mechanism of resistance involves loss-of-function mutations in the genes encoding the nitroreductase enzymes, nfsA and nfsB.[16][17][18][19] Mutations in these genes prevent or reduce the conversion of nitrofurantoin into its toxic intermediates, thereby rendering the drug ineffective. High-level resistance often requires mutations in both genes.
Caption: Primary mechanism of bacterial resistance to nitrofurantoin.
Experimental Protocols
The determination of nitrofurantoin's antibacterial activity is typically performed using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. A detailed workflow is provided below.
Caption: Workflow for determining MIC using the broth microdilution method.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of nitrofurantoin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted nitrofurantoin is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The inoculated plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: Following incubation, the plate is visually inspected for bacterial growth, as indicated by turbidity. The MIC is recorded as the lowest concentration of nitrofurantoin that completely inhibits visible growth of the organism.
Conclusion
Nitrofurantoin remains a valuable therapeutic agent for uncomplicated UTIs due to its favorable antibacterial spectrum against common uropathogens and a low propensity for resistance development. Its unique mechanism of action, involving intracellular activation to reactive intermediates that damage multiple cellular targets, underscores its sustained efficacy. Understanding the nuances of its activity and the primary mechanisms of resistance is crucial for its appropriate clinical use and for ongoing surveillance of antimicrobial susceptibility patterns. The standardized methodologies outlined in this guide provide a framework for the consistent and accurate evaluation of nitrofurantoin's in vitro potency.
References
- 1. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing [mdpi.com]
- 4. Characteristics of urinary tract infection pathogens and their in vitro susceptibility to antimicrobial agents in China: data from a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Incidence and Genetic Bases of Nitrofurantoin Resistance in Clinical Isolates of Two Successful Multidrug-Resistant Clones of Salmonella enterica Serovar Typhimurium: Pandemic "DT 104" and pUO-StVR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Nifuron (Nitrofurantoin): A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrofurantoin (B1679001), a synthetic nitrofuran derivative, is a crucial antibacterial agent primarily utilized in the treatment and prophylaxis of uncomplicated lower urinary tract infections (UTIs).[1] Its enduring efficacy is attributed to a unique mechanism of action that involves multiple targets within the bacterial cell, resulting in a low incidence of acquired resistance.[2][3] This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of Nitrofurantoin, supported by detailed experimental methodologies and visual representations of its mechanism of action and relevant experimental workflows.
Chemical Structure and Identification
Nitrofurantoin's chemical structure consists of a hydantoin (B18101) ring linked to a 5-nitrofuran group through an azomethine bridge.[4] This arrangement is fundamental to its antibacterial activity.
| Identifier | Value |
| IUPAC Name | 1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione[5] |
| CAS Number | 67-20-9[5] |
| Molecular Formula | C₈H₆N₄O₅[5] |
| SMILES | C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)--INVALID-LINK--[O-][5] |
Physicochemical Properties
The physicochemical properties of Nitrofurantoin are critical for its formulation, stability, and pharmacokinetic profile. It is a yellow crystalline powder with a bitter taste.[4][5]
| Property | Value |
| Molecular Weight | 238.16 g/mol [5] |
| Melting Point | ~270-272 °C (decomposes)[5] |
| pKa | 7.2[4] |
| LogP | -0.47[5] |
Solubility Profile
Nitrofurantoin exhibits low solubility in water and many organic solvents, a key consideration for its oral bioavailability. It is soluble in polar aprotic solvents like dimethylformamide (DMF).[4]
| Solvent | Solubility |
| Water (pH 7) | 19.0 mg/100 mL[6] |
| 95% Ethanol | 51.0 mg/100 mL[6] |
| Acetone | 510 mg/100 mL[6] |
| Dimethylformamide (DMF) | 8000 mg/100 mL[6] |
| Peanut Oil | 2.1 mg/100 mL[6] |
Note: There are different crystalline forms, such as the anhydrate and monohydrate, which can have slightly different solubilities.[7]
Mechanism of Action
The antibacterial effect of nitrofurantoin is multifaceted. It acts as a prodrug that is activated within the bacterial cell.[8]
-
Uptake and Reduction: Nitrofurantoin is taken up by bacteria. Inside the cell, bacterial flavoproteins (nitroreductases) reduce the nitro group of the molecule. This reduction is significantly more rapid in bacterial cells than in mammalian cells, contributing to its selective toxicity.[2][9]
-
Generation of Reactive Intermediates: This reduction process generates highly reactive electrophilic intermediates.[3][8]
-
Macromolecular Damage: These reactive intermediates are non-specific and damage a wide array of bacterial macromolecules, including:
This multi-targeted approach is believed to be the reason for the low incidence of acquired bacterial resistance to Nitrofurantoin.[2][3]
Experimental Protocols
Synthesis of Nitrofurantoin
The common synthesis of Nitrofurantoin involves the condensation of 1-aminohydantoin (B1197227) with 5-nitro-2-furaldehyde (B57684) diacetate.[12]
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific bacterium.[10][13]
Spectrophotometric Determination of pKa
The acid dissociation constant (pKa) can be determined by measuring the absorbance of Nitrofurantoin solutions at different pH values.[7]
-
Preparation of Solutions: Prepare a set of stock buffer solutions of known pH (e.g., ranging from 6.6 to 7.8) and a stock solution of Nitrofurantoin.
-
Spectrophotometric Measurement:
-
Measure the absorption spectra of Nitrofurantoin in a strong acid (e.g., 0.1 M HCl) to obtain the absorbance of the non-dissociated form (A_HA).
-
Measure the absorption spectra in a strong base (e.g., 0.1 M NaOH) to obtain the absorbance of the dissociated form (A_A-).
-
Measure the absorbance of Nitrofurantoin in each of the buffer solutions (A_i) at a fixed wavelength (e.g., 410 nm).
-
-
Calculation: The pKa can be calculated for each buffer solution using the following equation: pKa = pH_i - log[(A_i - A_HA) / (A_A- - A_i)]
-
Final Value: The final pKa is the average of the values obtained from the different buffer solutions.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure and properties of Nitrofurantoin. The tabulated data offers a quick reference for its key physicochemical characteristics, while the detailed mechanism of action and experimental protocols provide a deeper understanding for research and development purposes. The multifaceted antibacterial action of Nitrofurantoin continues to make it a valuable therapeutic agent in the era of increasing antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. is.muni.cz [is.muni.cz]
- 8. researchgate.net [researchgate.net]
- 9. uspnf.com [uspnf.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. CN108069944B - Preparation method of nitrofurantoin - Google Patents [patents.google.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
In Vitro Pharmacokinetics and Pharmacodynamics of Nitrofurantoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of nitrofurantoin (B1679001), a nitrofuran antibiotic primarily used in the treatment of uncomplicated urinary tract infections (UTIs). This document delves into the core mechanisms of action, metabolic activation, and antibacterial activity, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways and workflows.
Pharmacokinetics: In Vitro Profile
Nitrofurantoin's efficacy is intrinsically linked to its pharmacokinetic properties, which are characterized by its metabolic activation, protein binding, and resulting antibacterial activity.
Protein Binding
In vitro studies have demonstrated that nitrofurantoin binds to plasma proteins, primarily albumin. The extent of this binding can influence the free drug concentration available for antibacterial action.
| Parameter | Value | Species | Primary Protein | Reference |
| Protein Binding | 60-77% | Human | Albumin | [1] |
| Protein Binding | ~60% | Human | Plasma Proteins | [2] |
Table 1: In Vitro Protein Binding of Nitrofurantoin.
Metabolic Activation
Nitrofurantoin is a prodrug that requires intracellular reduction of its nitro group by bacterial flavoproteins (nitroreductases) to form highly reactive electrophilic intermediates.[3][4][5] These intermediates are responsible for the drug's antibacterial effects. This activation is more rapid and extensive in bacterial cells compared to mammalian cells, contributing to its selective toxicity.[1] Under anaerobic conditions, the activity of certain oxygen-sensitive nitroreductases can be enhanced.[6]
The metabolic activation of nitrofurantoin can be visualized as a multi-step intracellular process:
Pharmacodynamics: In Vitro Activity
The pharmacodynamics of nitrofurantoin describe the relationship between drug concentration and its antibacterial effect. This is primarily assessed through minimum inhibitory concentration (MIC) values and time-kill studies.
Mechanism of Action
The reactive intermediates generated from nitrofurantoin's metabolic activation have a multi-targeted mechanism of action, which is a key factor in the low incidence of acquired bacterial resistance.[4][7] These intermediates non-specifically attack various vital cellular components, leading to:
-
DNA and RNA Damage: The reactive metabolites can cause damage to bacterial DNA and RNA, thereby inhibiting replication and transcription.[5][6]
-
Protein Inactivation: They attack ribosomal proteins and other essential enzymes, leading to the inhibition of protein synthesis.[4][5][6] At low concentrations, nitrofurantoin specifically inhibits inducible enzyme synthesis.[4]
-
Metabolic Disruption: Key enzymes involved in the citric acid cycle and other metabolic pathways are inhibited, disrupting cellular energy production.[3][6]
-
Cell Wall Synthesis Inhibition: The synthesis of the bacterial cell wall can also be inhibited.[5][6]
This multifaceted attack is illustrated in the following diagram:
Antibacterial Spectrum and Potency
Nitrofurantoin demonstrates broad-spectrum activity against a variety of Gram-positive and Gram-negative uropathogens. Organisms are generally considered susceptible if their MIC is ≤32 µg/mL.[1]
| Bacterial Species | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Escherichia coli | 1 - 128 | 16 | 16 | [8] |
| Escherichia coli | 4 - 64 | - | - | [9] |
| Escherichia coli (clinical isolates) | - | - | 16 | [10] |
| Escherichia coli (resistant clinical strains) | 32 - 192 | - | - | [11] |
| Staphylococcus saprophyticus | - | - | - | [12] |
| Staphylococcus pseudintermedius | 4 - 16 | 8 | 16 | [8] |
| Enterococcus faecium | 32 - 512 | 64 | 128 | [8] |
| Gram-positive cocci | 2 - 4 | - | - | [9] |
| Anaerobic bacteria | 0.5 | - | - | [9] |
Table 2: In Vitro Activity of Nitrofurantoin Against Common Uropathogens.
Time-Kill Kinetics
Time-kill curve analyses are essential for understanding the bactericidal or bacteriostatic nature of an antibiotic over time. In vitro studies have shown that nitrofurantoin exhibits concentration-dependent killing against E. coli.[12][13] A bactericidal effect, typically defined as a ≥3 log10 reduction in colony-forming units (CFU)/mL, is generally achieved within 4-6 hours at concentrations of 8x MIC for susceptible pathogens like E. coli and S. saprophyticus.[14] The killing effect against E. faecium is reported to be less rapid but still significant.[12][13]
| Pathogen | Nitrofurantoin Concentration | Time to 4 log reduction (hours) | Reference |
| E. coli | 8 x MIC | 6 | [12][13] |
| E. coli | 8 x MIC | 8 (complete eradication) | [14] |
Table 3: Summary of In Vitro Time-Kill Kinetics for Nitrofurantoin.
Experimental Protocols
Standardized in vitro testing methodologies are crucial for the accurate determination of nitrofurantoin's antibacterial activity. The broth microdilution method is a commonly employed technique for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution for MIC Determination
This method involves challenging a standardized bacterial inoculum with serial dilutions of nitrofurantoin in a liquid growth medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Nitrofurantoin stock solution (e.g., in DMSO)
-
Bacterial culture (18-24 hours old)
-
Sterile saline or MHB
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Nitrofurantoin Dilutions: a. Dispense sterile MHB into all wells of a 96-well plate. b. Prepare a high-concentration stock solution of nitrofurantoin. c. Perform serial two-fold dilutions of the nitrofurantoin stock solution across the wells to achieve the desired concentration range.
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test bacterium from a fresh agar (B569324) plate. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension in MHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: a. Inoculate each well containing the nitrofurantoin dilutions with the final bacterial suspension. b. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (uninoculated broth).
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: a. After incubation, visually inspect the plate for bacterial growth (turbidity or a pellet). b. The MIC is the lowest concentration of nitrofurantoin that completely inhibits visible growth.
The following diagram outlines the workflow for the broth microdilution method:
Conclusion
The in vitro profile of nitrofurantoin underscores its continued utility as a first-line agent for uncomplicated UTIs. Its multifaceted mechanism of action, initiated by bacterial-specific metabolic activation, contributes to a low rate of resistance development. Quantitative data from MIC and time-kill studies confirm its potent activity against common uropathogens. The standardized experimental protocols outlined in this guide provide a framework for consistent and reproducible in vitro evaluation of nitrofurantoin and other antimicrobial agents. This in-depth understanding of its in vitro pharmacokinetics and pharmacodynamics is essential for ongoing research, drug development, and the informed clinical application of this important antibiotic.
References
- 1. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 2. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo antibacterial activity of nitrofurantoin against clinical isolates of E. coli in Japan and evaluation of biological cost of nitrofurantoin resistant strains using a mouse urinary tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Pharmacodynamic studies of nitrofurantoin against common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
The Effect of Nitrofurantoin on Bacterial DNA and RNA Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, has long been a cornerstone in the treatment of uncomplicated urinary tract infections. Its enduring efficacy is largely attributed to its multifaceted mechanism of action, which circumvents the rapid development of bacterial resistance. This technical guide provides a comprehensive examination of the core mechanism by which nitrofurantoin impacts bacterial DNA and RNA synthesis. It delves into the bioactivation of the drug, the subsequent generation of reactive intermediates, and their damaging effects on nucleic acids and related cellular machinery. This document summarizes key quantitative data, provides detailed experimental protocols for studying these effects, and presents visual representations of the involved pathways and workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
Nitrofurantoin is a prodrug that exerts its bactericidal effects after being metabolized by bacterial nitroreductases.[1][2] This activation process is significantly more efficient in bacterial cells than in mammalian cells, providing a degree of selective toxicity.[1] The reduction of nitrofurantoin produces a cascade of highly reactive electrophilic intermediates, including nitro-anion-free radicals and hydroxylamine.[3] These reactive species are not specific to a single target but rather engage in a widespread attack on various cellular macromolecules, a key aspect of nitrofurantoin's broad activity and the low incidence of acquired resistance.[4][5] This guide will focus specifically on the consequences of this activity on bacterial DNA and RNA synthesis.
Mechanism of Action: A Multi-pronged Assault on Nucleic Acid Integrity
The inhibitory effect of nitrofurantoin on bacterial DNA and RNA synthesis is primarily a consequence of extensive damage to the DNA template, rather than direct inhibition of polymerases.[2] The process can be dissected into several key stages:
-
Uptake and Bioactivation: Nitrofurantoin is taken up by bacterial cells and is rapidly reduced by flavoproteins, specifically nitroreductases such as NfsA and NfsB in Escherichia coli.[6]
-
Generation of Reactive Intermediates: The enzymatic reduction of nitrofurantoin's nitro group generates highly reactive and cytotoxic intermediates.[4][7]
-
Macromolecular Damage: These electrophilic intermediates react with a multitude of cellular components. Crucially, they cause significant damage to bacterial DNA.[4][7] This damage manifests as strand breakages and the formation of inter-strand cross-links, which physically obstruct the progression of DNA and RNA polymerases.[1][4]
-
Inhibition of Synthesis: The damaged DNA can no longer serve as a viable template for replication or transcription, leading to the effective inhibition of both DNA and RNA synthesis.[8][9]
-
Induction of the SOS Response: The substantial DNA damage triggers the bacterial SOS response, a global emergency repair system.[1] This response is a hallmark of significant genotoxic stress and further underscores the impact of nitrofurantoin on DNA integrity.
The following diagram illustrates the overall mechanism of action of nitrofurantoin.
Quantitative Data on Nitrofurantoin's Effects
While direct kinetic data for the inhibition of DNA and RNA polymerases by nitrofurantoin are scarce, likely due to its indirect mechanism of action, the following tables summarize key quantitative findings related to its impact on bacterial viability and DNA integrity.
Table 1: Minimum Inhibitory Concentrations (MIC) of Nitrofurantoin against Uropathogens
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | 1 - 128 | 16 | 16 | [10] |
| Staphylococcus saprophyticus | 4 - 16 | 8 | 16 | [10] |
| Enterococcus faecium | 32 - 512 | 64 | 128 | [10] |
| Klebsiella spp. | Resistant | - | - | [8] |
Table 2: Quantitative Assessment of Nitrofurantoin-Induced DNA Damage
| Parameter | Organism | Nitrofurantoin Concentration | Observed Effect | Reference(s) |
| DNA Inter-strand Cross-links | Vibrio cholerae | 120 µg/mL/h | 55% of DNA became reversibly bihelical | [4] |
| Survival (D10) | Vibrio cholerae | 18.0 µg/mL x hr | 10% survival | [4] |
| Survival (D37) | Vibrio cholerae | 5.5 µg/mL x hr | 37% survival | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of nitrofurantoin on bacterial DNA and related processes.
Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standardized methods for antimicrobial susceptibility testing.
Objective: To determine the minimum concentration of nitrofurantoin that inhibits the visible growth of a bacterial strain.
Materials:
-
Nitrofurantoin powder
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of nitrofurantoin in DMSO.
-
Working Solution Preparation: Serially dilute the stock solution in CAMHB to achieve a range of concentrations (e.g., 0.25 to 128 µg/mL) in the wells of a 96-well plate.
-
Inoculum Preparation: Dilute the bacterial culture in CAMHB to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL. Further dilute this suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the nitrofurantoin dilutions. Include a positive control well (bacteria in broth without nitrofurantoin) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of nitrofurantoin at which no visible bacterial growth is observed.
Protocol for Assessing DNA Damage via SOS Response Induction (Reporter Gene Assay)
This protocol utilizes a reporter strain to quantify the induction of the SOS response.
Objective: To measure the dose-dependent induction of the SOS response in bacteria exposed to nitrofurantoin.
Materials:
-
Bacterial reporter strain (e.g., E. coli with a sulA promoter-GFP fusion)
-
Nitrofurantoin
-
Luria-Bertani (LB) broth
-
96-well black, clear-bottom microtiter plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Culture Preparation: Grow the reporter strain overnight in LB broth. Dilute the overnight culture into fresh LB broth and grow to early- or mid-logarithmic phase.
-
Assay Setup: In a 96-well plate, add the bacterial culture to wells containing serial dilutions of nitrofurantoin. Include a positive control (e.g., a known DNA damaging agent like ciprofloxacin) and a negative control (no drug).
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 2-4 hours).
-
Measurement: Measure the optical density (OD) at 600 nm to assess bacterial growth and the fluorescence (e.g., excitation at 485 nm, emission at 528 nm for GFP) to quantify reporter gene expression.
-
Data Analysis: Normalize the fluorescence signal to the OD to account for differences in cell density. Plot the normalized fluorescence against the nitrofurantoin concentration to determine the dose-response relationship for SOS induction.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of nitrofurantoin on deoxyribonucleic acid synthesis in plant mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DNA damage and cell killing by nitrofurantoin in relation to its carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of cytochrome P450 reductase in nitrofurantoin-induced redox cycling and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Nitrofurantoin Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
The Unfurling of a Urinary Tract Guardian: A Technical History of Nitrofurantoin's Discovery and Scientific Evolution
For Immediate Release
A deep dive into the scientific journey of Nitrofurantoin (Nifuron), this whitepaper offers researchers, scientists, and drug development professionals a comprehensive technical guide to the history, discovery, and mechanism of action of this enduring antibacterial agent. From its initial synthesis to its multifaceted mode of action, this document collates key quantitative data, detailed experimental protocols, and visual representations of its core biological pathways.
Introduction: An Enduring Therapeutic in an Era of Resistance
First introduced in 1953, Nitrofurantoin, a synthetic nitrofuran derivative, has remained a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs) for over seven decades.[1] Its longevity in the face of evolving antibiotic resistance is a testament to its unique and complex mechanism of action. This technical guide provides an in-depth exploration of the scientific literature surrounding Nitrofurantoin's origins, from its initial chemical synthesis to the elucidation of its intricate antibacterial pathways.
The Genesis of Nitrofurantoin: A Historical Overview
The discovery of Nitrofurantoin is credited to Kenyon J. Hayes at Eaton Laboratories, who was awarded the first US patent for its synthesis in 1952.[2] The drug was subsequently introduced for clinical use in 1953.[2] Its development marked a significant advancement in the management of UTIs, offering a new therapeutic option against a range of common uropathogens.
Physicochemical Properties
Nitrofurantoin is characterized as a yellow to orange crystalline powder with the following properties:
| Property | Value |
| Chemical Formula | C₈H₆N₄O₅ |
| Molar Mass | 238.16 g/mol |
| Melting Point | Approximately 272 °C (with decomposition) |
| Water Solubility | 80 mg/L |
| CAS Registry Number | 67-20-9 |
The Chemistry of Creation: Synthesis of Nitrofurantoin
The classical synthesis of Nitrofurantoin involves the condensation of two primary precursors: 1-aminohydantoin (B1197227) and 5-nitro-2-furaldehyde (B57684) diacetate. This chemical pathway remains a fundamental process in its production.
Experimental Protocols
The synthesis of 1-aminohydantoin can be achieved through a multi-step process:
-
Formation of Hydrazinoacetic Acid: Monochloroacetic acid or its ester is reacted with hydrazine. This nucleophilic substitution reaction yields hydrazinoacetic acid or its corresponding ester.
-
Formation of 2-Semicarbazidoacetic Acid: The hydrazino compound from the previous step is treated with potassium cyanate (B1221674) (KCNO) in a slightly acidic or alkaline aqueous solution, introducing the carbamoyl (B1232498) group.
-
Cyclization to 1-Aminohydantoin Salt: The 2-semicarbazidoacetic acid or its ester is heated with a mineral acid, leading to intramolecular cyclization and the formation of the hydantoin (B18101) ring. The resulting 1-aminohydantoin salt (e.g., hydrochloride or sulfate) precipitates upon cooling and is isolated by filtration.
The nitration of 2-furaldehyde diacetate is a critical step in producing the second precursor:
-
Preparation of the Nitrating Mixture: A nitrating mixture is prepared by the slow addition of concentrated nitric acid to acetic anhydride (B1165640) at 0°C, with a catalytic amount of concentrated sulfuric acid.
-
Nitration: Freshly distilled 2-furaldehyde is added dropwise to the cooled nitrating mixture over approximately 45 minutes, maintaining the temperature at 0°C. The reaction is stirred for an additional hour at this temperature.
-
Work-up and Isolation: The reaction is quenched with water, and the mixture is stirred to promote precipitation. The pH is adjusted to approximately 2.5 with a 10% NaOH solution, and the mixture is heated to 50°C for one hour.
-
Purification: After cooling, the white precipitate of 5-nitro-2-furaldehyde diacetate is collected by filtration, washed with water, and recrystallized from anhydrous ethanol.
The final step involves the acid-catalyzed condensation of the two precursors:
-
Reaction Setup: The 1-aminohydantoin salt is dissolved in an aqueous alcohol solution (e.g., aqueous ethanol) in a suitable reaction vessel. A mineral acid, such as sulfuric acid, is added as a catalyst.
-
Addition of Furan Precursor: 5-nitro-2-furaldehyde diacetate is added to the solution.
-
Condensation: The reaction mixture is heated to approximately 85-95°C and refluxed with constant stirring for 40-60 minutes, leading to the formation of the azomethine linkage.
-
Isolation and Purification: The mixture is cooled to 0-20°C, causing the yellow crystals of Nitrofurantoin to precipitate. The product is then collected by filtration, washed, and dried.
Mechanism of Action: A Multi-Pronged Attack
Nitrofurantoin's sustained efficacy is largely attributed to its complex and multifaceted mechanism of action, which involves intracellular reduction to reactive intermediates that disrupt multiple bacterial processes.
Upon entering the bacterial cell, Nitrofurantoin is reduced by bacterial flavoproteins, specifically nitroreductases (such as NfsA and NfsB). This reduction process generates highly reactive electrophilic intermediates, including nitro-anion radicals and hydroxylamine. These intermediates are the primary agents of a non-specific, multi-targeted attack on bacterial macromolecules.
The key targets of these reactive intermediates include:
-
Bacterial DNA: The intermediates cause damage to bacterial DNA, leading to strand breakage and inhibition of DNA replication.
-
Ribosomal Proteins: The reactive molecules non-specifically bind to and alter ribosomal proteins and ribosomal RNA (rRNA), leading to the inhibition of protein synthesis.
-
Other Macromolecules: The intermediates also interfere with other essential cellular processes, including the citric acid cycle and cell wall synthesis.
This multi-pronged attack makes it difficult for bacteria to develop resistance through a single mutation, contributing to Nitrofurantoin's long-term effectiveness.
In Vitro Activity: Early Evidence of a Broad Spectrum
Shortly after its introduction, numerous studies were conducted to characterize the in vitro antimicrobial activity of Nitrofurantoin against common urinary tract pathogens. These early investigations established its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 16 - >128 | 32 | 32 |
| Enterococcus faecalis | - | - | - |
| Staphylococcus aureus | - | - | - |
| Klebsiella pneumoniae | - | - | - |
| Enterobacter aerogenes | 32 - 128 | 64 | 128 |
| Enterobacter cloacae | 4 - 128 | 64 | 128 |
| Citrobacter freundii | 16 - >128 | 32 | 32 |
Note: Data is compiled from various sources and represents typical MIC ranges observed in early studies. Specific values could vary between studies.
Conclusion: A Legacy of Efficacy and a Future of Relevance
From its rational design and synthesis in the mid-20th century to its well-established role in contemporary clinical practice, Nitrofurantoin stands as a remarkable example of enduring antibiotic efficacy. Its multifaceted mechanism of action, which has significantly limited the development of widespread resistance, continues to make it a valuable therapeutic agent. This technical guide has provided a comprehensive overview of the historical and scientific underpinnings of Nitrofurantoin, offering a valuable resource for researchers and professionals in the field of drug discovery and development. A thorough understanding of its past provides a strong foundation for its continued and future use in combating urinary tract infections.
References
The Double-Edged Sword: An In-depth Technical Guide to Nitrofurantoin's Reactive Intermediates and Their Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrofurantoin (B1679001), a stalwart in the treatment of uncomplicated urinary tract infections, owes its bactericidal efficacy to a fascinating and complex process of metabolic activation. This guide delves into the core of nitrofurantoin's mechanism of action: the formation of reactive intermediates. Understanding the generation, nature, and impact of these transient chemical species is paramount for both elucidating its antimicrobial power and comprehending its potential for toxicity. This document provides a technical overview of the formation pathways, quantitative data on their generation, detailed experimental protocols for their study, and visualizations of the key processes involved.
The Formation of Reactive Intermediates: A Bioactivation Cascade
Nitrofurantoin is a prodrug, meaning it is inactive until it undergoes metabolic transformation within the target bacterial cell.[1][2][3] This bioactivation is a reductive process primarily carried out by bacterial nitroreductases, specifically the oxygen-insensitive enzymes NfsA and NfsB, which utilize flavin mononucleotide (FMN) as a cofactor and NADPH or NADH as an electron source.[1][4] The reduction of the nitro group on the furan (B31954) ring is a stepwise process that generates a series of highly reactive and cytotoxic intermediates.[1][4]
The key reactive intermediates formed during this cascade include:
-
Nitro-anion-free radicals: The initial one-electron reduction of nitrofurantoin produces a nitro-anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitrofurantoin molecule in a process known as redox cycling, which generates superoxide (B77818) radicals (O₂⁻) and subsequent reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[5][6][7]
-
Hydroxylamine (B1172632) derivatives: Further reduction of the nitro group leads to the formation of a hydroxylamine intermediate, which is considered a key cytotoxic species.[1][4]
-
Electrophilic species: The reactive intermediates are electrophilic in nature, allowing them to readily react with nucleophilic sites on various cellular macromolecules.[4]
These reactive intermediates are non-specific in their targets and inflict damage on multiple cellular components, including DNA, ribosomal proteins, and enzymes involved in crucial metabolic pathways such as the citric acid cycle.[1][2][4][8] This multi-targeted attack is a key reason for the low incidence of bacterial resistance to nitrofurantoin.[4]
Visualizing the Metabolic Activation Pathway
The metabolic activation of nitrofurantoin can be visualized as a branched pathway leading to the formation of various reactive species.
Quantitative Data on Reactive Intermediate Formation
The formation of reactive intermediates from nitrofurantoin can be quantified through various experimental approaches. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Enzyme Source/System | Reference |
| Nitroreductase Kinetics | |||
| kcat | 225 s⁻¹ | E. coli Nitroreductase (NTR) | [5] |
| Km (Nitrofurazone) | 1847 µM | E. coli Nitroreductase (NTR) | [5] |
| Km (NADH) | 351 µM | E. coli Nitroreductase (NTR) | [5] |
| Redox Cycling Activity | |||
| Km (Nitrofurantoin) | 318.3 ± 67.9 µM | Rat Cytochrome P450 Reductase | [6] |
| Vmax (H₂O₂ production) | 650.7 ± 95.8 nmol H₂O₂/mg protein/min | Rat Cytochrome P450 Reductase | [6] |
Note: Kinetic data for nitrofurazone, a structurally similar nitrofuran, is included as a proxy for nitrofurantoin due to the availability of detailed studies.
Experimental Protocols for Studying Reactive Intermediates
The investigation of nitrofurantoin's reactive intermediates requires a combination of biochemical, analytical, and cell-based assays. Below are detailed methodologies for key experiments.
Detection of Nitrofurantoin and its Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of nitrofurantoin and its metabolites in biological matrices.
Objective: To quantify nitrofurantoin and its major metabolite, 1-aminohydantoin (B1197227) (AHD), in a biological sample (e.g., plasma, urine, tissue homogenate).
Materials:
-
LC-MS/MS system (e.g., Agilent 1200L LC/MS/MS or equivalent)
-
C18 reverse-phase HPLC column (e.g., Agilent Polaris C18-A, 2 x 50 mm, 3 µm)
-
Nitrofurantoin and 1-aminohydantoin (AHD) analytical standards
-
2-Nitrobenzaldehyde (B1664092) (2-NBA) for derivatization
-
Internal standard (e.g., deuterated AHD)
-
Solvents: Methanol (B129727), acetonitrile, water (HPLC grade), formic acid, ammonium (B1175870) acetate (B1210297)
-
Solid-phase extraction (SPE) cartridges (e.g., Strata-X)
-
Centrifuge, vortex mixer, evaporator
Procedure:
-
Sample Preparation and Derivatization:
-
To 1 g of homogenized tissue, add an internal standard.
-
Add 5 mL of 0.2 M HCl and 50 µl of 0.1 M 2-nitrobenzaldehyde to hydrolyze protein-bound metabolites and derivatize the liberated amines.
-
Incubate overnight (approximately 16 hours) at 37°C.
-
Neutralize the sample to pH ~7 with NaOH and a phosphate (B84403) buffer.
-
-
Extraction:
-
Perform a liquid-liquid extraction with ethyl acetate (2 x 4 mL).
-
Alternatively, for cleaner samples, use solid-phase extraction (SPE). Condition the SPE cartridge with methanol and water. Load the sample, wash with water, and elute with an appropriate solvent mixture (e.g., acetonitrile/water).
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Mobile Phase A: 0.1% formic acid in water or 0.5 mM ammonium acetate.
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient elution is typically used to separate the analytes from matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode depending on the analyte and derivatizing agent.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for nitrofurantoin, its metabolites, and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using the peak area ratios of the analyte to the internal standard.
-
Quantify the concentration of nitrofurantoin and its metabolites in the unknown samples by interpolating from the calibration curve.
Quantification of Reactive Oxygen Species (ROS)
The redox cycling of nitrofurantoin leads to the generation of ROS, which can be quantified using various fluorescent probes.
Objective: To measure the production of intracellular ROS in response to nitrofurantoin treatment.
Materials:
-
Cell line (e.g., hepatocytes, bacterial cells)
-
Nitrofurantoin
-
Fluorescent ROS probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - DCFH-DA)
-
Fluorescence microplate reader or flow cytometer
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of nitrofurantoin for a specified duration. Include a vehicle control.
-
-
ROS Detection:
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with the DCFH-DA probe (typically 5-10 µM in serum-free medium) and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Add PBS or a suitable buffer to the wells.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or analyze the cells by flow cytometry.
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold-increase in ROS production.
Assessment of DNA Damage
The reactive intermediates of nitrofurantoin can cause DNA damage, which can be assessed using methods like the comet assay or by measuring DNA adducts.
Objective: To evaluate the extent of DNA damage in cells exposed to nitrofurantoin.
Materials:
-
Cell line
-
Nitrofurantoin
-
Comet assay kit (or individual reagents: low-melting-point agarose, lysis buffer, electrophoresis buffer, DNA staining dye like SYBR Green)
-
Microscope with fluorescence capabilities
-
Image analysis software
Procedure (Comet Assay):
-
Cell Treatment and Harvesting:
-
Treat cells with nitrofurantoin as described for the ROS assay.
-
Harvest the cells and resuspend them in PBS at an appropriate concentration.
-
-
Slide Preparation:
-
Mix the cell suspension with low-melting-point agarose.
-
Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.
-
-
Lysis:
-
Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving the DNA "nucleoids."
-
-
Electrophoresis:
-
Place the slides in an electrophoresis tank filled with alkaline buffer and perform electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and capture images.
-
Data Analysis:
-
Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.
Visualizing Experimental Workflows
Clear and logical workflows are essential for reproducible experimental design.
General Workflow for LC-MS/MS Analysis
References
- 1. nbinno.com [nbinno.com]
- 2. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of de novo glutathione synthesis by nitrofurantoin for enhanced resilience of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrofurantoin-Induced Pulmonary Toxicity: Mechanisms, Diagnosis, and Management [mdpi.com]
- 6. Mechanism of nitrofurantoin toxicity and oxidative stress in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrofurantoin-mediated oxidative stress cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
The Bifurcated Blade: A Technical Guide to Nitrofurantoin's Mode of Action Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, has remained a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs) for over seven decades. Its enduring efficacy is largely attributed to a multifaceted mechanism of action that circumvents the common pathways of antibiotic resistance. This technical guide provides an in-depth exploration of the molecular mechanisms through which nitrofurantoin exerts its bactericidal and bacteriostatic effects on both gram-positive and gram-negative bacteria. We will dissect the critical activation process, the subsequent assault on multiple cellular targets—including DNA, ribosomes, and metabolic pathways—and present quantitative data on its efficacy. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.
The Core Mechanism: A Prodrug Activated for Multi-Target Assault
Nitrofurantoin is a prodrug, meaning it is inactive upon administration and requires intracellular enzymatic activation to become a potent antibacterial agent.[1][2][3] This activation is a key feature that contributes to its selective toxicity against bacteria over mammalian cells.[4] The process is initiated by bacterial flavoproteins, specifically nitroreductases, which are more efficient at reducing nitrofurantoin than their mammalian counterparts.[2][4]
The activation cascade can be summarized as follows:
-
Uptake: Nitrofurantoin enters the bacterial cell.
-
Reduction: Inside the bacterium, nitroreductases (such as NfsA and NfsB in E. coli) catalyze the reduction of the nitro group on the furan (B31954) ring.[2][5] This process generates a series of highly reactive and unstable electrophilic intermediates, including nitro-anion radicals and hydroxylamine.[2][6]
-
Multi-Target Attack: These reactive intermediates are the active bactericidal agents. They are highly promiscuous and attack a wide array of cellular macromolecules non-specifically.[7][8] This multi-pronged attack is a significant factor in the low rate of acquired resistance to nitrofurantoin.[4][7]
The primary targets of these reactive intermediates are:
-
Bacterial DNA: Causing strand breakage and cross-linking.[6][9]
-
Ribosomal Proteins: Leading to the inhibition of protein synthesis.[2][6]
-
Metabolic Enzymes: Disrupting critical energy production pathways such as the Krebs cycle.[5][10]
-
Cell Wall Synthesis: Interference with the production of essential cell wall components.[4][6]
The Battleground: Gram-Positive vs. Gram-Negative Bacteria
Nitrofurantoin exhibits broad-spectrum activity against a variety of gram-positive and gram-negative bacteria, particularly those commonly implicated in UTIs.[6][11] However, there are notable differences in its efficacy against these two major bacterial classes, which can be attributed to variations in cell wall structure and enzymatic machinery.
Gram-negative bacteria possess an outer membrane that can act as a barrier to some antibiotics. However, nitrofurantoin is a small molecule that can penetrate this barrier. Its effectiveness against gram-negative uropathogens like Escherichia coli is well-documented.[5][12] In contrast, some gram-negative species such as Proteus, Pseudomonas, and Serratia are intrinsically resistant.[5]
Gram-positive bacteria lack an outer membrane, which may facilitate easier access of nitrofurantoin to its intracellular targets. It is effective against many gram-positive uropathogens, including Enterococcus species, Staphylococcus aureus, and Staphylococcus epidermidis.[10][13]
The following tables summarize the in vitro susceptibility of various gram-positive and gram-negative bacteria to nitrofurantoin, presented as Minimum Inhibitory Concentration (MIC) values.
Table 1: Nitrofurantoin MIC Distribution for Gram-Negative Uropathogens
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | 16 | 16 | 1 - 128 | [14] |
| Klebsiella pneumoniae | - | - | - | [15] |
| Citrobacter spp. | - | - | - | [7] |
| Enterobacter spp. | - | - | - | [7] |
Table 2: Nitrofurantoin MIC Distribution for Gram-Positive Uropathogens
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus pseudintermedius | 8 | 16 | 4 - 16 | [14] |
| Enterococcus faecium | 64 | 128 | 32 - 512 | [14] |
| Enterococcus spp. | - | - | - | [13] |
| Staphylococcus aureus | - | - | - | [13] |
| Staphylococcus epidermidis | - | - | - | [13] |
Deep Dive into the Molecular Onslaught
DNA Damage: A Genotoxic Assault
The reactive intermediates of nitrofurantoin are potent genotoxins.[16] They interact with bacterial DNA, causing significant damage that includes strand breaks and the formation of inter-strand cross-links.[6] This damage inhibits DNA replication and triggers the bacterial SOS response, a global response to DNA damage that includes the activation of DNA repair mechanisms.[16][17] The induction of the SOS response can be used as a sensitive measure of nitrofurantoin-induced DNA damage.
Ribosomal Inhibition: Halting the Protein Factory
Another primary target of activated nitrofurantoin is the bacterial ribosome. The reactive intermediates bind non-specifically to ribosomal proteins and potentially ribosomal RNA (rRNA).[2][7] This covalent modification disrupts the structure and function of the ribosome, leading to a complete inhibition of protein synthesis.[8] At sub-lethal concentrations, nitrofurantoin has been shown to specifically inhibit the synthesis of inducible enzymes.[8]
Metabolic Interference: An Energy Crisis
Nitrofurantoin also disrupts bacterial energy metabolism by inhibiting enzymes involved in the Krebs (citric acid) cycle and carbohydrate metabolism.[5][10] This interference with essential metabolic pathways further contributes to the overall bactericidal effect of the drug.
Experimental Protocols for Elucidating the Mode of Action
This section provides detailed methodologies for key experiments used to investigate the multifaceted mode of action of nitrofurantoin.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Nitrofurantoin Stock Solution: Prepare a stock solution of nitrofurantoin in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 50 µL of the nitrofurantoin stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a range of nitrofurantoin concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial inoculum.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: The MIC is the lowest concentration of nitrofurantoin at which there is no visible bacterial growth (turbidity).
Assessment of DNA Damage: The SOS ChromoTest
The SOS ChromoTest is a colorimetric assay that measures the induction of the SOS response in E. coli as an indicator of DNA damage.[16][17]
Protocol:
-
Bacterial Strain: Use a genetically engineered E. coli strain where the lacZ gene (encoding β-galactosidase) is fused to an SOS-inducible promoter (e.g., sfiA).[1]
-
Exposure: Incubate the tester strain with various concentrations of nitrofurantoin for a defined period (e.g., 2 hours). Include a positive control (a known genotoxin like 4-nitroquinoline-1-oxide) and a negative control (solvent only).
-
β-Galactosidase Assay:
-
Lyse the bacterial cells.
-
Add a chromogenic substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Incubate until a yellow color develops.
-
Stop the reaction with a high pH solution (e.g., 1 M sodium carbonate).
-
-
Quantification: Measure the absorbance of the yellow product (o-nitrophenol) at 420 nm. The intensity of the color is proportional to the level of SOS induction and, therefore, the extent of DNA damage.
Evaluation of Protein Synthesis Inhibition: In Vitro Translation Assay
An in vitro transcription-translation (IVTT) system can be used to directly measure the effect of nitrofurantoin on protein synthesis.[18]
Protocol:
-
System: Use a commercially available bacterial IVTT kit (e.g., from E. coli extract) containing ribosomes, amino acids, and other necessary components.
-
Template: Use a DNA template encoding a reporter protein, such as luciferase or green fluorescent protein (GFP).
-
Reaction: Set up the IVTT reactions with a range of nitrofurantoin concentrations. Ensure the system contains active nitroreductases to activate the prodrug.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Detection:
-
For luciferase, add the substrate and measure luminescence.
-
For GFP, measure fluorescence at the appropriate excitation and emission wavelengths.
-
-
Analysis: The reduction in reporter signal in the presence of nitrofurantoin indicates the degree of protein synthesis inhibition.
Conclusion
The enduring clinical utility of nitrofurantoin is a direct consequence of its complex and multifaceted mode of action. By undergoing intracellular activation to form reactive intermediates that indiscriminately damage multiple essential cellular components, nitrofurantoin presents a formidable challenge to the development of bacterial resistance. Its ability to disrupt DNA integrity, inhibit protein synthesis, and interfere with crucial metabolic pathways underscores its robust bactericidal activity against a broad spectrum of uropathogens. While differences in susceptibility between gram-positive and gram-negative bacteria exist, its efficacy against common causative agents of UTIs remains high. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for further research into this remarkable antibiotic and the development of novel anti-infective strategies that employ a similar multi-target approach.
References
- 1. SOS chromotest, a direct assay of induction of an SOS function in Escherichia coli K-12 to measure genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biohidrica.cl [biohidrica.cl]
- 3. Protocol for Ribosome Profiling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 7. Nitrofurantoin Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biotoxicity.com [biotoxicity.com]
- 11. Molecular Basis of Interactions between the Antibiotic Nitrofurantoin and Human Serum Albumin: A Mechanism for the Rapid Drug Blood Transportation [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Frontiers | Bacterial profile and antibiotic susceptibility pattern of uropathogens causing urinary tract infection in the eastern part of Northern India [frontiersin.org]
- 14. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imsear.searo.who.int [imsear.searo.who.int]
- 16. scribd.com [scribd.com]
- 17. SOS chromotest - Wikipedia [en.wikipedia.org]
- 18. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Inhibition of Bacterial Metabolic Pathways by Nitrofurantoin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, has remained a cornerstone in the treatment of uncomplicated urinary tract infections for decades. Its enduring efficacy is largely attributed to its multifaceted mechanism of action, which involves the inhibition of multiple crucial bacterial metabolic pathways. This technical guide provides a comprehensive overview of the core mechanisms by which nitrofurantoin exerts its antimicrobial effects, with a specific focus on its impact on bacterial energy metabolism, nucleic acid synthesis, protein synthesis, and cell wall integrity. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the key pathways and processes involved to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction
Nitrofurantoin is a prodrug that is activated within bacterial cells to generate highly reactive electrophilic intermediates.[1] This activation is catalyzed by bacterial nitroreductases, flavin-containing enzymes that reduce the nitro group of nitrofurantoin.[2] The resulting reactive species are promiscuous, attacking a wide array of cellular macromolecules, thereby disrupting several vital metabolic processes simultaneously.[3][4] This multi-targeted approach is believed to be the primary reason for the low incidence of acquired bacterial resistance to nitrofurantoin.[5][6] This guide delves into the specific metabolic pathways known to be inhibited by activated nitrofurantoin.
Mechanism of Action: Activation and Multi-Target Inhibition
The antimicrobial activity of nitrofurantoin is contingent upon its intracellular reduction. This process, which occurs more rapidly in bacterial cells than in mammalian cells, leads to the formation of reactive intermediates, including nitro-anion radicals and hydroxylamine.[1][7] These intermediates can then proceed to damage a variety of cellular components.
The overall mechanism can be visualized as a signaling pathway from the inactive prodrug to the downstream inhibitory effects.
Inhibition of Central Energy Metabolism
Activated nitrofurantoin has been reported to disrupt central energy metabolism, with the citric acid cycle being a key target.[1][2][8] This disruption curtails the production of ATP and essential precursor metabolites necessary for bacterial growth.
Quantitative Data on Enzyme Inhibition
While the inhibitory effect of nitrofurantoin on the citric acid cycle is acknowledged, specific quantitative data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for the inhibition of individual enzymes within this pathway are not extensively documented in publicly available literature. This is likely due to the non-specific and multi-target nature of the reactive nitrofurantoin intermediates.
Experimental Protocols for Assessing Inhibition of Citric Acid Cycle Enzymes
Standard enzymatic assays can be adapted to investigate the inhibitory effects of nitrofurantoin on specific citric acid cycle enzymes. A general workflow for such an investigation is outlined below.
Protocol: Spectrophotometric Assay for Citrate Synthase Activity
This protocol provides a method to assess the activity of citrate synthase, a key enzyme in the citric acid cycle, which can be adapted to study the inhibitory effects of nitrofurantoin.
-
Enzyme Preparation: Isolate citrate synthase from a bacterial culture of interest using standard protein purification techniques.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate 1: 10 mM Acetyl-CoA in Assay Buffer.
-
Substrate 2: 10 mM Oxaloacetate in Assay Buffer.
-
DTNB (Ellman's Reagent): 10 mM in Assay Buffer.
-
Nitrofurantoin Solutions: Prepare a stock solution of nitrofurantoin in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of Assay Buffer, 10 µL of DTNB solution, and 10 µL of Acetyl-CoA solution to each well.
-
Add 10 µL of the various nitrofurantoin dilutions to the test wells and a corresponding volume of solvent to the control wells.
-
Add 10 µL of the purified citrate synthase to each well and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of oxaloacetate solution to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance corresponds to the formation of the product of the reaction between the thiol group of Coenzyme A and DTNB.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Determine the percent inhibition for each nitrofurantoin concentration relative to the control.
-
Plot the percent inhibition against the nitrofurantoin concentration to determine the IC50 value.
-
Inhibition of Nucleic Acid Synthesis
The reactive intermediates of nitrofurantoin are known to cause damage to bacterial DNA and RNA, leading to the inhibition of replication and transcription.[8][9][10]
Quantitative Data on Inhibition of DNA and RNA Synthesis
Experimental Protocols for Assessing Inhibition of Nucleic Acid Synthesis
Protocol: In Vitro Transcription/Translation (IVTT) Assay
This assay can be used to indirectly assess the impact of nitrofurantoin on both transcription and translation.
-
System Preparation: Utilize a commercially available bacterial IVTT kit which contains all the necessary components for transcription and translation (e.g., ribosomes, RNA polymerase, amino acids, nucleotides).
-
Reaction Setup:
-
In a microcentrifuge tube, combine the components of the IVTT kit according to the manufacturer's instructions.
-
Add a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).
-
Add varying concentrations of nitrofurantoin to the reaction tubes. Include a no-drug control.
-
-
Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C) for a specified period (e.g., 1-2 hours).
-
Measurement of Reporter Protein Activity:
-
Following incubation, measure the activity of the synthesized reporter protein using an appropriate assay (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).
-
-
Data Analysis:
-
Calculate the percent inhibition of reporter protein synthesis for each nitrofurantoin concentration compared to the control.
-
Plot the percent inhibition against the nitrofurantoin concentration to determine the IC50 value for the overall process of transcription and translation.
-
Inhibition of Protein Synthesis
A primary target of the reactive nitrofurantoin intermediates is the bacterial ribosome.[1][7] The non-specific covalent modification of ribosomal proteins and ribosomal RNA (rRNA) leads to the inhibition of protein synthesis.[5][6]
Quantitative Data on Inhibition of Protein Synthesis
Due to the non-specific nature of the interaction between activated nitrofurantoin and multiple ribosomal components, traditional IC50 values for the inhibition of the entire protein synthesis machinery are more relevant than binding affinities to a single target.
Table 1: Minimum Inhibitory Concentrations (MIC) of Nitrofurantoin against Common Uropathogens
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 16 - 128 |
| Staphylococcus saprophyticus | 4 - 16 |
| Enterococcus faecalis | 32 - 512 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols for Assessing Inhibition of Protein Synthesis
Protocol: In Vitro Translation (IVT) Assay for Protein Synthesis Inhibition
A cell-free in vitro translation assay can directly measure the effect of nitrofurantoin on protein synthesis.
-
System Preparation: Use a commercial bacterial IVT kit.
-
Reaction Setup:
-
Combine the IVT system components with a messenger RNA (mRNA) template for a reporter protein.
-
Add a range of nitrofurantoin concentrations.
-
-
Incubation: Incubate the reactions to allow for protein synthesis.
-
Quantification: Measure the amount of synthesized reporter protein.
-
Data Analysis: Calculate the IC50 value for protein synthesis inhibition.
Inhibition of Cell Wall Synthesis
The integrity of the bacterial cell wall is also compromised by the action of nitrofurantoin, although this is a less characterized aspect of its mechanism.[3][8] The reactive intermediates can likely interfere with the function of enzymes involved in the synthesis of peptidoglycan, the primary component of the bacterial cell wall.
Quantitative Data on Inhibition of Cell Wall Synthesis
Specific quantitative data on the inhibition of cell wall synthesis enzymes by nitrofurantoin is currently lacking in the scientific literature.
Experimental Protocols for Assessing Inhibition of Cell Wall Synthesis
Protocol: Bacterial Lysis Assay
This assay provides an indirect measure of cell wall synthesis inhibition by observing cell lysis.
-
Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase.
-
Treatment: Add nitrofurantoin at a concentration several times its MIC.
-
Monitoring: Monitor the optical density (OD) of the culture over time. A decrease in OD indicates cell lysis, which can be a consequence of a compromised cell wall.
Conclusion
Nitrofurantoin's broad-spectrum antibacterial activity is a direct result of its ability to be converted into reactive intermediates that non-specifically inhibit multiple, essential bacterial metabolic pathways. This technical guide has summarized the current understanding of its inhibitory effects on central energy metabolism, nucleic acid synthesis, protein synthesis, and cell wall synthesis. While the multi-targeted nature of nitrofurantoin complicates the determination of specific quantitative inhibitory constants for individual enzymes, the provided experimental protocols offer a framework for further investigation into its complex mechanism of action. A deeper, quantitative understanding of these interactions will be invaluable for the future development of novel antimicrobial agents that can circumvent the growing challenge of antibiotic resistance.
References
- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]
- 3. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 4. DailyMed - NITROFURANTOIN- MONOHYDRATE/MACROCRYSTALS capsule [dailymed.nlm.nih.gov]
- 5. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The effect of nitrofurantoin on deoxyribonucleic acid synthesis in plant mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Nifuron (Nitrofurantoin): An In-depth Technical Guide on its Genotoxic Properties and the SOS Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitrofurantoin (B1679001), a synthetic nitrofuran derivative marketed as Nifuron, has been a mainstay in the treatment of urinary tract infections for decades. Its efficacy is rooted in its unique mechanism of action, which involves reductive activation within bacterial cells to generate reactive intermediates. These intermediates exert a broad-spectrum antibacterial effect by damaging multiple cellular targets, including DNA. This damage triggers the bacterial SOS response, a complex network of genes and proteins aimed at DNA repair and cell survival. This technical guide provides a comprehensive overview of the genotoxic properties of Nitrofurantoin, its mechanism of action, and its intricate relationship with the SOS pathway. Detailed experimental protocols for key genotoxicity assays are provided, alongside a quantitative analysis of its mutagenic potential. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the molecular interactions at play.
Introduction to Nitrofurantoin and the SOS Pathway
Nitrofurantoin is a bactericidal agent that is particularly effective against common uropathogens. Its activity is dependent on its chemical structure, which features a nitro group attached to a furan (B31954) ring. The SOS pathway is a global regulatory network in bacteria that is induced in response to DNA damage or the inhibition of DNA replication. This pathway is controlled by two key proteins: the RecA recombinase and the LexA repressor. In the absence of DNA damage, the LexA protein represses the transcription of more than 40 genes involved in DNA repair and mutagenesis.
Genotoxic Mechanism of Action of Nitrofurantoin
The genotoxic effects of Nitrofurantoin are central to its antibacterial activity. The process is initiated by the metabolic activation of the drug within the bacterial cell.
Metabolic Activation
Upon entry into a bacterial cell, Nitrofurantoin is reduced by bacterial flavoproteins, specifically nitroreductases (such as NfsA and NfsB), to highly reactive electrophilic intermediates.[1] This reduction of the nitro group is a critical step for its antimicrobial and genotoxic effects.[1] These reactive intermediates, including nitro-anion-free radicals and hydroxylamine, are unstable and highly reactive.
DNA Damage
The reactive intermediates generated from the metabolic activation of Nitrofurantoin can interact with and damage bacterial DNA through several mechanisms:
-
Inter-strand Cross-links: Evidence suggests that Nitrofurantoin can cause the formation of inter-strand cross-links in DNA, which are highly cytotoxic lesions that block DNA replication and transcription.
-
Oxidative Damage: The redox cycling of Nitrofurantoin can lead to the production of reactive oxygen species (ROS), which can induce oxidative damage to DNA bases, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG).
-
DNA Strand Breaks: The interaction of the reactive metabolites with the DNA backbone can lead to single- and double-strand breaks.
This DNA damage is a primary trigger for the induction of the SOS response in bacteria.
Induction of the SOS Pathway by Nitrofurantoin
The DNA lesions caused by Nitrofurantoin activate the SOS pathway, a crucial survival mechanism for the bacteria.
RecA Activation and LexA Cleavage
Single-stranded DNA (ssDNA) regions, generated as a result of stalled replication forks at the sites of DNA damage, are bound by the RecA protein. This binding, in the presence of ATP, activates RecA (RecA). The activated RecA filament then acts as a co-protease, stimulating the autocatalytic cleavage of the LexA repressor protein.
Derepression of SOS Genes
The cleavage of LexA leads to its inactivation and dissociation from the "SOS box" operator sequences in the promoter regions of the SOS genes. This derepression allows for the transcription and translation of a suite of proteins involved in:
-
DNA Repair: Nucleotide excision repair (e.g., UvrA, UvrB), recombination repair (e.g., RecA), and translesion synthesis (e.g., UmuC, UmuD).
-
Inhibition of Cell Division: Proteins like SulA are expressed to halt cell division, providing time for DNA repair.
The induction of the SOS pathway by Nitrofurantoin is a clear indicator of its genotoxic activity.
Quantitative Analysis of Nitrofurantoin's Genotoxicity
The genotoxicity of Nitrofurantoin has been evaluated in various assays. The following tables summarize the available quantitative data.
Table 1: Ames Test Results for Nitrofurantoin
| Tester Strain | Metabolic Activation (S9) | Concentration | Result (Revertants/nmol) |
| Salmonella typhimurium TA98 | With and Without | Not Specified | ~10 |
| Salmonella typhimurium TA100 | Not Specified | Not Specified | Data not available in searched literature |
Note: A study by Ni et al. (1987) reported the mutagenic response of Nitrofurantoin in TA98 to be approximately 10 revertants/nmole.[2] Another study indicated that Nitrofurantoin induces G:C-->T:A transversions in strain TA100, but did not provide quantitative data on the number of revertants.[3] Urine from humans treated with therapeutic doses of nitrofurantoin was found to be mutagenic in Salmonella typhimurium strain TA100.
Table 2: SOS Chromotest Results for Nitrofurantoin
| Tester Strain | Metabolic Activation (S9) | Concentration | Induction Factor (IF) or SOS Inducing Potency (SOSIP) |
| Escherichia coli PQ37 | With and Without | Data not available in searched literature | Data not available in searched literature |
Note: While several sources confirm that nitrofurans induce the SOS response in the SOS chromotest, specific quantitative data for Nitrofurantoin was not found in the searched literature.
Table 3: Umu Test Results for Nitrofurantoin
| Tester Strain | Metabolic Activation (S9) | Concentration | β-Galactosidase Activity (Units) or Fold Induction |
| Salmonella typhimurium TA1535/pSK1002 | With and Without | Data not available in searched literature | Data not available in searched literature |
Note: Studies have shown that various nitrofurans induce umu gene expression, but specific quantitative data for Nitrofurantoin was not available in the searched literature.
Experimental Protocols for Key Genotoxicity Assays
Ames Test (Bacterial Reverse Mutation Assay)
Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test substance to cause mutations that revert the bacteria to a histidine-prototrophic (his+) state, allowing them to grow on a histidine-deficient medium.
Methodology:
-
Strain Preparation: Overnight cultures of the desired S. typhimurium tester strains (e.g., TA98, TA100) are grown in nutrient broth.
-
Metabolic Activation (Optional): For substances that may be activated to mutagens by mammalian metabolism, a rat liver homogenate (S9 fraction) is prepared and added to the test system.
-
Plate Incorporation Method:
-
To molten top agar (B569324) (at 45°C), the following are added in sequence: the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer control.
-
The mixture is briefly vortexed and poured onto minimal glucose agar plates.
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
SOS Chromotest
Principle: This colorimetric assay measures the induction of the sfiA gene, a component of the E. coli SOS system. The tester strain, typically E. coli PQ37, has a gene fusion where the sfiA promoter is linked to the lacZ gene, which codes for β-galactosidase. Induction of the SOS response leads to the production of β-galactosidase, which can be quantified by its activity on a chromogenic substrate.
Methodology:
-
Bacterial Culture: An overnight culture of E. coli PQ37 is grown to the exponential phase.
-
Exposure: The bacterial culture is incubated with various concentrations of the test substance for a defined period (e.g., 2 hours).
-
Enzyme Assay:
-
After incubation, the cells are lysed to release the β-galactosidase.
-
A chromogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) is added.
-
The mixture is incubated to allow for color development.
-
-
Measurement: The absorbance of the colored product is measured spectrophotometrically. The induction factor (IF) is calculated as the ratio of β-galactosidase activity in the treated sample to that in the negative control.
Umu Test
Principle: Similar to the SOS chromotest, the umu test is a colorimetric assay that measures the induction of the umuC gene, which is part of the SOS regulon and is involved in translesion DNA synthesis. The tester strain, Salmonella typhimurium TA1535/pSK1002, contains a plasmid with a umuC'-'lacZ fusion gene.
Methodology:
-
Strain Preparation: An overnight culture of S. typhimurium TA1535/pSK1002 is grown to the mid-logarithmic phase.
-
Exposure: The bacterial culture is exposed to a range of concentrations of the test substance for a specific duration (e.g., 2 hours).
-
Growth and Induction: The culture is then diluted in fresh medium and incubated for another period to allow for the expression of the umuC'-'lacZ gene fusion.
-
β-Galactosidase Assay:
-
The cells are lysed, and a chromogenic substrate for β-galactosidase (e.g., ONPG) is added.
-
The reaction is incubated until a yellow color develops.
-
-
Quantification: The absorbance is read using a spectrophotometer, and the β-galactosidase activity is calculated. A dose-dependent increase in enzyme activity indicates a genotoxic effect.
Visualizing the Molecular Pathways and Workflows
Nitrofurantoin's Mechanism of Action and SOS Induction
Caption: Nitrofurantoin metabolic activation and subsequent induction of the SOS DNA damage response pathway.
Experimental Workflow of the Ames Test
Caption: A simplified workflow diagram of the Ames test for assessing the mutagenicity of a test compound.
Logical Relationship of Nitrofurantoin's Structure to its Genotoxicity
Caption: The relationship between the chemical structure of Nitrofurantoin and its genotoxic activity.
Conclusion
Nitrofurantoin's efficacy as a urinary tract anti-infective is intrinsically linked to its genotoxic properties. Its metabolic activation within bacteria leads to the formation of reactive intermediates that induce significant DNA damage, thereby triggering the SOS response. This multi-targeted mechanism of action, which includes the disruption of DNA integrity, contributes to its sustained effectiveness and low rates of resistance development. Understanding the intricate details of Nitrofurantoin's interaction with the bacterial SOS pathway is crucial for the continued development of effective antimicrobial strategies and for assessing the broader implications of its use in clinical practice. This guide provides a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing practical methodologies for further investigation.
References
- 1. Mutagenicity of nitrofurans in Salmonella typhimurium TA98, TA98NR and TA98/1,8-DNP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salmonella typhimurium strain TA100 differentiates several classes of carcinogens and mutagens by base substitution specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenicity for Salmonella typhimurium of urine obtained from humans receiving nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Nifuron (Nitrofurantoin): Application Notes and Protocols for Use as a Selective Agent in Bacterial Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Nifuron (Nitrofurantoin) as a selective agent in bacterial culture media. This document outlines the underlying mechanisms of action, provides detailed experimental protocols, and presents quantitative data on its selective antimicrobial spectrum.
Introduction to Nitrofurantoin (B1679001) as a Selective Agent
Nitrofurantoin is a synthetic nitrofuran antibiotic primarily utilized for treating uncomplicated urinary tract infections.[1] Its efficacy stems from its unique multi-target mechanism of action and its pharmacokinetic profile, which results in high concentrations in the urinary tract.[1][2] In the laboratory setting, these properties can be harnessed to formulate selective culture media for the isolation of specific bacteria from mixed microbial populations. Nitrofurantoin's utility as a selective agent is rooted in its variable activity against different bacterial species; it is effective against many Gram-positive and Gram-negative bacteria but is notably ineffective against others, such as Pseudomonas aeruginosa.[3]
The selection is based on the intrinsic resistance or susceptibility of microorganisms. Media supplemented with nitrofurantoin can inhibit the growth of susceptible bacteria, thereby allowing resistant species to proliferate and be isolated.
Mechanism of Action
Nitrofurantoin functions as a prodrug that requires intracellular reduction by bacterial nitroreductases to form highly reactive electrophilic intermediates.[2][4] These intermediates are cytotoxic and exert their antimicrobial effects through multiple mechanisms:
-
DNA and RNA Damage : The reactive intermediates can cause damage to bacterial DNA and RNA, leading to the inhibition of replication and transcription.[2][5]
-
Protein Inactivation : Ribosomal proteins and other essential enzymes are non-specifically targeted and inactivated, resulting in the cessation of protein synthesis.[2][6]
-
Metabolic Disruption : Key enzymes involved in vital metabolic pathways, such as the citric acid cycle, are inhibited, disrupting cellular energy production.[6][7]
-
Cell Wall Synthesis Inhibition : The synthesis of the bacterial cell wall can also be impeded by the reactive intermediates.[5]
This multi-targeted approach is a key reason for the low incidence of acquired resistance to nitrofurantoin.[8] Bacterial resistance, when it does occur, is often associated with mutations in the genes encoding nitroreductase enzymes, such as nfsA and nfsB.
Below is a diagram illustrating the mechanism of action of nitrofurantoin.
Quantitative Data: Antimicrobial Spectrum
The selective action of nitrofurantoin is concentration-dependent. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Below are tables summarizing the MIC values for nitrofurantoin against a range of clinically relevant bacteria.
Table 1: Nitrofurantoin MIC Data for a Selection of Gram-Negative Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 8 - 32 | ≤16 | 128 |
| Klebsiella species | - | - | 44.61% Resistant |
| Citrobacter species | - | - | - |
| Enterobacter species | - | - | - |
| Pseudomonas aeruginosa | Inherently Resistant | - | - |
| Proteus species | Inherently Resistant | - | - |
| Serratia species | Inherently Resistant | - | - |
Note: Some data is presented as a percentage of resistant isolates due to the format of the source information.[9] The MIC₅₀ and MIC₉₀ for E. coli are from a study on urinary tract infection pathogens.[10]
Table 2: Nitrofurantoin MIC Data for a Selection of Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterococcus faecalis | ≤16 | - | ≤16 |
| Enterococcus faecium | - | - | - |
| Staphylococcus aureus | - | - | - |
| Staphylococcus saprophyticus | - | - | - |
| Streptococcus agalactiae (Group B Strep) | - | - | - |
Note: Data for Enterococcus faecalis indicates high susceptibility, with MIC₉₀ values consistently at or below 16 µg/mL.[9] A study on vancomycin-resistant enterococci found no resistance to nitrofurantoin among 300 isolates of E. faecium, E. faecalis, and E. gallinarum.[11]
Experimental Protocols
Preparation of Nitrofurantoin Stock Solution
Nitrofurantoin has low solubility in water. Therefore, a stock solution should be prepared in an organic solvent.
Materials:
-
Nitrofurantoin powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Sterile, light-protected container (e.g., amber microfuge tube)
-
Vortex mixer or sonicator
Procedure:
-
In a sterile, light-protected container, dissolve nitrofurantoin powder in DMSO or DMF to a final concentration of 10 mg/mL.
-
Vortex or sonicate until the powder is completely dissolved.
-
Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Below is a workflow for preparing a nitrofurantoin stock solution.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. repub.eur.nl [repub.eur.nl]
- 5. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nitrofurantoin Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitrofurantoin Is Active against Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Analytical Methods for Nifuron (Nitrofurantoin) Detection
These application notes provide detailed protocols and comparative data for the quantitative in vitro analysis of Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic used for treating urinary tract infections.[1] The methods outlined are essential for researchers, scientists, and drug development professionals engaged in antimicrobial studies, quality control, and pharmacokinetic analysis.
Mechanism of Action: A Target for Detection
Nitrofurantoin's antimicrobial efficacy is initiated by its reduction within bacterial cells by flavoproteins (nitroreductases). This process generates highly reactive electrophilic intermediates that are cytotoxic. These intermediates disrupt multiple vital cellular processes by damaging DNA, inhibiting ribosomal proteins and protein synthesis, and interfering with the citric acid cycle.[1][2] This multi-targeted mechanism is a key factor in the low incidence of acquired bacterial resistance.[1]
Caption: Nitrofurantoin's bacterial reduction pathway.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a rapid, simple, and economical method for the quantitative analysis of Nitrofurantoin in bulk drug and pharmaceutical dosage forms.[2][3] The method relies on the principle that Nitrofurantoin absorbs UV light due to its molecular structure, allowing for concentration determination using the Beer-Lambert law.[2]
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| λmax | ~333 - 380 nm | Varies with solvent (Acetone, 0.1N HCl, DMF:Methanol) | [2][3][4][5] |
| Linearity Range | 2 - 50 µg/mL | Varies with solvent and specific method | [3][4][5] |
| LOD | 0.378 - 0.469 µg/mL | Varies with solvent and specific method | [4][5] |
| LOQ | 1.146 - 1.421 µg/mL | Varies with solvent and specific method | [4][5] |
| Recovery | 99% - 101% | Spiked samples | [4] |
Experimental Protocol: Quantification by UV-Vis
This protocol outlines the standard procedure for determining Nitrofurantoin concentration.
-
Solvent Selection: Based on solubility tests, select a suitable solvent where Nitrofurantoin is readily soluble, such as Dimethylformamide (DMF):Methanol, 0.1N HCl, or Acetone.[4][5]
-
Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of Nitrofurantoin reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the selected solvent to obtain a concentration of 100 µg/mL.[2]
-
-
Determination of Absorption Maximum (λmax):
-
Preparation of Calibration Curve:
-
Create a series of working standard solutions by diluting the stock solution to cover the linear range (e.g., 5, 10, 15, 20, 25 µg/mL).[3]
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the sample solution (e.g., from a dissolved tablet) and dilute it to fall within the calibration curve's concentration range.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of Nitrofurantoin in the sample by interpolating its absorbance value on the calibration curve.
-
Caption: Workflow for UV-Vis spectrophotometric analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC provides higher sensitivity and selectivity compared to UV-Vis spectrophotometry, making it suitable for analyzing Nitrofurantoin in complex matrices like plasma and urine.[6][7] Reversed-phase HPLC (RP-HPLC) is the most common approach.
Quantitative Data Summary
| Parameter | Value | Matrix/Conditions | Reference |
| Linearity Range | 0.05 - 150 µg/mL | Varies with method | [7][8][9] |
| LOD | Not specified | ||
| LOQ | 0.010 µg/mL (Plasma) 0.380 µg/mL (Urine) | HPLC-UV | [6] |
| Recovery | > 92% | Plasma | [7] |
| Retention Time | ~2.0 - 8.5 min | Varies with column and mobile phase | [8][9] |
Experimental Protocol: RP-HPLC
This protocol is a generalized method based on common practices.
-
Chromatographic System:
-
Mobile Phase Preparation:
-
Prepare a mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of 0.1% Triethylamine (pH 3.0) and Acetonitrile (B52724) (80:20 v/v).[8]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[9]
-
-
Standard and Sample Preparation:
-
Standard: Prepare a stock solution of Nitrofurantoin in a suitable diluent (e.g., methanol). Prepare working standards by diluting the stock with the mobile phase to achieve concentrations within the expected linear range (e.g., 50-150 µg/mL).[8][9]
-
Plasma Sample: Extract the drug using liquid-liquid extraction with ethyl acetate (B1210297) or protein precipitation with methanol.[6][7] Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Urine Sample: Dilute the sample with purified water before injection.[6]
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions.[9]
-
Identify the Nitrofurantoin peak by its retention time compared to the standard.
-
Quantify the amount of Nitrofurantoin by comparing the peak area of the sample to the calibration curve generated from the standards.
-
Caption: General workflow for HPLC analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the determination of Nitrofurantoin in complex biological matrices like human plasma.[10] It is considered the best method for detecting multiple components, especially at low concentrations.[11]
Quantitative Data Summary
| Parameter | Value | Matrix/Conditions | Reference |
| Linearity Range | 5.00 - 1500 ng/mL | Human Plasma | [10] |
| LOD | 0.25 ng/mL | Human Plasma | [10] |
| LOQ | 5.00 ng/mL | Human Plasma | [10] |
| Recovery | > 92% (Mean Extraction) | Human Plasma (SPE) | [10] |
| MRM Transition | m/z 237.0 → 151.8 | ESI Negative Ionization | [10][12] |
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Add an internal standard (e.g., Nitrofurazone) to 100 µL of human plasma.[10]
-
Perform Solid-Phase Extraction using appropriate cartridges (e.g., Strata-X 33 µm).[10]
-
Wash the cartridge to remove interferences and elute the analyte.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC System Conditions:
-
Column: BDS Hypersil C18 (100 mm × 4.6 mm, 5 µm).[10]
-
Mobile Phase: Isocratic or gradient elution using a mixture of solvents like acetonitrile and ammonium (B1175870) acetate buffer.[10][12]
-
Flow Rate: As per column specifications.
-
Injection Volume: Typically 5-10 µL.
-
-
MS/MS System Conditions:
-
Quantification:
-
Generate a calibration curve by analyzing standards of known concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of Nitrofurantoin in the unknown samples from the calibration curve.
-
Caption: Workflow for quantitative LC-MS/MS analysis.
Electrochemical Methods
Electrochemical sensors offer a cost-effective, simple, and highly selective approach for detecting Nitrofurantoin.[13] Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry are used, often employing modified electrodes to enhance sensitivity.[13][14] The detection is typically based on the electrochemical reduction of the nitro group in the Nitrofurantoin molecule.[15]
Quantitative Data Summary
| Parameter | Value | Method/Conditions | Reference |
| Linearity Range | 0.06 - 450 µM | Amperometry (BT/CNF electrode) | [16] |
| LOD | 0.005 µM (5 nM) | Amperometry (BT/CNF electrode) | [16] |
| LOQ | Not specified | ||
| Sensitivity | 1.76 µA µM⁻¹ cm⁻² | Amperometry (BT/CNF electrode) | [16] |
Experimental Protocol: Voltammetric Detection
-
Electrode Preparation:
-
Use a three-electrode system: a working electrode (e.g., glassy carbon electrode modified with a nanocomposite), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[13]
-
-
Electrolyte Solution:
-
Prepare a suitable supporting electrolyte, such as Britton-Robinson buffer (pH 10).[15]
-
-
Experimental Parameters (Square-Wave Voltammetry Example):
-
Measurement:
-
Place the prepared electrolyte in the electrochemical cell.
-
Add a known volume of the Nitrofurantoin sample solution.
-
Apply the potential scan and record the resulting voltammogram. The reduction of Nitrofurantoin will produce a cathodic peak.
-
-
Quantification:
-
The height of the peak current is proportional to the concentration of Nitrofurantoin.
-
Construct a calibration curve by measuring the peak currents for a series of standard solutions.
-
Determine the concentration of the unknown sample from the calibration plot.
-
Caption: Workflow for electrochemical detection.
In Vitro Susceptibility Testing: Broth Microdilution MIC Assay
The Minimum Inhibitory Concentration (MIC) assay is a fundamental in vitro method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[1] This is critical for assessing the efficacy of Nitrofurantoin against specific pathogens.
Experimental Protocol: Broth Microdilution MIC
This protocol is a standard method for determining the in vitro susceptibility of bacteria to Nitrofurantoin.[1]
-
Media and Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Nitrofurantoin stock solution (e.g., 10 mg/mL in DMSO).
-
Bacterial inoculum standardized to ~1 x 10⁸ CFU/mL.
-
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as the growth control, and well 12 as the sterility control.
-
Prepare a 2x working solution of the highest desired Nitrofurantoin concentration in CAMHB. Add 100 µL of this solution to well 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. This creates a range of decreasing Nitrofurantoin concentrations.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of ~1 x 10⁶ CFU/mL.
-
Add 50 µL of this diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control (well 12).
-
The final volume in wells 1-11 is now 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
Visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of Nitrofurantoin in the first well that shows no visible growth (i.e., is clear).[1]
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Caption: Workflow for broth microdilution MIC assay.
References
- 1. benchchem.com [benchchem.com]
- 2. journalwjbphs.com [journalwjbphs.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. ijrar.org [ijrar.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijcpa.in [ijcpa.in]
- 9. ijesrt.com [ijesrt.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. spectroscopyworld.com [spectroscopyworld.com]
- 12. ijpsr.com [ijpsr.com]
- 13. Progress in Electrode Materials for the Detection of Nitrofurazone and Nitrofurantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of nitrofurantoin drug in pharmaceutical formulation and biological fluids by square-wave cathodic adsorptive stripping voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ntut.elsevierpure.com [ntut.elsevierpure.com]
In vitro antibacterial susceptibility testing protocols for "Nifuron" (Nitrofurantoin)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of microorganisms to Nitrofurantoin (B1679001). The methodologies outlined adhere to established standards and are intended to ensure accuracy and reproducibility in research and drug development settings.
Mechanism of Action and Resistance
Mechanism of Action: Nitrofurantoin is a synthetic nitrofuran derivative that exhibits broad-spectrum antibacterial activity. Its mechanism of action is multifaceted.[1] Upon entering the bacterial cell, nitrofurantoin is converted into highly reactive electrophilic intermediates by bacterial nitroreductases. These intermediates then non-specifically target and damage bacterial ribosomal proteins, leading to the complete inhibition of protein synthesis. This multi-target approach is believed to contribute to the low incidence of acquired bacterial resistance.
Mechanisms of Resistance: Bacterial resistance to nitrofurantoin is relatively uncommon. The primary mechanism of resistance involves mutations in the genes encoding the nitroreductases, specifically nfsA and nfsB. These mutations result in decreased enzymatic activity, thereby preventing the activation of nitrofurantoin into its toxic intermediates.
Quality Control
Adherence to a rigorous quality control (QC) program is essential for the accuracy and reproducibility of antimicrobial susceptibility testing. The performance of the testing methods should be monitored by regularly testing standard quality control strains.
Recommended QC Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
The acceptable QC ranges for MIC and disk diffusion testing for these strains should be in accordance with the latest guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Experimental Protocols
Two primary methods for in vitro antibacterial susceptibility testing of nitrofurantoin are detailed below: the Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay and the Kirby-Bauer Disk Diffusion Assay.
Broth Microdilution MIC Assay
This method determines the minimum inhibitory concentration (MIC) of nitrofurantoin that prevents the visible growth of a microorganism in a liquid growth medium.
Materials:
-
Nitrofurantoin analytical standard
-
Appropriate solvent for nitrofurantoin (e.g., dimethyl sulfoxide (B87167) [DMSO])
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Nitrofurantoin Stock Solution:
-
Prepare a stock solution of nitrofurantoin at a concentration of 1280 µg/mL in a suitable solvent.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the nitrofurantoin stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well. This will create a range of nitrofurantoin concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control wells.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of nitrofurantoin that completely inhibits visible growth.
-
Workflow for Broth Microdilution MIC Assay:
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of a bacterial isolate to nitrofurantoin by measuring the diameter of the zone of growth inhibition around a nitrofurantoin-impregnated disk.
Materials:
-
Nitrofurantoin disks (300 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper for measuring zone diameters
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove any excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Nitrofurantoin Disks:
-
Aseptically apply a 300 µg nitrofurantoin disk to the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by CLSI or EUCAST.
-
Workflow for Kirby-Bauer Disk Diffusion Assay:
Data Presentation: Interpretive Criteria
The following tables summarize the interpretive criteria for nitrofurantoin susceptibility testing as provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is crucial to consult the latest versions of these documents for the most current information.
Table 1: Nitrofurantoin MIC Breakpoints (µg/mL)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) | Source |
| CLSI | ||||
| Enterobacterales (uncomplicated UTI only) | ≤ 32 | 64 | ≥ 128 | M100 |
| Staphylococcus aureus | ≤ 32 | 64 | ≥ 128 | M100 |
| Enterococcus spp. (uncomplicated UTI only) | ≤ 32 | 64 | ≥ 128 | M100 |
| EUCAST | ||||
| Enterobacterales (uncomplicated UTI only) | ≤ 64 | - | > 64 | EUCAST |
| Staphylococcus saprophyticus (uncomplicated UTI only) | ≤ 64 | - | > 64 | EUCAST |
Table 2: Nitrofurantoin Disk Diffusion Zone Diameter Breakpoints (mm)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) | Disk Potency | Source |
| CLSI | |||||
| Enterobacterales (uncomplicated UTI only) | ≥ 17 | 15-16 | ≤ 14 | 300 µg | M100 |
| Staphylococcus aureus | ≥ 17 | 15-16 | ≤ 14 | 300 µg | M100 |
| Enterococcus spp. (uncomplicated UTI only) | ≥ 17 | 15-16 | ≤ 14 | 300 µg | M100 |
| EUCAST | |||||
| Enterobacterales (uncomplicated UTI only) | ≥ 14 | - | < 14 | 100 µg | EUCAST |
| Staphylococcus saprophyticus (uncomplicated UTI only) | ≥ 17 | - | < 17 | 100 µg | EUCAST |
Logical Interpretation of Susceptibility Testing Results:
References
Application Notes and Protocols for Studying Antibiotic Resistance Mechanisms Using Nitrofurantoin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, as a tool to investigate the mechanisms of bacterial antibiotic resistance. The following sections detail the molecular basis of nitrofurantoin's action and resistance, present key quantitative data, outline detailed experimental protocols, and visualize the underlying biological pathways and workflows.
Introduction to Nitrofurantoin and its Mechanism of Action
Nitrofurantoin has been a mainstay in the treatment of uncomplicated urinary tract infections (UTIs) for over 70 years, demonstrating enduring efficacy due in part to a low prevalence of resistance.[1][2] Its antibacterial effect is initiated by a multi-step process within the bacterial cell. The drug is taken up by bacteria and subsequently reduced by intracellular nitroreductases, NfsA and NfsB, to generate highly reactive electrophilic intermediates.[3][4] These intermediates are cytotoxic, indiscriminately damaging bacterial DNA, RNA, ribosomes, and other essential macromolecules, ultimately leading to cell death.[3][5] The requirement for this intracellular activation is a key feature of its mechanism and a focal point for resistance development.
Mechanisms of Resistance to Nitrofurantoin
Bacterial resistance to nitrofurantoin primarily arises from the impairment of its activation process. This is predominantly achieved through loss-of-function mutations in the genes encoding the nitroreductases.
-
Primary Resistance Pathway: Inactivation of Nitroreductases: The most common mechanism of nitrofurantoin resistance is the acquisition of mutations in the nfsA and nfsB genes.[6][7] These mutations can range from point mutations leading to amino acid substitutions in the active sites of the enzymes to frameshift mutations, insertions, or deletions that result in non-functional proteins.[5][8] Resistance development is often a stepwise process, with an initial mutation in nfsA conferring an intermediate level of resistance, followed by a second mutation in nfsB leading to higher levels of resistance.[3][4]
-
Secondary Resistance Mechanisms:
-
ribE Mutations: Mutations in the ribE gene, which is involved in the riboflavin (B1680620) biosynthesis pathway, have also been associated with nitrofurantoin resistance. Flavin mononucleotide (FMN), a derivative of riboflavin, is an essential cofactor for the NfsA and NfsB nitroreductases.[6]
-
Efflux Pumps: The overexpression of efflux pumps, such as the OqxAB system, can contribute to increased resistance by actively transporting nitrofurantoin out of the bacterial cell.[3][7]
-
Global Regulators: Alterations in global regulatory genes, such as mprA and ompR, have also been identified in nitrofurantoin-resistant strains.[3]
-
Quantitative Data on Nitrofurantoin Resistance
The following tables summarize key quantitative data related to nitrofurantoin resistance, providing a baseline for experimental design and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of Nitrofurantoin for E. coli
| Genotype | Phenotype | MIC Range (µg/mL) | Fold Change in MIC (approx.) |
| Wild-type (nfsA+ nfsB+) | Susceptible | 8 - 32 | - |
| nfsA- nfsB+ | Intermediate Resistance | < 64 | 2 - 4x |
| nfsA- nfsB- | Resistant | 128 - >256 | 8 - 32x |
Data compiled from multiple sources.[4][9][10]
Table 2: Prevalence of Nitrofurantoin Resistance in E. coli from Urinary Tract Infections
| Region/Country | Year(s) of Study | Number of Isolates | Resistance Rate (%) |
| England | 2019 | 981,466 | 2.3 |
| USA | 2010 | 32,742 | 2.1 - 10.7 (MDR isolates) |
| Global (Meta-analysis) | 1996 - 2024 | 774,499 | 6.9 |
| Iran (Meta-analysis) | up to 2019 | Not specified | 18 |
| Europe (Meta-analysis) | 1996 - 2024 | Not specified | 1.7 |
| Asia (Meta-analysis) | 1996 - 2024 | Not specified | 9.6 |
| Africa (Meta-analysis) | 1996 - 2024 | Not specified | 9.3 |
Data from various surveillance studies and meta-analyses.[11][12][13][14]
Experimental Protocols
The following protocols provide detailed methodologies for studying nitrofurantoin resistance in a laboratory setting.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of nitrofurantoin against bacterial isolates, following ISO 20776-1:2019 guidelines.[15]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Nitrofurantoin stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Nitrofurantoin Dilutions: Create a two-fold serial dilution of nitrofurantoin in CAMHB in the 96-well plate. The final concentrations should typically range from 0.5 to 256 µg/mL.[15]
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the nitrofurantoin dilutions. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plate at 35 ± 1 °C for 18 ± 2 hours.[15]
-
Determine MIC: The MIC is the lowest concentration of nitrofurantoin that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600).[10]
Selection of Nitrofurantoin-Resistant Mutants
This protocol describes a method for selecting spontaneous nitrofurantoin-resistant mutants from a susceptible bacterial population.
Materials:
-
Susceptible bacterial strain (e.g., E. coli K-12)
-
Luria-Bertani (LB) agar (B569324) plates
-
Nitrofurantoin stock solution
-
Spreader
Procedure:
-
Prepare Selective Plates: Prepare LB agar plates containing a concentration of nitrofurantoin that is 2-4 times the MIC of the susceptible parent strain.
-
Inoculum Preparation: Grow an overnight culture of the susceptible strain in LB broth.
-
Plating: Spread a high density of the overnight culture (e.g., 10^8 - 10^9 CFU) onto the nitrofurantoin-containing plates.
-
Incubation: Incubate the plates at 37°C for 24-48 hours, or until colonies appear.
-
Isolation and Verification: Pick individual colonies and streak them onto fresh selective plates to purify the mutants. Confirm the resistant phenotype by re-determining the MIC.
Molecular Characterization of Resistant Mutants
This protocol outlines the steps for identifying mutations in key genes associated with nitrofurantoin resistance.
Materials:
-
Genomic DNA extraction kit
-
PCR primers for nfsA, nfsB, and ribE (sequences to be obtained from relevant literature)
-
Taq DNA polymerase and PCR reagents
-
Gel electrophoresis equipment
-
Sanger sequencing service or next-generation sequencing platform
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the wild-type and resistant mutant strains.
-
PCR Amplification: Amplify the nfsA, nfsB, and ribE genes using PCR with gene-specific primers.[7]
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel to verify the amplification of the correct-sized fragments.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing to identify point mutations, small insertions, or deletions. For a more comprehensive analysis, perform whole-genome sequencing (WGS) on the resistant isolates.[16]
-
Sequence Analysis: Align the sequences from the resistant mutants to the wild-type reference sequence to identify any genetic alterations.
Fitness Cost Assessment of Resistance Mutations
This protocol describes a competition assay to evaluate the relative fitness of nitrofurantoin-resistant mutants compared to the susceptible parent strain.
Materials:
-
Resistant mutant and susceptible parent strains (distinguishable by a neutral marker if necessary)
-
Antibiotic-free growth medium (e.g., LB broth)
-
Plates for colony counting
Procedure:
-
Co-culture: Inoculate a flask of antibiotic-free broth with a 1:1 ratio of the resistant mutant and the susceptible parent strain.
-
Serial Passage: Serially passage the co-culture daily by diluting it into fresh medium.
-
Population Dynamics: At regular intervals (e.g., every 24 hours), plate a sample of the culture and determine the ratio of resistant to susceptible cells.
-
Calculate Fitness Cost: A decrease in the proportion of the resistant mutant over time indicates a fitness cost associated with the resistance mutation in the absence of the antibiotic.[3] Growth rate analysis in monocultures can also be performed to assess fitness.[17][18]
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in the study of nitrofurantoin resistance.
References
- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial resistance network | Insights into the success of the UTI antibiotic nitrofurantoin [sites.manchester.ac.uk]
- 3. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrofurantoin resistance mechanisms in uropathogenic Escherichia coli isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular mechanisms of collateral sensitivity to the antibiotic nitrofurantoin - ProQuest [proquest.com]
- 10. academic.oup.com [academic.oup.com]
- 11. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 12. researchgate.net [researchgate.net]
- 13. Nitrofurantoin resistance as an indicator for multidrug resistance: an assessment of Escherichia coli urinary tract specimens in England, 2015–19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Global prevalence of nitrofurantoin-resistant uropathogenic Escherichia coli (UPEC) in humans: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. High-level nitrofurantoin resistance in a clinical isolate of Klebsiella pneumoniae: a comparative genomics and metabolomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring the in situ evolution of nitrofurantoin resistance in clinically derived uropathogenic Escherichia coli isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Nifuron (Nitrofurantoin)
Application Note and Protocol
This document provides detailed application notes and protocols for the quantitative analysis of Nifuron (Nitrofurantoin) using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
Nitrofurantoin (B1679001) is a broad-spectrum antibacterial agent commonly used for treating urinary tract infections.[1] Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices. HPLC is a powerful technique for this purpose, offering high resolution, sensitivity, and specificity.[2] This document outlines various validated HPLC methods for the analysis of Nitrofurantoin.
Experimental Protocols
Several HPLC methods have been developed and validated for the determination of Nitrofurantoin. Below are detailed protocols for some of the commonly employed methods.
Method A: Isocratic Reversed-Phase HPLC
This method is suitable for the analysis of Nitrofurantoin in bulk drug and pharmaceutical dosage forms.[2]
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse XDB - C18, 150mm x 4.6mm, 5µm particle size[2]
-
Mobile Phase: A mixture of Acetonitrile and a buffer solution (88:12 v/v). The buffer is prepared by dissolving 6.8 g of Potassium dihydrogen orthophosphate in 1000 ml of water, with the final pH of the mobile phase adjusted to 5.0 ± 0.05 with sodium hydroxide (B78521) solution.[2]
-
Flow Rate: 1.6 mL/min[2]
-
Injection Volume: 20 µL[2]
-
Column Temperature: 25°C[2]
-
Detection: UV at 254 nm[2]
-
Run Time: Approximately 10 minutes
-
-
Preparation of Standard Solution:
-
Accurately weigh about 100 mg of Nitrofurantoin working standard and transfer to a 100 ml volumetric flask.
-
Add 10 ml of diluent (Methanol) and sonicate to dissolve.[2]
-
Dilute to volume with the diluent to obtain a stock solution of 1000 µg/ml.[2]
-
Pipette 10 ml of the stock solution into a 100 ml volumetric flask and dilute with methanol (B129727) to obtain a final concentration of 100 µg/ml.[2]
-
Prepare a series of calibration standards in the range of 50-150 µg/ml by diluting the 100 µg/ml stock solution with the diluent.[2]
-
-
Sample Preparation (for Capsules):
-
The contents of a 100mg strength Nitrofurantoin capsule are added to a 50 mL volumetric flask.
-
A portion of the mobile phase is added as a diluent.
-
The flask is sonicated for 10 minutes and then diluted to the mark.
-
A portion is filtered through a 0.45μm Nylon Filter before injection.[3]
-
Method B: Rapid Isocratic Reversed-Phase HPLC
This method offers a significantly shorter run time.
-
Chromatographic Conditions:
-
Column: Ascentis Express C18, 7.5cm x 4.6mm, 2.7µm particle size
-
Mobile Phase: A mixture of 0.1% Triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile (80:20 v/v)
-
Flow Rate: 1.0 ml/min
-
Injection Volume: 5 µL
-
Column Temperature: 30ºC
-
Detection: PDA detector at 254 nm
-
Method C: HPLC for Biological Samples (Human Plasma and Urine)
This method is suitable for pharmacokinetic studies.[4]
-
Sample Preparation (Plasma):
-
Liquid-liquid extraction of the drug and internal standard from plasma is performed using ethyl acetate.
-
The organic layer is then evaporated.
-
The residue is reconstituted in the mobile phase before injection.[4]
-
-
Sample Preparation (Urine):
-
Urine samples are simply diluted with purified water.[4]
-
-
Chromatographic Conditions:
-
Detection: UV at 370 nm[4]
-
Data Presentation
The performance characteristics of the different HPLC methods are summarized in the table below for easy comparison.
| Parameter | Method A | Method B | Method C (Plasma) | Method C (Urine) |
| Retention Time (min) | ~8.423[2] | ~2.0 | - | - |
| Linearity Range (µg/ml) | 50 - 150[2] | 50 - 150 | 0.010 - 2.48[4] | 0.380 - 187[4] |
| Correlation Coefficient (r²) | 0.999[2] | 0.9999 | - | - |
| Limit of Detection (LOD) (µg/ml) | 0.82655[2] | - | - | - |
| Limit of Quantitation (LOQ) (µg/ml) | 2.7552[2] | - | 0.010[4] | 0.380[4] |
| Detection Wavelength (nm) | 254[2] | 254 | 370[4] | 370[4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the HPLC analysis of Nitrofurantoin.
Caption: General workflow for HPLC analysis of Nitrofurantoin.
Logical Relationships in Method Development
This diagram shows the logical relationships between key parameters in HPLC method development for Nitrofurantoin analysis.
Caption: Key parameter relationships in HPLC method development.
References
- 1. Development and validation of a fast and sensitive UHPLC-DAD assay for the quantification of nitrofurantoin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijesrt.com [ijesrt.com]
- 3. Nitrofurantoin Capsule Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Determination of Nitrofurantoin ("Nifuron") Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Nitrofurantoin, an antibacterial agent, using spectrophotometry. The methods described are applicable for the analysis of Nitrofurantoin in bulk drug substances and pharmaceutical formulations.
Introduction
Nitrofurantoin is a broad-spectrum antibacterial drug widely used in the treatment and prevention of urinary tract infections (UTIs).[1][2][3] It belongs to the nitrofuran class of antibiotics and functions by inhibiting bacterial enzymes and damaging bacterial DNA.[1] To ensure the quality, purity, and correct dosage of Nitrofurantoin in pharmaceutical products, robust analytical methods are essential.[1] UV-Visible spectrophotometry offers a simple, rapid, cost-effective, and sensitive approach for the quantitative analysis of Nitrofurantoin.[1][4] The presence of chromophoric groups, specifically the nitro and furan (B31954) rings, allows for its determination by direct UV absorbance or through the formation of colored derivatives.[1]
Principle of Spectrophotometric Determination
The quantitative analysis of Nitrofurantoin can be achieved through two primary spectrophotometric approaches:
-
Direct UV Spectrophotometry: This method relies on the inherent ability of the Nitrofurantoin molecule to absorb ultraviolet radiation at a specific wavelength (λmax).[1] The concentration is determined by measuring the absorbance of a solution and applying the Beer-Lambert law. The λmax for Nitrofurantoin can vary depending on the solvent used.[1]
-
Indirect (Visible) Spectrophotometry/Colorimetric Method: This approach involves a chemical reaction to convert Nitrofurantoin into a colored product that absorbs light in the visible region of the electromagnetic spectrum. A common method involves the reduction of the nitro group (-NO2) of Nitrofurantoin to a primary amino group (-NH2). This is typically achieved using a reducing agent like zinc powder in an acidic medium. The resulting amino derivative is then reacted with a chromogenic reagent to produce a stable, colored compound. The absorbance of this colored solution is then measured at its λmax.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for various spectrophotometric methods for Nitrofurantoin determination, providing a basis for method selection and comparison.
Table 1: Direct UV-Visible Spectrophotometric Methods
| Method | Solvent | λmax (nm) | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UV Method 1 | Dimethylformamide : Methanol (70:30) | 369.6 | 2 - 10 | 0.999 | 0.468821 | 1.420671 | [2] |
| UV Method 2 | Not Specified | 360.0 | 10 - 50 | 0.9982 | 0.030376 | 1.012745 | [4] |
| First Order Derivative | Acetone | 333 | 5 - 25 | Not Specified | Not Specified | Not Specified | [3] |
| UV Method 3 | Not Specified | 275 | Not Specified | High | Not Specified | Not Specified | [1] |
Table 2: Indirect (Colorimetric) Spectrophotometric Methods
| Method | Reagents | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Method A | Zinc powder/HCl, 8-hydroxy quinolin | 365 | 0.5 - 25 | 1.782 x 10⁴ | Not Specified | Not Specified | [5][6] |
| Method B | Zinc powder/HCl, p-benzoquinone | 400 | 1 - 35 | 0.897 x 10⁴ | Not Specified | Not Specified | [5][6] |
| MBTH Method | Zinc powder/HCl, MBTH, Ammonium (B1175870) Ceric Sulfate (B86663) | 610 | 0.5 - 30 | Not Specified | 0.163 | 0.544 | [7] |
Experimental Protocols
Protocol 1: Direct UV Spectrophotometric Determination
This protocol is based on the direct measurement of Nitrofurantoin absorbance in a solvent mixture.
1. Materials and Reagents:
-
Nitrofurantoin reference standard
-
Dimethylformamide (DMF), analytical grade
-
Methanol, analytical grade
-
Volumetric flasks
-
Pipettes
-
UV-Visible Spectrophotometer
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Nitrofurantoin reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a 70:30 v/v mixture of Dimethylformamide and Methanol.[2]
3. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions in the concentration range of 2-10 µg/mL using the DMF:Methanol solvent mixture.[2] For example, to prepare a 2 µg/mL solution, pipette 2 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.
4. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder 20 Nitrofurantoin tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Nitrofurantoin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the DMF:Methanol solvent, sonicate for 15 minutes, and then dilute to the mark with the same solvent.
-
Filter the solution to remove any insoluble excipients.
-
Further dilute the filtered solution with the solvent to obtain a final concentration within the calibration range (e.g., 6 µg/mL).
5. Spectrophotometric Measurement:
-
Set the UV-Visible spectrophotometer to scan from 400 nm to 200 nm.
-
Use the DMF:Methanol solvent mixture as a blank.
-
Record the absorbance of each working standard solution at the λmax of 369.6 nm.[2]
-
Measure the absorbance of the sample solution at the same wavelength.
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Nitrofurantoin in the sample solution from the calibration curve using the linear regression equation.
-
Calculate the amount of Nitrofurantoin in the tablet formulation.
Protocol 2: Indirect Colorimetric Determination using MBTH
This protocol involves the reduction of Nitrofurantoin and subsequent reaction with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH).[7]
1. Materials and Reagents:
-
Nitrofurantoin reference standard
-
Zinc powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (B145695), analytical grade
-
3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) solution (0.3% w/v)
-
Ammonium Ceric Sulfate solution (0.03 M)
-
Distilled water
-
Volumetric flasks, Beakers, Pipettes
-
UV-Visible Spectrophotometer
2. Preparation of Reduced Nitrofurantoin Stock Solution (500 µg/mL):
-
Accurately weigh 50 mg of Nitrofurantoin and dissolve it in 50 mL of ethanol in a 125 mL beaker.[7]
-
To this solution, add 20 mL of distilled water, 20 mL of concentrated HCl, and 3.0 g of zinc powder.[7]
-
Allow the mixture to stand for 15 minutes at room temperature to complete the reduction process.[5]
-
Filter the solution into a 100 mL volumetric flask and dilute to the mark with distilled water.[5] This will give a reduced Nitrofurantoin stock solution of 500 µg/mL.
3. Preparation of Working Standard Solutions:
-
Prepare a series of dilutions from the reduced Nitrofurantoin stock solution in the concentration range of 0.5-30 µg/mL.[7] For this, transfer appropriate volumes of the stock solution into a series of 10 mL volumetric flasks.
4. Color Development and Measurement:
-
To each 10 mL volumetric flask containing the working standard solutions, add 0.5 mL of 0.3% MBTH reagent followed by 0.5 mL of 0.03 M ammonium ceric sulfate solution.[7]
-
Dilute the solutions to the mark with distilled water.
-
Allow the color to develop for at least 15 minutes.[7]
-
Measure the absorbance of the green-colored product at 610 nm against a reagent blank.[7]
5. Preparation of Sample Solution (from Capsules):
-
Take the contents of several Nitrofurantoin capsules and determine the average weight.
-
Accurately weigh a quantity of the powder equivalent to 50 mg of Nitrofurantoin and proceed with the reduction step as described in step 2 for the preparation of the reduced stock solution.
-
Prepare appropriate dilutions of the reduced sample solution to fall within the calibration range and proceed with the color development and measurement as described in step 4.
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of Nitrofurantoin in the sample from the calibration curve.
-
Calculate the amount of Nitrofurantoin in the pharmaceutical dosage form.
Visualizations
The following diagrams illustrate the experimental workflows for the spectrophotometric determination of Nitrofurantoin.
Caption: Workflow for Direct UV Spectrophotometric Analysis.
Caption: Workflow for Indirect Colorimetric Analysis.
References
Application Notes & Protocols: Determination of Nifuron (Nitrofurantoin) Minimum Inhibitory Concentration (MIC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifuron (Nitrofurantoin) is a bactericidal antibiotic predominantly used for the treatment of uncomplicated urinary tract infections (UTIs).[1] Its unique and complex mechanism of action involves the reduction of the nitrofurantoin (B1679001) molecule by bacterial flavoproteins (nitroreductases) into highly reactive electrophilic intermediates.[1][2] These intermediates can non-specifically target and damage a wide range of bacterial macromolecules, including ribosomal proteins, DNA, and enzymes involved in the synthesis of proteins, DNA, RNA, and cell wall.[1][3] This multi-targeted approach is thought to contribute to the low incidence of acquired bacterial resistance to the drug.[1][4]
Accurate determination of the Minimum Inhibitory Concentration (MIC) of Nitrofurantoin is crucial for susceptibility testing, monitoring resistance trends, and in the research and development of new antimicrobial agents. These application notes provide detailed protocols for determining the MIC of Nitrofurantoin against various bacterial isolates.
Principle of MIC Assays
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Standardized methods for MIC determination include broth microdilution, agar (B569324) dilution, and disk diffusion.[5] The choice of method may depend on the specific requirements of the study, the number of isolates to be tested, and laboratory resources.
Mechanism of Action of Nitrofurantoin
Nitrofurantoin's bactericidal effect is a result of its conversion into reactive intermediates within the bacterial cell. This process is initiated by bacterial nitroreductases. The resulting intermediates disrupt multiple vital cellular processes, leading to bacterial cell death.
Quantitative Data Summary
The following tables summarize the MIC values of Nitrofurantoin for common uropathogens and the acceptable quality control ranges as per established guidelines.
Table 1: Nitrofurantoin MIC Breakpoints for Susceptibility Testing
| Interpretation | MIC (µg/mL) |
| Susceptible (S) | ≤ 32 |
| Intermediate (I) | 64 |
| Resistant (R) | ≥ 128 |
| Interpretive criteria are based on CLSI guidelines.[6][7] |
Table 2: Quality Control Ranges for Nitrofurantoin MIC Testing
| QC Strain | MIC (µg/mL) | Disk Diffusion (zone diameter in mm) |
| Escherichia coli ATCC 25922 | 4 - 16 | 20 - 25 |
| Enterococcus faecalis ATCC 29212 | 4 - 16 | NA |
| Staphylococcus aureus ATCC 29213 | 8 - 32 | NA |
| Staphylococcus aureus ATCC 25923 | NA | 18 - 22 |
| NA: Not Applicable.[8][9][10][11] |
Table 3: Nitrofurantoin MIC Distribution for Select Uropathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 16 | 16-32 | 1 - 128 |
| Staphylococcus saprophyticus | - | - | - |
| Enterococcus faecium | 64 | 128 | 32 - 512 |
| Klebsiella pneumoniae | 64 | 128 | 8 - >256 |
| MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[12][13][14][15] Note that data for S. saprophyticus was not explicitly available in the provided search results. |
Experimental Protocols
Broth Microdilution MIC Assay
This method determines the MIC in a liquid medium using 96-well microtiter plates.
Materials and Reagents:
-
Nitrofurantoin powder
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates and QC strains
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of Nitrofurantoin Stock Solution: Prepare a stock solution of Nitrofurantoin in a suitable solvent (e.g., DMSO) at a concentration that is at least 10-fold higher than the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the Nitrofurantoin stock solution to the first well of each row to be tested and mix.
-
Perform serial two-fold dilutions by transferring 50 µL from each well to the subsequent well, discarding the final 50 µL from the last well. This will result in a range of Nitrofurantoin concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension.
-
Include a growth control well (MHB with inoculum, no drug) and a sterility control well (MHB only).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[16]
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Nitrofurantoin at which there is no visible growth.
-
Agar Dilution MIC Assay
In this method, varying concentrations of Nitrofurantoin are incorporated into an agar medium.
Materials and Reagents:
-
Nitrofurantoin powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial isolates and QC strains
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., multipoint inoculator)
Protocol:
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C.
-
Add appropriate volumes of the Nitrofurantoin stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow to solidify. Prepare a control plate with no Nitrofurantoin.
-
-
Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method.
-
Inoculation and Incubation:
-
Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspension.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results: The MIC is the lowest concentration of Nitrofurantoin that completely inhibits the growth of the organism, or allows for the growth of only a single colony or a faint haze.
Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative method that can be used to categorize isolates as susceptible, intermediate, or resistant.
Materials and Reagents:
-
300 mcg Nitrofurantoin disks[5]
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial isolates and QC strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Ruler or calipers
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method.
-
Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
-
Disk Application and Incubation:
-
Aseptically apply a 300 mcg Nitrofurantoin disk to the surface of the inoculated agar.
-
Gently press the disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.
-
Interpret the results based on the zone diameter interpretive criteria (see Table 2 for QC ranges). For clinical isolates, zones of ≥17 mm are generally considered susceptible, 15-16 mm as intermediate, and ≤14 mm as resistant.[7]
-
Data Interpretation and Quality Control
Accurate MIC determination requires strict adherence to quality control procedures.
-
Quality Control: Always test reference QC strains (e.g., E. coli ATCC 25922) in parallel with clinical isolates. The MIC values for the QC strains must fall within the acceptable ranges (Table 2). If QC results are out of range, the test results for the clinical isolates are considered invalid and the assay should be repeated.
-
Troubleshooting: Out-of-range QC results can be due to several factors, including improper inoculum preparation, expired reagents, incorrect incubation conditions, or contamination. A systematic review of the procedure is necessary to identify and correct the issue.
-
Reporting: Once QC is verified, the MIC of the test isolate is compared to the established clinical breakpoints (Table 1) to determine the susceptibility category (Susceptible, Intermediate, or Resistant).
References
- 1. trc-p.nl [trc-p.nl]
- 2. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. medcentral.com [medcentral.com]
- 8. Nitrofurantoin 100mg [dailymed.nlm.nih.gov]
- 9. NITROFURANTOIN CAPSULES USP (Macrocrystals)Rx only21302131 [dailymed.nlm.nih.gov]
- 10. DailyMed - NITROFURANTOIN MACROCRYSTALS capsule [dailymed.nlm.nih.gov]
- 11. Nitrofurantoin Macrocrystals Capsules [dailymed.nlm.nih.gov]
- 12. microbiologyjournal.org [microbiologyjournal.org]
- 13. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections [frontiersin.org]
- 15. Susceptibility to Fosfomycin and Nitrofurantoin of ESBL-Positive Escherichia coli and Klebsiella pneumoniae Isolated From Urine of Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitrofurantoin resistance mechanisms in uropathogenic Escherichia coli isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evolution of Nitrofurantoin Resistance
These application notes and protocols are designed for researchers, scientists, and drug development professionals studying the in vitro evolution of bacterial resistance to Nitrofurantoin (B1679001). The content provides an overview of the key resistance mechanisms, the associated fitness costs, and detailed protocols for conducting experimental evolution studies.
Introduction
Nitrofurantoin is a synthetic antimicrobial agent commonly used for the treatment of uncomplicated urinary tract infections (UTIs), primarily caused by Escherichia coli. Despite its extensive use for several decades, resistance to nitrofurantoin has remained relatively low. This is partly attributed to its mechanism of action, which requires intracellular activation by bacterial nitroreductases, and the fact that clinically significant resistance often requires sequential mutations. Understanding the evolutionary pathways to resistance is crucial for stewardship and the development of new therapeutic strategies.
The primary mechanism of nitrofurantoin resistance involves the inactivation of the oxygen-insensitive nitroreductases, encoded by the nfsA and nfsB genes.[1][2][3][4] These enzymes are responsible for reducing nitrofurantoin into highly reactive electrophilic intermediates that damage bacterial DNA, ribosomes, and other macromolecules. Loss-of-function mutations in nfsA and, subsequently, nfsB prevent this activation, rendering the drug ineffective.[5][6][7]
Application Note 1: Genetic Determinants of Nitrofurantoin Resistance
In vitro evolution studies consistently identify mutations in the nfsA and nfsB genes as the principal drivers of nitrofurantoin resistance. A mutation in nfsA is typically the first step, conferring an intermediate level of resistance. A subsequent mutation in nfsB is required to achieve high-level resistance.[5][7][8] Mutations in the ribE gene, involved in the biosynthesis of a flavin mononucleotide cofactor for the nitroreductases, have also been linked to resistance.[4][5][9]
| Gene | Type of Mutation | Effect on MIC | Organism(s) |
| nfsA | Loss-of-function (e.g., frameshift, point mutation, deletion) | Intermediate increase | E. coli |
| nfsB | Loss-of-function (secondary to nfsA mutation) | High-level increase | E. coli |
| ribE | Deletions / Loss-of-function | Increased MIC levels | E. coli (lab mutants) |
| oqxAB | Plasmid-mediated efflux pump | Reduced susceptibility | Enterobacteriaceae |
Table 1: Summary of genes and mutations associated with nitrofurantoin resistance and their general effect on the Minimum Inhibitory Concentration (MIC).
Application Note 2: Fitness Cost of Nitrofurantoin Resistance
A critical factor in the low prevalence of nitrofurantoin resistance is the biological fitness cost associated with the resistance-conferring mutations. In the absence of the antibiotic, resistant mutants often exhibit a reduced growth rate compared to their susceptible parent strains.[1][2] This cost is attributed to the impairment of the normal physiological functions of the nitroreductases. However, some studies suggest this fitness cost can be minimal.[10] Even in the presence of therapeutic concentrations of nitrofurantoin, the growth of resistant mutants can be significantly impaired.[1][11]
| Strain Type | Relative Growth Rate (vs. Susceptible) | Condition | Reference |
| Spontaneous nfsA/nfsB mutants | ~6% lower | Antibiotic-free media | [1][2] |
| Clinically evolved resistant strains | 2-10% slower doubling time | Antibiotic-free media | [7][12] |
Table 2: Quantitative summary of the fitness cost associated with nitrofurantoin resistance in E. coli.
Visualization of Resistance Mechanism
The following diagram illustrates the mechanism of action of nitrofurantoin and the primary pathway to resistance through the inactivation of nitroreductases.
Protocol 1: In Vitro Evolution of Nitrofurantoin Resistance by Serial Passage
This protocol describes a method for inducing nitrofurantoin resistance in a bacterial population (e.g., E. coli) through repeated exposure to gradually increasing concentrations of the antibiotic in a liquid culture.
Materials:
-
Susceptible bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Nitrofurantoin stock solution (sterilized)
-
Sterile 96-well microtiter plates
-
Sterile culture tubes or flasks
-
Incubator (35-37°C), shaking optional
-
Spectrophotometer or plate reader (for OD600 measurements)
-
Micropipettes and sterile tips
Procedure:
-
Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of nitrofurantoin for the susceptible parent strain using the broth microdilution method outlined in Protocol 2.
-
Prepare Initial Culture: Inoculate 5 mL of CAMHB with a single colony of the susceptible strain and incubate overnight at 37°C to obtain a stationary phase culture.
-
Set Up Passage Plate: In a 96-well plate, prepare a 2-fold serial dilution of nitrofurantoin in CAMHB, starting from a concentration of 4x MIC down to 0.25x MIC or lower. Include a no-drug control well.
-
Inoculation: Dilute the overnight culture 1:1000 in fresh CAMHB. Add 10 µL of this diluted culture to each well of the prepared 96-well plate, achieving a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Incubation (Day 1): Cover the plate and incubate at 37°C for 18-24 hours.
-
Identify Sub-MIC Well: After incubation, determine the MIC for this passage (the lowest concentration with no visible growth). Select the culture from the well with the highest concentration of nitrofurantoin that still permitted growth (this is the sub-MIC culture).
-
Serial Passage: Prepare a new 96-well plate with a fresh nitrofurantoin concentration gradient. The range of concentrations may need to be adjusted upwards if resistance is developing.
-
Inoculate Next Passage: Dilute the selected sub-MIC culture from step 6 by a factor of 1:1000 in fresh CAMHB and use this to inoculate the new plate as in step 4.
-
Repeat: Repeat steps 5-8 for a predetermined number of days (e.g., 8-30 days) or until a significant increase in MIC is observed.
-
Isolate and Characterize: At the end of the experiment, isolate single colonies from the final evolved population by plating on nutrient agar (B569324). Characterize these isolates by determining their final MIC (Protocol 2), assessing fitness cost (Protocol 3), and sequencing relevant genes (nfsA, nfsB) to identify mutations.
Protocol 2: Determining Minimum Inhibitory Concentration (MIC)
This protocol follows the standard broth microdilution method for determining the MIC of nitrofurantoin, consistent with Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
Materials:
-
Bacterial isolate (parental or evolved)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Nitrofurantoin stock solution
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
Procedure:
-
Prepare Inoculum: From a fresh agar plate (18-24 hours growth), pick 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized suspension 1:100 in CAMHB to achieve ~1.5 x 10⁶ CFU/mL. This will be further diluted in the plate.
-
Prepare Plate: Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create Dilution Series: Add 50 µL of the nitrofurantoin stock solution (at 2x the highest desired final concentration) to the first well. Perform a 2-fold serial dilution by transferring 50 µL from well to well across the plate. Discard the final 50 µL from the last well. This creates a plate with 50 µL per well, each containing a decreasing concentration of the drug.
-
Inoculate Plate: Add 50 µL of the diluted bacterial inoculum (from step 2) to each well. This brings the final volume to 100 µL and achieves the target inoculum density of ~5 x 10⁵ CFU/mL.
-
Controls: Include a sterility control well (broth only) and a growth control well (broth + inoculum, no drug).
-
Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.
-
Read MIC: The MIC is the lowest concentration of nitrofurantoin that completely inhibits visible bacterial growth.
Protocol 3: Assessing the Fitness Cost of Resistance
This protocol measures the relative fitness of a resistant mutant compared to its susceptible parent by comparing their growth rates in an antibiotic-free environment.
Materials:
-
Resistant and susceptible bacterial strains
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile flasks or 96-well plates
-
Shaking incubator
-
Spectrophotometer or plate reader capable of measuring OD600
Procedure:
-
Prepare Overnight Cultures: Inoculate separate tubes of MHB with the resistant and susceptible strains. Incubate overnight at 37°C.
-
Standardize Cultures: Dilute the overnight cultures into fresh, pre-warmed MHB to an initial OD600 of ~0.05.
-
Growth Measurement:
-
For Plate Reader: Dispense 200 µL of each diluted culture into multiple wells of a 96-well plate (at least 3-4 replicates per strain). Incubate the plate in a reader at 37°C with intermittent shaking, recording OD600 measurements every 15-30 minutes for 12-24 hours.
-
For Spectrophotometer: Use larger culture volumes (e.g., 25 mL in a 125 mL flask). Incubate in a shaking incubator at 37°C. At regular intervals (e.g., every 30-60 minutes), remove an aliquot and measure the OD600.
-
-
Data Analysis:
-
Plot OD600 versus time for each strain.
-
Determine the maximum growth rate for each strain by calculating the slope of the curve during the exponential growth phase (on a log-transformed plot).
-
The relative fitness cost can be expressed as the percentage reduction in the growth rate of the resistant strain compared to the susceptible strain.
-
References
- 1. oaji.net [oaji.net]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Fitness costs of drug-resistance – REVIVE [revive.gardp.org]
- 6. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 8. Novel continuous experimental evolution methodology uncovers rapid resistance development and cross-resistance | Sciety [sciety.org]
- 9. Laboratory Evolution of Antimicrobial Resistance in Bacteria to Develop Rational Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensation of Fitness Costs and Reversibility of Antibiotic Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nitrofurantoin in Studies of Bacterial Nitroreductases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nitrofurantoin as a chemical probe and substrate for investigating the function, kinetics, and inhibition of bacterial nitroreductases. This document includes detailed experimental protocols and data presentation to facilitate research in antimicrobial drug development and the study of antibiotic resistance mechanisms.
Introduction
Nitrofurantoin is a synthetic nitrofuran antibiotic primarily used to treat urinary tract infections. Its mechanism of action is contingent on its reduction by bacterial flavoproteins known as nitroreductases. This activation process generates highly reactive electrophilic intermediates that indiscriminately damage bacterial DNA, ribosomes, and other essential macromolecules, leading to cell death.[1][2][3][4] The multi-targeted nature of these reactive intermediates is a key reason for the low incidence of acquired bacterial resistance to Nitrofurantoin.[4]
In the context of research, Nitrofurantoin serves as an invaluable tool for:
-
Characterizing nitroreductase activity: As a substrate, it enables the measurement of enzyme kinetics and the screening of potential nitroreductase inhibitors.
-
Investigating antibiotic resistance: Studying bacterial strains with varying levels of Nitrofurantoin susceptibility allows for the elucidation of resistance mechanisms, often linked to mutations in nitroreductase genes.
-
High-throughput screening: Its chromogenic properties upon reduction can be leveraged to develop assays for screening compound libraries.
This document outlines key experimental protocols and presents relevant data in a structured format to aid researchers in applying Nitrofurantoin to their studies of bacterial nitroreductases.
Mechanism of Action and Key Bacterial Nitroreductases
The antimicrobial activity of Nitrofurantoin is initiated by its enzymatic reduction within the bacterial cell. The primary enzymes responsible for this activation in many bacteria, including Escherichia coli, are the oxygen-insensitive nitroreductases NfsA and NfsB.[1][5] These enzymes utilize NAD(P)H as a cofactor to reduce the nitro group of Nitrofurantoin, producing a cascade of reactive intermediates.[1]
Signaling Pathway of Nitrofurantoin Activation
The activation of Nitrofurantoin and its subsequent effects on the bacterial cell can be visualized as a signaling pathway.
Caption: Nitrofurantoin activation pathway in bacteria.
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of Nitrofurantoin with bacterial nitroreductases and its effect on bacterial growth.
Kinetic Parameters of E. coli NfsA with Nitrofurantoin
| Substrate | Km (µM) | kcat (s-1) | Reference |
| Nitrofurantoin | 12 | 23.1 | [6][7] |
| NADPH | 72 | 23.1 | [6] |
Minimum Inhibitory Concentration (MIC) of Nitrofurantoin against E. coli Strains
| E. coli Strain Genotype | MIC (µg/mL) | Reference |
| Wild-type | ≤32 | [8] |
| ΔnfsA | 64 - 128 | [9] |
| ΔnfsB | 32 - 64 | [9] |
| ΔnfsA ΔnfsB | ≥128 | [9] |
| Resistant Clinical Isolates | >128 | [8] |
Experimental Protocols
The following are detailed protocols for common experiments involving Nitrofurantoin and bacterial nitroreductases.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of Nitrofurantoin that inhibits the visible growth of a bacterial strain.
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
Nitrofurantoin powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Nitrofurantoin Stock Solution:
-
Accurately weigh Nitrofurantoin powder and dissolve in DMSO to a final concentration of 1280 µg/mL.[10]
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the Nitrofurantoin stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial inoculum to wells 1-11. The final volume in these wells will be approximately 110 µL with a final bacterial concentration of ~5 x 10⁵ CFU/mL.
-
-
Incubation and Reading:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of Nitrofurantoin in the well that shows no visible growth.
-
Protocol 2: In Vitro Nitroreductase Activity Assay (Spectrophotometric)
This protocol measures the activity of a purified nitroreductase or cell lysate by monitoring the oxidation of NAD(P)H in the presence of Nitrofurantoin.
Caption: Workflow for a spectrophotometric nitroreductase assay.
Materials:
-
Purified nitroreductase or bacterial cell lysate
-
Nitrofurantoin
-
NADPH or NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer with UV capabilities (plate reader or cuvette-based)
-
96-well UV-transparent plates or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Nitrofurantoin in DMSO (e.g., 10 mM).
-
Prepare a fresh stock solution of NADPH or NADH in Assay Buffer (e.g., 10 mM).
-
Prepare the Assay Buffer (50 mM Tris-HCl, pH 7.5).
-
-
Enzyme/Lysate Preparation:
-
Dilute the purified nitroreductase to the desired concentration in Assay Buffer.
-
If using cell lysate, prepare it by sonication or other lysis methods, followed by centrifugation to remove cell debris. Determine the total protein concentration of the lysate.
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
Assay Buffer to bring the final volume to 200 µL.
-
Nitrofurantoin stock solution to a final concentration of 100 µM.
-
NAD(P)H stock solution to a final concentration of 200 µM.
-
-
Include a "no-enzyme" control with all components except the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the purified enzyme or cell lysate to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm (the absorbance maximum of NAD(P)H) at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NAD(P)H oxidation using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Enzyme activity is typically expressed as µmol of NAD(P)H oxidized per minute per mg of protein (U/mg).
-
Conclusion
Nitrofurantoin is a powerful tool for the study of bacterial nitroreductases. Its role as a substrate allows for the detailed characterization of these enzymes, while its antibiotic properties provide a basis for investigating mechanisms of resistance. The protocols and data presented in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the critical role of nitroreductases in bacterial physiology and antibiotic susceptibility. By leveraging these methodologies, scientists can contribute to the development of novel antimicrobial strategies and combat the growing threat of antibiotic resistance.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchspace.csir.co.za [researchspace.csir.co.za]
- 5. researchgate.net [researchgate.net]
- 6. The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP + provide glimpses of its catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structures of E. coli NfsA bound to the antibiotic nitrofurantoin; to 1,4-benzoquinone and to FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Characterisation of nfsA Gene in Nitrofurantoin Resistant Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting "Nifuron" (Nitrofurantoin) minimum inhibitory concentration (MIC) variability
Welcome to the technical support center for "Nifuron" (Nitrofurantoin) Minimum Inhibitory Concentration (MIC) testing. This resource is designed for researchers, scientists, and drug development professionals to address common issues leading to variability in MIC results.
Troubleshooting Guides & FAQs
This section provides answers to specific questions you might have about inconsistent Nitrofurantoin (B1679001) MIC values.
Section 1: Media and Reagent Issues
Q1: My Nitrofurantoin MIC values are consistently higher/lower than expected for my quality control strain. Could the media be the cause?
A: Yes, the composition and pH of your Mueller-Hinton Broth (MHB) are critical.
-
pH: Nitrofurantoin's activity is highly pH-dependent. Its efficacy significantly increases at lower (acidic) pH levels.[1][2] An improperly prepared or buffered MHB with a pH outside the standard range of 7.2-7.4 can lead to skewed results. A higher pH can degrade the drug and decrease its activity, resulting in falsely elevated MICs.[1][3]
-
Preparation: Nitrofurantoin is not readily soluble in water. It should be dissolved in dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being diluted in the test medium.[3] Improper dissolution can lead to inaccurate final concentrations in your assay.
Troubleshooting Steps:
-
Always verify the pH of each new batch of MHB after preparation.
-
Ensure your Nitrofurantoin stock solution is prepared correctly according to established protocols (e.g., CLSI, EUCAST).[3][4][5]
-
Use fresh media for each experiment, as the pH of media can change during storage.
Section 2: Inoculum-Related Variability
Q2: How critical is the inoculum density for Nitrofurantoin MIC testing?
A: The inoculum density is a very significant factor. This phenomenon, known as the "inoculum effect," can lead to substantial shifts in MIC values.[6]
-
High Inoculum: An inoculum density higher than the standard (typically 5 x 10^5 CFU/mL) can lead to artificially elevated MICs.[6][7]
-
Low Inoculum: A lower-than-standard inoculum may result in artificially low MICs or insufficient growth for a valid reading.
Troubleshooting Steps:
-
Standardize Inoculum: Precisely standardize your inoculum for every experiment using a spectrophotometer (to 0.5 McFarland standard) and verify with plate counts if necessary.
-
Use Log-Phase Growth: Always prepare your inoculum from a fresh, actively growing culture (logarithmic phase) to ensure bacterial viability and consistent metabolic activity.
-
Vortexing: Ensure the bacterial suspension is well-vortexed to prevent clumping, which can lead to inaccurate dilutions.
Section 3: Bacterial Resistance and Genetics
Q3: I'm observing "MIC creep" or sudden high resistance in strains that were previously susceptible. What could be the reason?
A: This could be due to the development of resistance through mutations in the bacterial genome. Nitrofurantoin requires activation by bacterial nitroreductases to become a potent antibacterial agent.[8][9]
-
Mechanism of Action: Bacterial nitroreductases (primarily encoded by the nfsA and nfsB genes in E. coli) reduce Nitrofurantoin into highly reactive intermediates.[10][11] These intermediates then damage bacterial DNA, ribosomes, and other critical cellular components.[8][9]
-
Resistance Development: Loss-of-function mutations in the nfsA and nfsB genes are the primary mechanism of Nitrofurantoin resistance.[10][11][12] These mutations prevent the activation of the drug, rendering it ineffective. Mutations in the ribE gene, which is involved in cofactor biosynthesis for these enzymes, can also contribute to resistance.[11]
-
Efflux Pumps: Overexpression of certain efflux pumps, such as OqxAB, can also contribute to increased resistance by actively pumping the drug out of the bacterial cell.[12]
Troubleshooting Steps:
-
Confirm Purity: Ensure your bacterial culture is pure and not contaminated with a resistant variant or a different species.
-
Sequence Key Genes: If you suspect resistance development, sequence the nfsA and nfsB genes to check for mutations.
-
Sub-culturing: Be aware that repeated sub-culturing in the presence of sub-MIC concentrations of Nitrofurantoin can select for resistant mutants.[12]
Section 4: Procedural and Reading Variability
Q4: We are seeing inter-person variability when reading MIC endpoints. What is the best practice?
A: Reading MIC endpoints, especially for bacteriostatic agents, can be subjective.
-
Trailing: Nitrofurantoin can sometimes exhibit a "trailing" effect, where a small amount of residual growth is visible over a range of concentrations.
-
Endpoint Definition: The MIC should be recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13] For trailing endpoints, this is often interpreted as the lowest concentration that causes an ~80% reduction in growth compared to the positive (growth) control.
Troubleshooting Steps:
-
Consistent Lighting and Background: Read plates using a consistent light source against a dark, non-reflective background.
-
Use a Reading Aid: A magnifying mirror or plate reader can assist in standardizing the reading process.
-
Blinded Reading: Have two individuals read the plates independently and compare results. Discuss any discrepancies to establish a consistent internal standard.
-
Adhere to Incubation Times: Read plates only after the recommended incubation period (typically 16-20 hours for non-fastidious bacteria).[14] Reading too early or too late can affect the result.
Quantitative Data Summary
The following tables summarize key quantitative data regarding factors that influence Nitrofurantoin MICs.
Table 1: Impact of Media pH on Nitrofurantoin Activity against E. coli
| pH of Media | Fold-Change in MIC (Approx.) | Interpretation |
| 5.5 - 6.5 | 4x to 32x Decrease | Increased drug activity at acidic pH[1] |
| 7.2 - 7.4 | Reference | Standard testing condition |
| > 7.5 | 2x to 16x Increase | Decreased drug activity at alkaline pH[1] |
Table 2: Example of Inoculum Effect on MIC for Susceptible Strains
| Inoculum Density (CFU/mL) | Typical MIC Result | Interpretation |
| ~5 x 10^4 | Falsely Low | May misclassify an intermediate strain as susceptible. |
| ~5 x 10^5 | Reference (Standard) | CLSI/EUCAST Recommended Inoculum [14] |
| ~5 x 10^7 | Falsely High | May misclassify a susceptible strain as resistant[7] |
Key Experimental Protocols
Broth Microdilution MIC Test (Adapted from CLSI/EUCAST Guidelines)
This protocol outlines the standard procedure for determining the MIC of Nitrofurantoin.
-
Prepare Nitrofurantoin Stock Solution:
-
Dissolve high-purity Nitrofurantoin powder in a minimal volume of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3]
-
Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock solution at a concentration of, for example, 1280 µg/mL.
-
-
Prepare Bacterial Inoculum:
-
Pick 3-5 well-isolated colonies from a fresh (18-24 hour) non-selective agar (B569324) plate.
-
Suspend in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final working inoculum of approximately 5 x 10^5 CFU/mL.[14]
-
-
Perform Serial Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the Nitrofurantoin working stock to the first column of wells, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last drug-containing column.
-
This will typically create a concentration range from 64 µg/mL down to 0.06 µg/mL.
-
Reserve one column for a growth control (bacteria, no drug) and one for a sterility control (broth only).
-
-
Inoculate the Plate:
-
Add 10 µL of the working bacterial inoculum to each well (except the sterility control). The final volume in each well will be ~110 µL.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[14]
-
-
Reading the MIC:
-
Following incubation, examine the plate for bacterial growth (e.g., turbidity or a button at the bottom of the well).
-
The MIC is the lowest concentration of Nitrofurantoin that shows no visible growth.
-
Visualizations
Diagrams of Key Processes and Pathways
Caption: A troubleshooting flowchart for diagnosing inconsistent MIC results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacodynamics of nitrofurantoin at different pH levels against pathogens involved in urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repub.eur.nl [repub.eur.nl]
- 4. szu.gov.cz [szu.gov.cz]
- 5. iacld.com [iacld.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of an Inoculum Effect with Various Cephalosporins among Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RIDACOM â Comprehensive Bioscience Supplier - MIC Nitrofurantoin for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 14. Nitrofurantoin resistance mechanisms in uropathogenic Escherichia coli isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming "Nifuron" (Nitrofurantoin) resistance in laboratory bacterial strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering "Nifuron" (Nitrofurantoin) resistance in laboratory bacterial strains.
Frequently Asked Questions (FAQs)
Q1: We are observing high Nitrofurantoin (B1679001) MICs in our E. coli and Klebsiella pneumoniae strains. What are the common resistance mechanisms?
A1: The primary mechanisms of Nitrofurantoin resistance in Enterobacterales are:
-
Inactivating Mutations in Nitroreductases: The most common cause is loss-of-function mutations in the genes nfsA and nfsB, which encode for oxygen-insensitive nitroreductases. These enzymes are crucial for activating Nitrofurantoin into its toxic form within the bacterial cell. A stepwise accumulation of mutations in both genes is often required for high-level resistance.
-
Efflux Pump Overexpression: Increased expression of efflux pumps, such as AcrAB-TolC and OqxAB, can actively transport Nitrofurantoin out of the bacterial cell, preventing it from reaching its target concentration.
-
Alterations in Riboflavin (B1680620) Synthesis: Mutations in the ribE gene, which is involved in the riboflavin biosynthesis pathway, can also contribute to resistance. Riboflavin is a precursor to flavin mononucleotide (FMN), a necessary cofactor for the NfsA and NfsB nitroreductases.
Q2: Our lab has a Nitrofurantoin-resistant K. pneumoniae strain. What strategies can we explore to restore its susceptibility?
A2: Several strategies can be employed to overcome Nitrofurantoin resistance:
-
Efflux Pump Inhibitors (EPIs): Co-administration of EPIs can block the activity of efflux pumps, leading to intracellular accumulation of Nitrofurantoin.
-
Combination Therapy: Using Nitrofurantoin in combination with other antibiotics, such as aminoglycosides (e.g., amikacin), has shown synergistic effects against resistant strains.
-
Genetic Modification (Research Setting): In a research context, techniques like CRISPR-Cas9 can be used to repair or inactivate the genes responsible for resistance, such as mutated nfsA/nfsB or overexpressed efflux pump regulators.
Troubleshooting Guides
Issue 1: Higher than expected MIC values for Nitrofurantoin in E. coli.
Possible Cause 1: Mutations in nfsA and/or nfsB genes.
-
Troubleshooting Steps:
-
Sequence nfsA and nfsB genes: Perform Sanger or whole-genome sequencing to identify any mutations (e.g., point mutations, insertions, deletions) in these genes compared to a susceptible reference strain.
-
Gene Complementation: If mutations are identified, perform a complementation assay by introducing a wild-type copy of the mutated gene(s) on a plasmid and observe if Nitrofurantoin susceptibility is restored.
-
Possible Cause 2: Overexpression of efflux pumps.
-
Troubleshooting Steps:
-
Quantitative Real-Time PCR (qRT-PCR): Measure the transcript levels of efflux pump genes (e.g., acrB, oqxB) and their regulators (e.g., marA, soxS, robA) in the resistant strain and compare them to a susceptible control.
-
Efflux Pump Inhibition Assay: Determine the MIC of Nitrofurantoin in the presence and absence of a known EPI (e.g., phenylalanine-arginine β-naphthylamide - PAβN). A significant decrease in MIC in the presence of the EPI suggests the involvement of efflux pumps.
-
Issue 2: Inconsistent results in Nitrofurantoin susceptibility testing.
-
Troubleshooting Steps:
-
Standardize Inoculum Density: Ensure a consistent starting inoculum of approximately 5 x 10^5 CFU/mL for broth microdilution or a 0.5 McFarland standard for agar (B569324) dilution.
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB): The composition of the growth medium can affect antibiotic activity. Use CAMHB for consistent results.
-
Control for Oxygen Levels: Nitrofurantoin's activity can be influenced by oxygen. For anaerobic or facultative anaerobic bacteria, ensure consistent atmospheric conditions during incubation.
-
Data Presentation
Table 1: Impact of Efflux Pump Inhibitors on Nitrofurantoin MIC in Klebsiella pneumoniae
| Strain | Treatment | Nitrofurantoin MIC (mg/L) | Fold Decrease in MIC | Reference |
| Resistant K. pneumoniae | None | 128 | - | [1] |
| Resistant K. pneumoniae | + Efflux Pump Inhibitor | 32 | 4 | [1] |
Table 2: Effect of Gene Deletion on Nitrofurantoin MIC in a Resistant Klebsiella pneumoniae Strain
| Gene(s) Deleted | Nitrofurantoin MIC (mg/L) | Fold Decrease in MIC | Reference |
| None (Parental Resistant Strain) | 128 | - | [1] |
| ramA | 32 | 4 | [1] |
| acrB | 32 | 4 | [1] |
| oqxB | 32 | 4 | [1] |
| acrB and oqxB | 8 | 16 | [1] |
Experimental Protocols
Protocol 1: Broth Microdilution for Nitrofurantoin MIC Determination
-
Prepare Nitrofurantoin Stock Solution: Dissolve Nitrofurantoin powder in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Prepare Microtiter Plates:
-
Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the Nitrofurantoin stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a range of Nitrofurantoin concentrations.
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture, suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculate Plates: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Nitrofurantoin that completely inhibits visible bacterial growth.
Protocol 2: Complementation of nfsA/nfsB Mutations
-
Gene Amplification: Amplify the wild-type nfsA or nfsB gene from a susceptible bacterial strain using PCR with primers that include restriction sites for cloning.
-
Vector Preparation: Digest a suitable expression vector (e.g., pBAD, pET) with the corresponding restriction enzymes.
-
Ligation: Ligate the purified PCR product (the wild-type gene) into the digested vector.
-
Transformation: Transform the ligation product into the Nitrofurantoin-resistant mutant strain.
-
Selection and Induction: Select for transformants on appropriate antibiotic-containing media. Induce the expression of the cloned gene using the appropriate inducer (e.g., arabinose for pBAD vectors).
-
Susceptibility Testing: Perform MIC determination for Nitrofurantoin on the complemented strain. A significant decrease in MIC compared to the untransformed mutant indicates successful complementation and confirms the role of the mutated gene in resistance.
Visualizations
Caption: Mechanisms of Nitrofurantoin action and resistance.
Caption: Troubleshooting workflow for Nitrofurantoin resistance.
Caption: Strategies to overcome Nitrofurantoin resistance.
References
Technical Support Center: Optimizing Nitrofurantoin "Nifuron" In Vitro Bactericidal Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vitro bactericidal activity of Nitrofurantoin (B1679001) ("Nifuron"). It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Nitrofurantoin?
A1: Nitrofurantoin is a prodrug that is activated within bacterial cells.[1] Bacterial flavoproteins, specifically nitrofuran reductases, reduce Nitrofurantoin to highly reactive electrophilic intermediates.[2][3][4][5] These intermediates are cytotoxic and non-specifically damage multiple bacterial cellular components.[1][2][6] They can damage bacterial DNA, inhibit ribosomal proteins and disrupt protein synthesis, and interfere with crucial metabolic pathways like the citric acid cycle.[1][3][4][5][6][7] This multi-target mechanism is thought to contribute to the low incidence of acquired bacterial resistance.[1][4][5]
Q2: What is the difference between bacteriostatic and bactericidal activity of Nitrofurantoin?
A2: The activity of Nitrofurantoin can be concentration-dependent. At lower concentrations (typically ≤32 μg/mL), it is generally bacteriostatic, meaning it inhibits bacterial growth.[4][8] At higher concentrations, such as those achieved in the urinary tract (>100 μg/mL), it becomes bactericidal, meaning it actively kills the bacteria.[4]
Q3: Which bacterial species are generally susceptible to Nitrofurantoin?
A3: Nitrofurantoin is effective against a wide range of common urinary pathogens.[7] This includes many Gram-positive bacteria like Staphylococcus and Enterococcus species, and Gram-negative bacteria such as Escherichia coli, Klebsiella species, Enterobacter species, and Citrobacter species.[7][8][9] However, bacteria like Pseudomonas, Proteus, Acinetobacter, Morganella, and Serratia are often resistant.[8]
Q4: How does pH affect the in vitro activity of Nitrofurantoin?
A4: The antibacterial activity of Nitrofurantoin is enhanced in acidic conditions.[8] An increase in pH above 6 can lead to a sharp rise in the minimum inhibitory concentration (MIC), indicating reduced activity.[4] It is crucial to control and consider the pH of the culture medium in your in vitro experiments.
Troubleshooting Guides
Issue 1: Inconsistent or higher-than-expected MIC values.
-
Possible Cause 1: Inaccurate drug concentration.
-
Solution: Nitrofurantoin has poor aqueous solubility.[5] Prepare a high-concentration stock solution in a suitable organic solvent like DMSO and then dilute it into your aqueous culture medium.[5] Always prepare fresh working solutions for each experiment to avoid degradation and precipitation.[5][10]
-
-
Possible Cause 2: Sub-optimal pH of the medium.
-
Possible Cause 3: High inoculum density.
-
Solution: Ensure your bacterial inoculum is standardized according to established protocols (e.g., to approximately 5 x 10^5 CFU/mL for broth microdilution).[5] A higher-than-intended bacterial load can lead to apparently higher MICs.
-
Issue 2: Nitrofurantoin appears to be inactive against a known susceptible strain.
-
Possible Cause 1: Anaerobic conditions.
-
Solution: The primary mechanism of Nitrofurantoin activation relies on oxygen-insensitive nitroreductases. However, some resistant strains may show increased susceptibility under anaerobic conditions due to the activation of oxygen-sensitive (type II) nitroreductases.[8][11] Ensure your incubation conditions (aerobic vs. anaerobic) are appropriate for your experimental goals.
-
-
Possible Cause 2: Drug degradation.
-
Solution: Nitrofurantoin is sensitive to light and alkaline conditions.[5] Protect your stock solutions and experimental plates from light. Use freshly prepared solutions and avoid media with high pH.
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) Ranges of Nitrofurantoin for Common Uropathogens
| Bacterial Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Escherichia coli | 16 | 16 | 1 - 128 |
| Staphylococcus pseudintermedius | 8 | 16 | 4 - 16 |
| Enterococcus faecium | 64 | >512 | 32 - 512 |
Data compiled from a study on canine urinary isolates and may vary for human clinical isolates.[12]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]
-
Preparation of Nitrofurantoin Stock Solution: a. Accurately weigh a suitable amount of Nitrofurantoin powder in a sterile vial. b. Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[5] c. This stock solution should be stored protected from light.
-
Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select several colonies of the test organism. b. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation and Serial Dilution: a. In a sterile 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. b. Prepare your starting concentration of Nitrofurantoin in well 1 by adding the appropriate amount of stock solution to MHB for a total volume of 100 µL. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.[5] d. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no drug, no bacteria).[5]
-
Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.[5] b. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[5]
-
Reading Results: a. The MIC is the lowest concentration of Nitrofurantoin at which there is no visible bacterial growth.[5] The growth control well should be turbid, and the sterility control well should be clear.[5]
Protocol 2: Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population.[13]
-
Preparation: a. Prepare a standardized bacterial inoculum in a suitable broth to a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. b. Prepare flasks containing the broth with various concentrations of Nitrofurantoin (e.g., 1x, 2x, 4x, 8x MIC) and a growth control flask with no antibiotic.
-
Execution: a. Inoculate each flask with the prepared bacterial suspension. b. Incubate all flasks at 35-37°C with shaking. c. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[13][14]
-
Quantification: a. Perform serial dilutions of each aliquot in sterile saline or broth. b. Plate the dilutions onto appropriate agar plates. c. Incubate the plates overnight at 35-37°C. d. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Analysis: a. Plot the log₁₀ CFU/mL versus time for each Nitrofurantoin concentration and the growth control. b. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 4. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. karger.com [karger.com]
- 7. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]
- 9. medcentral.com [medcentral.com]
- 10. repub.eur.nl [repub.eur.nl]
- 11. academic.oup.com [academic.oup.com]
- 12. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. Pharmacodynamic studies of nitrofurantoin against common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
"Nifuron" (Nitrofurantoin) stability and degradation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Nifuron (Nitrofurantoin) in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experimental work with Nitrofurantoin (B1679001) aqueous solutions.
1. Why is my Nitrofurantoin solution turning a different color or forming a precipitate?
-
Answer: Nitrofurantoin has low aqueous solubility and is susceptible to degradation, which can cause physical changes.[1][2][3]
-
Alkaline Instability: Degradation is significantly enhanced in alkaline media (e.g., pH 10) compared to neutral or acidic conditions.[2][4][5] This degradation can lead to color changes.
-
Precipitation: Due to its poor solubility, Nitrofurantoin may precipitate, especially if stock solutions prepared in solvents like DMSO or DMF are diluted too quickly in an aqueous buffer or if stored at low temperatures (e.g., 4°C or -80°C).[2] It is often recommended to use freshly prepared solutions.[2]
-
Troubleshooting:
-
Verify the pH of your aqueous solution. Ensure it is not alkaline unless intended for a forced degradation study.
-
When diluting a stock solution, add the aqueous medium slowly while vortexing.
-
Prepare solutions fresh for each experiment to avoid issues related to storage-induced precipitation.[2]
-
-
2. What are the key factors affecting the stability of Nitrofurantoin in my experiments?
-
Answer: The primary factors influencing Nitrofurantoin stability in aqueous solutions are pH, temperature, and light.[2][4]
-
pH: Nitrofurantoin is most stable in acidic conditions (around pH 4) and degrades much faster as the pH becomes neutral and then alkaline.[4][6]
-
Temperature: Higher temperatures significantly accelerate the rate of hydrolytic degradation at all pH levels.[4][6]
-
Light: Nitrofurantoin is sensitive to light and can undergo photolytic degradation.[2][7] Experiments should be conducted in light-protected conditions (e.g., using amber vials or in a dark room).[3][8]
-
3. I am seeing unexpected peaks in my HPLC analysis. What could they be?
-
Answer: Unexpected peaks are likely degradation products. The degradation pathway of Nitrofurantoin is pH-dependent.
-
Under alkaline conditions , degradation often involves the cleavage of the heterocyclic non-aromatic ring.[4][6]
-
Under acidic conditions , a key process is the protonation of the molecule followed by the cleavage of the N-N single bond.[4][6]
-
Photodegradation can also produce distinct products through processes like heterocyclic ring opening and homolytic N-N bond cleavage.[6][9]
-
To confirm, you should perform a forced degradation study to intentionally generate and identify these degradation products.[1]
-
4. How long can I store my Nitrofurantoin suspension?
-
Answer: The storage stability depends heavily on the formulation and temperature.
-
In a 1:1 mixture of Ora-Sweet and Ora-Plus vehicles, a 10 mg/mL Nitrofurantoin suspension was found to be stable (maintaining at least 90% of the initial concentration) for up to 91 days at both refrigerated (4°C) and room temperature (25°C).[8][10][11]
-
In another study using vehicles with sucrose, sorbitol, and gums, one formulation stored at 4°C maintained over 95% concentration for 102 days.[12] However, formulations stored at 25°C were generally less stable.[12][13]
-
For simple aqueous solutions without stabilizing excipients, storage should be minimized. It is always best practice to use freshly prepared solutions for analytical or in vitro work.[2]
-
Data on Nitrofurantoin Stability
The following tables summarize quantitative data on the stability of Nitrofurantoin under various conditions.
Table 1: Half-Life of Nitrofurantoin Hydrolysis in Aqueous Solutions [4][6]
| pH | Temperature (°C) | Half-Life |
| 4 | 20 | 3.9 years |
| 7 | 20 | (not specified, but slower than at 40°C) |
| 9 | 20 | (not specified, but slower than at 40°C) |
| 4 | 40 | (not specified) |
| 7 | 40 | (not specified) |
| 9 | 40 | (not specified) |
| 4 | 60 | (not specified) |
| 7 | 60 | (not specified) |
| 9 | 60 | 0.5 days |
Table 2: Stability of Extemporaneously Compounded Nitrofurantoin Suspensions (10 mg/mL)
| Vehicle Composition | Storage Temp. (°C) | Stability Duration (≥90% Initial Conc.) | Reference |
| 1:1 mixture of Ora-Sweet® and Ora-Plus® | 4 | 91 days | [8][10] |
| 1:1 mixture of Ora-Sweet® and Ora-Plus® | 25 | 91 days | [8][10] |
| Sucrose, Sorbitol, Xanthan Gum, NaCMC (Model VII) | 4 | 102 days (≥95% concentration) | [12] |
| Various blends of Syrupus simplex, sorbitol, gums | 25 | Less than 30 days for most formulations | [13] |
Experimental Protocols
1. Protocol: Forced Degradation Study for Stability-Indicating Method Development [1][14]
-
Objective: To intentionally degrade Nitrofurantoin under various stress conditions to generate potential degradation products and validate an analytical method as "stability-indicating."
-
Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of Nitrofurantoin in a suitable solvent (e.g., DMSO, DMF) and then dilute it into the aqueous stress media.[1][2]
-
Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1N HCl) and heat if necessary.
-
Base Hydrolysis: Treat the solution with a base (e.g., 0.1N NaOH) at room temperature or with gentle heat. Degradation is typically rapid in alkaline conditions.[2]
-
Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solution to dry heat (e.g., 60-80°C).[4]
-
Photolytic Degradation: Expose the solution to a light source that simulates solar radiation (e.g., Xenon lamp) or UV light.[7]
-
Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and analyze using a suitable HPLC method.
-
Method Validation: The HPLC method must be able to separate the intact Nitrofurantoin peak from all generated degradation product peaks.
-
2. Protocol: Stability-Indicating HPLC Method [1][13][15]
-
Objective: To quantify the concentration of Nitrofurantoin and separate it from its degradation products.
-
Typical Chromatographic Conditions:
-
Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column (e.g., Ascentis Express C18, 7.5cm x 4.6mm, 2.7µm).[15]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common example is a buffer of 0.1% Triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a ratio of 80:20 v/v.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30°C.[15]
-
Detection: PDA or UV detector at a wavelength of approximately 254 nm.[15]
-
Quantification: Calculate the concentration of remaining Nitrofurantoin by comparing its peak area to that of a reference standard.[1]
-
Visualizations
Caption: Troubleshooting workflow for unexpected Nitrofurantoin degradation.
Caption: Simplified Nitrofurantoin degradation pathways based on pH and light.
References
- 1. benchchem.com [benchchem.com]
- 2. repub.eur.nl [repub.eur.nl]
- 3. benchchem.com [benchchem.com]
- 4. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Nitrofurantoin in Extemporaneously Compounded Suspensions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 9. [PDF] Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products | Semantic Scholar [semanticscholar.org]
- 10. cjhp-online.ca [cjhp-online.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients [foliamedica.bg]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. ijcpa.in [ijcpa.in]
Factors affecting "Nifuron" (Nitrofurantoin) efficacy in culture media
Welcome to the technical support center for Nifuron (Nitrofurantoin). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on factors affecting Nitrofurantoin's efficacy in culture media and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nitrofurantoin (B1679001)?
A1: Nitrofurantoin is a prodrug, meaning it requires activation by the target bacteria. Bacterial flavoproteins, specifically nitroreductases, reduce the nitrofurantoin molecule into highly reactive electrophilic intermediates. These intermediates are non-specific and attack multiple sites within the bacterial cell. They can inhibit enzymes involved in the citric acid cycle and damage bacterial DNA, RNA, and ribosomal proteins, ultimately leading to a complete halt in the synthesis of essential macromolecules and cell death.[1][2]
Q2: Why is the pH of my culture medium so critical for Nitrofurantoin susceptibility testing?
A2: The antibacterial efficacy of Nitrofurantoin is highly pH-dependent. Its activity is significantly greater in acidic environments (lower pH).[3][4][5][6] An acidic pH facilitates the metabolic activation of Nitrofurantoin into its toxic intermediates.[6] Conversely, in alkaline conditions (higher pH), its efficacy is substantially reduced, requiring much higher concentrations to achieve a bactericidal effect.[3][4][6] Therefore, controlling the pH of your culture medium is essential for accurate and reproducible results.
Q3: What is the optimal pH range for Nitrofurantoin activity in vitro?
A3: The optimal pH range for Nitrofurantoin's bactericidal activity is between 5.5 and 6.5.[3][4][6] Within this acidic range, killing effects against common uropathogens like E. coli are observed at significantly lower drug concentrations.[4][6]
Q4: My results are inconsistent. What common factors could be affecting Nitrofurantoin's efficacy?
A4: Inconsistent results are often traced back to a few key variables:
-
pH of the Medium: As detailed above, this is the most significant factor. Even minor shifts in pH during an experiment can alter the drug's activity.
-
Oxygen Availability: The presence or absence of oxygen can affect which bacterial nitroreductases are active, potentially altering susceptibility.[7][8]
-
Drug Stability: Nitrofurantoin can degrade, especially in alkaline media.[2] It is recommended to use freshly prepared solutions for each experiment.[2]
-
Bacterial Resistance Mechanisms: The presence of mutations in nitroreductase genes (nfsA, nfsB) or the activity of efflux pumps can lead to resistance.[7][9][10]
Q5: How do anaerobic vs. aerobic conditions influence Nitrofurantoin's effectiveness?
A5: Interestingly, some Nitrofurantoin-resistant clinical isolates and in-vitro selected mutants show increased susceptibility under anaerobic conditions.[7][8] This is attributed to the activity of different types of nitroreductases. The primary activating enzymes, NfsA and NfsB, are oxygen-insensitive. However, bacteria also possess oxygen-sensitive nitroreductases which are typically inactive in the presence of oxygen. In anaerobic environments, these alternative reductases can become active, restoring the ability to metabolize Nitrofurantoin into its toxic form.[8]
Q6: What are the common genetic mechanisms of Nitrofurantoin resistance I should be aware of?
A6: Resistance to Nitrofurantoin typically develops slowly. The primary mechanisms involve the inactivation of the bacterial nitroreductase enzymes required to activate the drug. This is most commonly due to loss-of-function mutations in the nfsA and nfsB genes.[7][8][9][10] Additionally, mutations in the ribE gene, which is involved in the biosynthesis of a cofactor for these enzymes, can also contribute to resistance.[9][10] More recently, plasmid-mediated efflux pumps, such as OqxAB, have been identified as contributing to increased resistance by actively pumping the drug out of the cell.[7][9]
Q7: How stable is Nitrofurantoin in prepared stock solutions and culture media?
A7: Nitrofurantoin's stability is influenced by temperature, pH, and the composition of the solvent. Hydrolytic degradation is significantly slower in acidic solutions (pH 4) compared to neutral (pH 7) or alkaline (pH 9) solutions.[11] Studies have shown that suspensions of Nitrofurantoin can be stable for up to 91 days when stored at 4°C or 25°C in specific vehicles, but it is crucial to note that these are protected formulations.[12] For experimental purposes in culture media, degradation is enhanced in alkaline conditions.[2] Therefore, it is best practice to prepare fresh stock solutions for each experiment to ensure consistent potency.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly High MIC Values or Persistent Bacterial Growth | 1. Incorrect Medium pH: The pH of the culture medium may be neutral or alkaline (pH > 7.0), significantly reducing Nitrofurantoin's activity.[4][6] | Verify and Adjust pH: Measure the pH of your culture medium before inoculation. Adjust to an optimal range of 5.5 - 6.5 using appropriate sterile acids/bases. Use a buffered medium (e.g., with MES buffer) to prevent pH drift during bacterial growth. |
| 2. Inherent or Acquired Resistance: The bacterial strain may have mutations in nitroreductase genes (nfsA, nfsB) or possess active efflux pumps.[7][9] | Investigate Resistance Mechanisms: If resistance is suspected, perform genetic sequencing of the nfsA and nfsB genes to check for mutations. You can also perform susceptibility testing in the presence of an efflux pump inhibitor to see if the MIC is reduced. | |
| 3. Drug Degradation: The Nitrofurantoin stock solution or the drug in the medium may have degraded due to improper storage, age, or high pH.[2][11] | Use Fresh Solutions: Always prepare fresh Nitrofurantoin stock solutions for each experiment. Avoid storing solutions for extended periods, especially at room temperature or in alkaline buffers. | |
| Inconsistent Results Between Replicates or Experiments | 1. pH Drift During Incubation: Bacterial metabolism can alter the pH of unbuffered media over the course of an experiment, leading to variability. | Use Buffered Media: Employ a biologically compatible buffer, such as MES, to maintain a stable pH throughout the incubation period, ensuring consistent drug efficacy across all samples. |
| 2. Variable Inoculum Density: Inconsistent starting concentrations of bacteria will lead to variable outcomes in susceptibility testing. | Standardize Inoculum: Prepare bacterial inocula to a consistent density for every experiment using a spectrophotometer (OD600) or by matching the turbidity to a McFarland standard. | |
| 3. Inconsistent Aeration: Switching between aerobic and anaerobic conditions can affect drug efficacy.[8] | Maintain Consistent Oxygen Levels: Ensure that all experiments are conducted under identical atmospheric conditions. If studying anaerobic effects, use properly sealed anaerobic jars with gas indicators. For aerobic studies, ensure consistent shaking speeds and flask volumes. |
Quantitative Data Summary
Table 1: Influence of pH on Nitrofurantoin Bactericidal Activity Against E. coli
This table summarizes the concentration of Nitrofurantoin, relative to the Minimum Inhibitory Concentration (MIC), required to achieve a bactericidal effect at different pH levels.
| pH Level | Required Nitrofurantoin Concentration for Bactericidal Effect | Observation |
| 5.5 - 6.5 | ≥ 0.5 x MIC | High efficacy; bactericidal at sub-MIC and low-multiple MIC concentrations.[3][4] |
| 7.5 | ≥ 2 x MIC | Reduced efficacy; requires significantly higher concentrations to be bactericidal.[4] |
| 8.5 | ≥ 16 x MIC | Poor efficacy; very high concentrations are required to overcome the inhibitory effect of the alkaline environment.[4] |
Table 2: Key Bacterial Factors Associated with Nitrofurantoin Resistance
| Factor | Mechanism of Resistance | Impact on Efficacy |
| Genetic Mutations | Loss-of-function mutations in nitroreductase genes (nfsA, nfsB).[7][9][10] | Prevents the activation of Nitrofurantoin from its prodrug form, leading to high-level resistance. |
| Mutations in the ribE gene.[9][10] | Impairs the biosynthesis of a necessary cofactor for nitroreductase enzymes, reducing activation efficiency. | |
| Efflux Pumps | Overexpression of plasmid-mediated efflux pumps (e.g., oqxAB).[7] | Actively removes Nitrofurantoin from the bacterial cell, reducing intracellular concentration and contributing to resistance. |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method adapted to assess the impact of pH on Nitrofurantoin's MIC.
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) at the desired pH values (e.g., 5.5, 6.5, 7.5). Buffer the media with a non-interfering biological buffer like MES to ensure pH stability. Sterilize by autoclaving or filtration.
-
Nitrofurantoin Preparation: Prepare a stock solution of Nitrofurantoin in a suitable solvent like DMSO. Perform a serial two-fold dilution series in a 96-well microtiter plate using the pH-adjusted CAMHB to achieve the final desired concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in the corresponding pH-adjusted CAMHB to match a 0.5 McFarland standard. Further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate the prepared 96-well plates. Include a growth control (no drug) and a sterility control (no bacteria) for each pH condition. Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of Nitrofurantoin that completely inhibits visible bacterial growth.
Protocol 2: Time-Kill Assay at Different pH Levels
This method evaluates the rate and extent of bacterial killing by Nitrofurantoin at various concentrations and pH values.
-
Preparation: Prepare flasks containing pH-adjusted and buffered CAMHB (e.g., pH 5.5 and 7.5) with various concentrations of Nitrofurantoin (e.g., 0.5x, 1x, 2x, 4x MIC). Also include a drug-free growth control flask for each pH.
-
Inoculation: Prepare a logarithmic-phase bacterial culture and inoculate each flask to a starting density of approximately 1 x 10⁶ CFU/mL.
-
Sampling and Plating: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each flask. Perform serial dilutions of the aliquot in sterile saline and plate onto nutrient agar.
-
Colony Counting: Incubate the plates for 18-24 hours at 37°C. Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each Nitrofurantoin concentration and pH level. A bactericidal effect is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Visualizations
Caption: Workflow for assessing pH-dependent Nitrofurantoin efficacy.
Caption: Key factors influencing Nitrofurantoin activity in culture.
Caption: Simplified mechanism of Nitrofurantoin action and resistance.
References
- 1. Nitrofurantoin Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. Pharmacodynamics of nitrofurantoin at different pH levels against pathogens involved in urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Pharmacodynamics of nitrofurantoin at different pH levels against pathogens involved in urinary tract infections | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of Nitrofurantoin in Extemporaneously Compounded Suspensions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
Technical Support Center: Identifying Nitrofurantoin Resistance Mutations in E. coli
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to identify mutations conferring resistance to Nitrofurantoin (B1679001) ("Nifuron") in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Nitrofurantoin against E. coli?
A1: Nitrofurantoin is a prodrug that requires intracellular reduction by bacterial nitroreductases to become active.[1][2] In E. coli, the primary oxygen-insensitive nitroreductases are NfsA and NfsB.[3][4] These enzymes reduce nitrofurantoin, producing highly reactive electrophilic intermediates.[5][6] These intermediates are genotoxic, causing damage to bacterial DNA, and also inhibit ribosomal proteins, thereby disrupting protein, RNA, and cell wall synthesis.[1][5][7][8]
Q2: What are the primary genetic mechanisms of Nitrofurantoin resistance in E. coli?
A2: The most common mechanism of resistance is the acquisition of loss-of-function mutations in the genes encoding the nitroreductases NfsA and NfsB.[3][7][9] Inactivation of NfsA is typically the first step, conferring a low level of resistance.[10] Subsequent mutations in NfsB can lead to higher levels of resistance.[7][10] Mutations in the ribE gene, which is involved in the synthesis of a cofactor for NfsA/B, have also been implicated in resistance.[7][9] A less common mechanism is the acquisition of plasmid-mediated efflux pumps, such as OqxAB, which actively transport nitrofurantoin out of the bacterial cell.[3][11]
Q3: What are the expected Minimum Inhibitory Concentration (MIC) values for susceptible and resistant E. coli?
A3: Based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, the interpretive criteria for nitrofurantoin against E. coli are as follows.[3] It's important to note that specific breakpoints may be updated, so always refer to the latest CLSI M100 document.
| Category | MIC (µg/mL) | Inhibition Zone Diameter (mm) |
| Susceptible | ≤ 32 | ≥ 17 |
| Intermediate | 64 | 15 - 16 |
| Resistant | ≥ 128 | ≤ 14 |
Data compiled from multiple sources referencing CLSI guidelines.[3][7]
Q4: What are the most common types of mutations found in nfsA and nfsB in resistant isolates?
A4: A variety of mutations can lead to the inactivation of NfsA and NfsB. These include:
-
Nonsense mutations: Introduction of a premature stop codon, leading to a truncated, non-functional protein.
-
Frameshift mutations: Insertions or deletions that alter the reading frame, resulting in a completely different and usually non-functional protein.
-
Missense mutations: Amino acid substitutions that can affect protein folding, stability, or the active site of the enzyme.
-
Insertional inactivation: The insertion of mobile genetic elements, such as insertion sequences (IS), into the coding region of the gene, thereby disrupting its function.[9][12]
Below is a table summarizing some of the reported mutations in nfsA and nfsB that have been associated with nitrofurantoin resistance.
| Gene | Mutation Type | Specific Mutation/Effect |
| nfsA | Missense | His11Tyr, Ser33Arg, Gln67Leu, Cys80Arg, Gly126Arg, Gly154Glu, Arg203Cys |
| Truncation | Gln67, Gln147 | |
| nfsB | Missense | Gln44His, Phe84Ser, Arg107Cys, Gly192Ser, Arg207His |
| Truncation | Glu54* |
This is not an exhaustive list. Data compiled from a study on clinical isolates.[7]
Signaling Pathways and Experimental Workflows
Caption: Nitrofurantoin activation pathway in E. coli and resistance mechanism.
Caption: Experimental workflow for identifying Nitrofurantoin resistance.
Troubleshooting Guides
Antimicrobial Susceptibility Testing (AST) - Broth Microdilution
Q: My MIC results are inconsistent between experimental repeats. What could be the cause?
A: Inconsistent MIC results can stem from several factors:
-
Inoculum Density: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard. A higher or lower density will affect the MIC.
-
Incubation Conditions: Incubate plates at 35°C ± 2°C for 16-20 hours.[3] Variations in temperature or time can lead to erroneous results.
-
Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI. Improperly prepared or stored media can affect antibiotic activity.
-
Pipetting Errors: Inaccurate pipetting during serial dilutions of nitrofurantoin or inoculation of the wells will lead to incorrect final concentrations and variable results.
Q: I am seeing growth in my negative control well (broth only). What should I do?
A: Growth in the negative control well indicates contamination of the broth or the microtiter plate. The entire experiment is invalid. Discard the plate and repeat the assay using fresh, sterile media and plates. Ensure aseptic technique is strictly followed throughout the procedure.
Q: The quality control (QC) strain (e.g., E. coli ATCC 25922) is out of the acceptable MIC range. Can I still interpret my results?
A: No. If the QC strain's MIC is not within the acceptable range specified by CLSI, the results for the test isolates are not valid.[3] Troubleshoot the issue by checking your inoculum preparation, antibiotic stock solution, media, and incubation conditions. Repeat the entire experiment, including the QC strain, until it falls within the acceptable range.
PCR and DNA Sequencing
Q: I am not getting any PCR product for nfsA or nfsB. What are the possible reasons?
A: Failure to amplify a PCR product can be due to:
-
Poor DNA Quality: Ensure the extracted genomic DNA is of high purity (A260/280 ratio of ~1.8). Contaminants can inhibit the PCR reaction.
-
Incorrect Primer Design or Concentration: Verify the primer sequences and their annealing temperature. Optimize the primer concentration in the reaction.
-
Suboptimal PCR Conditions: The annealing temperature may be too high, or the extension time too short. Try a gradient PCR to find the optimal annealing temperature.
-
Degraded Reagents: Ensure the DNA polymerase, dNTPs, and buffers have not expired and have been stored correctly.
Q: My Sanger sequencing results have a high background noise or overlapping peaks. How can I improve the quality?
A: Poor sequencing results can be caused by:
-
Contaminated PCR Product: If the PCR product is not properly purified, residual primers or dNTPs can interfere with the sequencing reaction. Ensure the PCR cleanup step is effective.
-
Multiple PCR Products: If the initial PCR produced non-specific bands, these will also be sequenced, leading to overlapping peaks. Optimize the PCR to obtain a single, clean product.
-
Low DNA Concentration: Insufficient template DNA can result in a weak signal and high background noise. Quantify the purified PCR product and use the recommended amount for the sequencing reaction.
-
Primer Issues: The sequencing primer may be of poor quality or at a suboptimal concentration.
Caption: A logical troubleshooting workflow for experimental issues.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution for Nitrofurantoin MIC Determination
This protocol is based on CLSI guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Nitrofurantoin stock solution
-
Sterile 96-well microtiter plates
-
E. coli test isolates and QC strain (e.g., ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Nitrofurantoin Dilutions: Perform serial two-fold dilutions of the nitrofurantoin stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.25 to 512 µg/mL).
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate Plate: Add the diluted bacterial suspension to each well containing the nitrofurantoin dilutions. Also, include a positive control well (bacteria in broth with no antibiotic) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of nitrofurantoin that completely inhibits visible growth of the organism.
Protocol 2: Identification of Mutations in nfsA and nfsB
Step 1: Genomic DNA Extraction
-
Culture the E. coli isolate overnight in Luria-Bertani (LB) broth.
-
Pellet 1-2 mL of the culture by centrifugation.
-
Lyse the cells using a suitable commercial genomic DNA extraction kit or a standard enzymatic/chemical lysis method.
-
Purify the genomic DNA according to the kit's instructions, including wash steps to remove contaminants.
-
Elute the purified DNA in a low-salt buffer or nuclease-free water.
-
Assess the DNA concentration and purity using a spectrophotometer (A260/280 ratio should be ~1.8).
Step 2: PCR Amplification of nfsA and nfsB
-
Set up PCR reactions for nfsA and nfsB in separate tubes. A typical reaction mixture includes:
-
DNA polymerase buffer
-
dNTPs
-
Forward and reverse primers for the target gene (see table below for examples)
-
Template genomic DNA
-
DNA polymerase (a high-fidelity polymerase is recommended)
-
Nuclease-free water
-
-
Example Primers:
Gene Primer Name Sequence (5' to 3') nfsA nfsA-F ATAGAATTCACGTCTTGCCCCACAGCTGATGA nfsA-R ATAGGATCCTCATTTATCACTTAATTTTTTCG nfsB nfsB-F ATAGAATTCGAAATCTATAGCGCATTTTTCTC | | nfsB-R | ATAGGATCCTTATTTTTTCATCATCTTTATCA |
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature should be optimized for the specific primers used.
-
Verify the PCR products by running a small volume on an agarose (B213101) gel. A single, sharp band of the expected size should be observed.
Step 3: PCR Product Purification and Sanger Sequencing
-
Purify the PCR products using a commercial PCR cleanup kit to remove excess primers, dNTPs, and enzymes.
-
Quantify the purified PCR product.
-
Submit the purified PCR product and the corresponding forward and reverse primers for Sanger sequencing.
-
Analyze the resulting sequencing chromatograms and compare the sequences to a wild-type E. coli reference sequence (e.g., from strain K-12) to identify any mutations.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bento.bio [bento.bio]
- 3. static.igem.org [static.igem.org]
- 4. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. idexx.com [idexx.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. clsjournal.ascls.org [clsjournal.ascls.org]
- 11. mdpi.com [mdpi.com]
- 12. archives.geneticsmr.com [archives.geneticsmr.com]
Technical Support Center: Role of Efflux Pumps in Nitrofurantoin Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the role of efflux pumps in Nitrofurantoin (B1679001) ("Nifuron") resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Nitrofurantoin resistance mediated by efflux pumps?
A1: Nitrofurantoin requires intracellular activation by bacterial nitroreductases (encoded by genes such as nfsA and nfsB) to form reactive intermediates that damage bacterial DNA and other macromolecules. Efflux pumps, particularly those belonging to the Resistance-Nodulation-Division (RND) superfamily like AcrAB-TolC and OqxAB, can counteract this by actively transporting Nitrofurantoin out of the bacterial cell before it can be effectively activated. This reduction in the intracellular concentration of the drug leads to decreased susceptibility. Overexpression of these efflux pumps is a significant contributor to clinical Nitrofurantoin resistance.[1][2][3]
Q2: Which efflux pumps are most commonly associated with Nitrofurantoin resistance?
A2: The most prominently cited efflux pumps involved in Nitrofurantoin resistance in Enterobacterales are OqxAB and AcrAB.[1][4] Studies have shown that the overexpression of the genes encoding these pumps, often regulated by transcriptional activators like ramA, contributes significantly to increased Minimum Inhibitory Concentrations (MICs) of Nitrofurantoin.[2][4] The presence of the plasmid-mediated oqxAB genes, in conjunction with mutations in nitroreductase genes like nfsA, can lead to high-level clinical resistance.[1][5]
Q3: How significant is the contribution of efflux pumps to the overall Nitrofurantoin resistance profile of a bacterial strain?
A3: The contribution of efflux pumps is substantial and can be synergistic with other resistance mechanisms. While mutations in nitroreductase genes (nfsA, nfsB) are a primary mechanism of resistance, the overexpression of efflux pumps can further elevate the MIC. For instance, the deletion of acrB or oqxB in a resistant Klebsiella pneumoniae strain has been shown to cause a four-fold decrease in the Nitrofurantoin MIC. A simultaneous deletion of both pumps can result in a sixteen-fold decrease.[4] The use of efflux pump inhibitors (EPIs) also leads to a significant reduction in the MIC of resistant strains.[2][4]
Troubleshooting Guides
Minimum Inhibitory Concentration (MIC) Assays
Q4: I am observing inconsistent MIC values for Nitrofurantoin between experimental repeats. What could be the cause?
A4: Inconsistent MIC values can arise from several factors:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for every experiment. A variable starting cell density will lead to variability in the time required to show visible growth.
-
Media and Reagents: Use fresh, cation-adjusted Mueller-Hinton Broth (CAMHB) for each assay. The quality and pH of the media can influence bacterial growth and antibiotic activity.
-
Incubation Conditions: Maintain a consistent incubation temperature (35-37°C) and duration (16-20 hours). Fluctuations can affect bacterial growth rates.
-
Visual Interpretation: If determining the MIC visually, ensure consistent lighting and criteria for what constitutes "no growth." Using a microplate reader for optical density (OD) measurements can provide more objective results.[6][7]
Q5: My negative control (no antibiotic) is showing no or poor bacterial growth. What should I do?
A5: This indicates a problem with your bacterial culture or growth conditions.
-
Culture Viability: Use a fresh overnight culture to prepare your inoculum. Older cultures may have reduced viability.
-
Media Quality: Ensure your CAMHB is not contaminated and is properly prepared.
-
Incubation: Double-check your incubator's temperature and atmosphere.
Efflux Pump Inhibitor (EPI) Assays
Q6: I am not seeing a significant reduction in Nitrofurantoin MIC in the presence of an efflux pump inhibitor (e.g., PAβN, CCCP). Why might this be?
A6: Several factors could contribute to this observation:
-
Inhibitor Concentration: The concentration of the EPI is crucial. If it's too low, it may not effectively inhibit the efflux pumps. Conversely, if it's too high, it might have intrinsic antibacterial activity, confounding the results. It is recommended to use EPIs at a sub-inhibitory concentration (e.g., 1/4 or 1/8 of their own MIC).[8]
-
Dominant Resistance Mechanism: In your bacterial strain, efflux may not be the primary mechanism of Nitrofurantoin resistance. The strain might possess high-level resistance due to mutations in the nfsA and nfsB nitroreductase genes, which would not be overcome by an EPI.
-
Specific Efflux Pump: The EPI you are using may not be effective against the specific efflux pump(s) overexpressed in your strain.
-
Inhibitor Stability: Ensure the EPI is properly stored and handled to maintain its activity.
Q7: The efflux pump inhibitor itself is inhibiting bacterial growth in my control wells. How do I interpret my results?
A7: This indicates that the concentration of the EPI you are using is at or above its MIC. You should perform a dose-response experiment to determine the MIC of the EPI alone. For synergy assays, it is essential to use a concentration of the EPI that does not inhibit bacterial growth on its own. A concentration of 1/4 to 1/8 of the EPI's MIC is a good starting point.[8]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
Q8: I am getting variable or non-reproducible results for the expression levels of efflux pump genes (e.g., acrB, oqxB). What are the common pitfalls?
A8: Reproducibility in qRT-PCR can be affected by:
-
RNA Quality: Ensure you are extracting high-quality, intact RNA. Use a DNase treatment step to remove any contaminating genomic DNA.
-
Primer Design: Use validated primers with high efficiency and specificity. Poorly designed primers can lead to non-specific amplification and inaccurate quantification.
-
Reference Genes: Select stable reference (housekeeping) genes for normalization. The expression of these genes should not change under your experimental conditions. It is often recommended to use at least two reference genes.
-
Reverse Transcription: The efficiency of the reverse transcription step can vary. Ensure you use a consistent amount of RNA and a reliable reverse transcriptase.
-
Pipetting Accuracy: qRT-PCR is highly sensitive to small variations in volume. Use calibrated pipettes and be meticulous in your experimental setup.
Q9: How do I interpret the fold-change in efflux pump gene expression?
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of efflux pumps and their inhibitors on Nitrofurantoin MICs.
Table 1: Effect of Efflux Pump Inhibitors on Nitrofurantoin MIC in Klebsiella pneumoniae
| Strain | Inhibitor (Concentration) | MIC (mg/L) | Fold Decrease in MIC |
| NRKP | None | 128 | - |
| NRKP | PAβN (25 mg/L) | 32 | 4 |
| NRKP | CCCP (25 mg/L) | 32 | 4 |
| Data from[4] |
Table 2: Effect of Efflux Pump Gene Deletion on Nitrofurantoin MIC in Klebsiella pneumoniae
| Strain | Relevant Genotype | MIC (mg/L) | Fold Decrease in MIC |
| NRKP | Wild-type (resistant) | 128 | - |
| NRKPΔacrB | acrB deletion | 32 | 4 |
| NRKPΔoqxB | oqxB deletion | 32 | 4 |
| NRKPΔacrBΔoqxB | Double deletion | 8 | 16 |
| Data from[4] |
Table 3: Impact of Plasmid-Encoded oqxAB on Nitrofurantoin MIC in E. coli
| Strain Characteristic | Geometric Mean MIC (mg/L) |
| oqxAB-positive with nfsA mutations | 388.0 |
| oqxAB-positive without nfsA mutations | 134.1 |
| Clinical isolates pre-plasmid curing | 168.9 |
| Clinical isolates post-plasmid curing | 34.3 |
| Data from[5] |
Detailed Experimental Protocols
Protocol 1: Broth Microdilution for Nitrofurantoin MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of Nitrofurantoin against a bacterial isolate.
Materials:
-
Bacterial isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Nitrofurantoin stock solution
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the exponential growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Preparation of Nitrofurantoin Dilutions: a. Prepare a series of two-fold dilutions of Nitrofurantoin in CAMHB in a separate 96-well plate or in microcentrifuge tubes. The concentration range should bracket the expected MIC.
-
Plate Setup: a. Add 50 µL of CAMHB to each well of a new 96-well plate. b. Add 50 µL of the appropriate Nitrofurantoin dilution to each well, creating a final volume of 100 µL with the desired antibiotic concentration. c. Include a growth control well (100 µL of CAMHB with no antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).
-
Inoculation: a. Add 10 µL of the diluted bacterial suspension (from step 1c) to each well, except for the sterility control.
-
Incubation: a. Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: a. The MIC is the lowest concentration of Nitrofurantoin that completely inhibits visible bacterial growth. b. (Optional) Read the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
Protocol 2: Efflux Pump Inhibitor (EPI) Synergy Assay
Objective: To assess the ability of an efflux pump inhibitor to potentiate the activity of Nitrofurantoin.
Materials:
-
All materials from Protocol 1
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN, CCCP)
Procedure:
-
Determine the MIC of the EPI: a. Following the procedure in Protocol 1, determine the MIC of the EPI alone against the test organism.
-
Prepare Media with EPI: a. Prepare CAMHB containing a fixed, sub-inhibitory concentration of the EPI (e.g., 1/4 the MIC determined in step 1).
-
Perform MIC Assay: a. Follow the steps in Protocol 1 to determine the MIC of Nitrofurantoin. However, for the "Antibiotic + EPI" condition, use the CAMHB containing the fixed EPI concentration for all dilutions and in the wells.
-
Data Analysis: a. Compare the MIC of Nitrofurantoin in the absence of the EPI to the MIC in the presence of the EPI. b. Calculate the Fold Reduction in MIC: Fold Reduction = (MIC of Nitrofurantoin alone) / (MIC of Nitrofurantoin + EPI). A fold reduction of ≥4 is generally considered significant.[6]
Protocol 3: qRT-PCR for Efflux Pump Gene Expression
Objective: To quantify the relative expression of efflux pump genes (acrB, oqxB) in a bacterial isolate.
Materials:
-
Bacterial isolate and a susceptible control strain
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Validated primers for target genes (acrB, oqxB) and housekeeping genes (e.g., rrsA, gapA)
-
qRT-PCR instrument
Procedure:
-
Bacterial Culture and RNA Extraction: a. Grow the test and control bacterial strains to mid-log phase in CAMHB. b. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: a. Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit.
-
qRT-PCR: a. Set up the qRT-PCR reaction with the cDNA template, primers for the target and housekeeping genes, and qPCR master mix. b. Run the reaction in a qRT-PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative gene expression using the 2-ΔΔCt method: i. ΔCt (test sample) = Ct (target gene, test sample) - Ct (housekeeping gene, test sample) ii. ΔCt (control sample) = Ct (target gene, control sample) - Ct (housekeeping gene, control sample) iii. ΔΔCt = ΔCt (test sample) - ΔCt (control sample) iv. Fold Change = 2-ΔΔCt
Visualizations
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Insights into durability against resistance from the antibiotic nitrofurantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux pumps AcrAB and OqxAB contribute to nitrofurantoin resistance in an uropathogenic Klebsiella pneumoniae isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasmid-Mediated OqxAB Is an Important Mechanism for Nitrofurantoin Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. idexx.com [idexx.com]
- 8. researchgate.net [researchgate.net]
- 9. Correlation of Overexpression of Efflux Pump Genes with Antibiotic Resistance in Escherichia coli Strains Clinically Isolated from Urinary Tract Infection Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of pH on Nitrofurantoin's In Vitro Antibacterial Efficacy
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for investigating the impact of pH on the in vitro antibacterial activity of Nitrofurantoin (B1679001) ("Nifuron").
Frequently Asked Questions (FAQs)
Q1: How does pH influence the antibacterial activity of Nitrofurantoin in vitro?
A1: The antibacterial efficacy of Nitrofurantoin is significantly dependent on the pH of the surrounding medium. Its activity is markedly enhanced in acidic conditions (lower pH) and considerably reduced in alkaline environments (higher pH).[1][2][3] This is a critical factor to control in experimental setups to ensure accurate and reproducible results.
Q2: What is the optimal pH range for Nitrofurantoin's antibacterial activity?
A2: The optimal pH for Nitrofurantoin's bactericidal activity is between 5.5 and 6.5.[2] Within this acidic range, bactericidal effects against common uropathogens like E. coli are observed at much lower concentrations of the drug.[2][4][5]
Q3: What is the underlying mechanism for this pH-dependent activity?
A3: The pH-dependent efficacy is linked to the chemical properties of Nitrofurantoin. It is a weak acid with a pKa of 7.2.[6][7] In an acidic environment, a greater proportion of the drug exists in its non-ionized form, which is more lipid-soluble and can more readily penetrate the bacterial cell wall. Inside the bacterium, Nitrofurantoin is reduced by bacterial flavoproteins to highly reactive intermediates.[8] These intermediates disrupt bacterial DNA, ribosomal proteins, and other essential cellular processes, leading to cell death.[8] The acidic environment facilitates the generation of these reactive metabolites.[2][9]
Q4: How significant is the decrease in activity at alkaline pH?
A4: The decrease in efficacy at alkaline pH is substantial. As the pH increases, significantly higher concentrations of Nitrofurantoin are required to achieve the same bactericidal effect. For example, against E. coli, at a pH of 7.5, the required concentration can be four times higher than at pH 5.5-6.5.[4][5] At a pH of 8.5, the necessary concentration can be 16 times higher or even more to achieve a bactericidal effect.[2][4]
Q5: My MIC values for Nitrofurantoin are inconsistent across experiments. Could pH be the cause?
A5: Yes, inconsistent MIC values are a common issue if the pH of the culture medium is not strictly controlled. Standard media like Mueller-Hinton Broth can have slight variations in pH between batches. It is crucial to adjust and buffer the medium to the desired pH before inoculation to ensure consistent results.
Q6: I am not observing the expected increase in Nitrofurantoin activity at acidic pH. What could be the problem?
A6: There are several potential reasons for this:
-
Inaccurate pH Measurement: Ensure your pH meter is properly calibrated before adjusting the medium's pH.
-
Poor Buffering Capacity: If the medium is not adequately buffered, bacterial metabolism during growth can alter the pH, masking the effect of the initial pH setting.
-
Nitrofurantoin Degradation: While more stable in acidic to neutral pH, prolonged incubation at extreme pH and temperature can affect Nitrofurantoin's stability.[4] It is a light-sensitive compound and should be protected from light.
-
Bacterial Strain Differences: While the general trend holds, the magnitude of the pH effect can vary between different bacterial species and even strains.[4]
Data Summary: pH-Dependent Bactericidal Activity
The following table summarizes the effect of pH on the concentration of Nitrofurantoin required to achieve a bactericidal effect against various uropathogens, presented as a multiple of the Minimum Inhibitory Concentration (MIC).
| pH Level | Required Nitrofurantoin Concentration for Bactericidal Effect (vs. MIC) |
| Escherichia coli | |
| 5.5 - 6.5 | ≥ 0.5 x MIC[4] |
| 7.5 | ≥ 2 x MIC[4] |
| 8.5 | ≥ 16 x MIC[4] |
| Klebsiella pneumoniae | |
| 5.5 - 7.5 | ≥ 2-4 x MIC[4] |
| 8.5 | Only bactericidal at the highest concentrations tested (e.g., 256 mg/L), with regrowth often observed.[4] |
| Enterobacter cloacae | |
| 5.5 - 6.5 | ≥ 0.5 - 1 x MIC[4][5] |
| 8.5 | Regrowth observed at concentrations up to 8 x MIC.[4] |
Experimental Protocols
Protocol: Time-Kill Assay for Assessing pH Impact on Nitrofurantoin Activity
This protocol outlines the methodology for performing a time-kill assay to determine the pharmacodynamics of Nitrofurantoin at different pH levels.
1. Materials:
-
Nitrofurantoin powder
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates (e.g., E. coli, K. pneumoniae)
-
Sterile 1M HCl and 1M NaOH for pH adjustment
-
Sterile phosphate (B84403) buffer (e.g., 0.1 M)
-
Spectrophotometer
-
Sterile test tubes or microplates
-
Incubator
-
Spiral plater or manual plating supplies
-
Colony counter
2. Methods:
-
Preparation of Media:
-
Prepare CAMHB according to the manufacturer's instructions.
-
Divide the broth into four aliquots. Adjust the pH of each aliquot to 5.5, 6.5, 7.5, and 8.5 using sterile 1M HCl or 1M NaOH.
-
Confirm the final pH of each medium after autoclaving and cooling.
-
Note: To maintain pH stability during bacterial growth, consider adding a sterile phosphate buffer to the media.
-
-
Preparation of Nitrofurantoin Stock Solution:
-
Dissolve Nitrofurantoin powder in a minimal amount of DMSO to create a high-concentration stock solution.
-
Further dilute the stock solution in the pH-adjusted CAMHB to create working solutions.
-
-
Bacterial Inoculum Preparation:
-
Culture the bacterial isolate overnight on an appropriate agar (B569324) plate.
-
Inoculate a few colonies into fresh CAMHB (at a neutral pH, e.g., 7.0) and incubate until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.
-
-
Time-Kill Assay Procedure:
-
Set up a series of sterile tubes for each pH level to be tested.
-
In each tube, add the appropriate pH-adjusted CAMHB.
-
Add the Nitrofurantoin working solution to achieve a range of final concentrations (e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, and 32 times the predetermined MIC of the isolate). Include a growth control tube (no antibiotic) for each pH.
-
Add the prepared bacterial inoculum to each tube.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the CFU/mL at each time point for each Nitrofurantoin concentration and pH level.
-
Plot the log10 CFU/mL versus time for each concentration and pH.
-
A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
References
- 1. The influence of urinary pH on antibiotic efficacy against bacterial uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients [foliamedica.bg]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 9. Frontiers | Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]
Technical Support Center: Nifuron (Nitrofurantoin) and Nitrofuran Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nifuron (nitrofurantoin) and other nitrofuran derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing resistance to nitrofurantoin (B1679001) in our bacterial cultures. Is it likely that these cultures will also be resistant to other nitrofuran derivatives?
A1: Yes, it is highly probable. Cross-resistance among nitrofuran derivatives is a well-documented phenomenon, particularly in Escherichia coli.[1][2] If your isolates have developed resistance to nitrofurantoin, they will likely exhibit reduced susceptibility to other nitrofurans such as furazidin, furazolidone (B1674277), and nitrofurazone (B1679002). This is because the primary mechanism of action and resistance is shared among these compounds.
Q2: What are the primary mechanisms of resistance to nitrofurantoin and its derivatives?
A2: The primary mechanism of resistance involves the enzymatic reduction of the nitrofuran compound, which is essential for its antibacterial activity. Resistance typically arises from mutations in the genes encoding bacterial nitroreductases, specifically nfsA and nfsB.[3][4][5] These mutations lead to decreased or abolished enzyme activity, preventing the activation of the nitrofuran prodrug into its toxic, active form. Other less common mechanisms include mutations in the ribE gene, which is involved in the synthesis of a cofactor for nitroreductases, and the overexpression of efflux pumps like OqxAB that can expel the drug from the bacterial cell.[4]
Q3: We have a nitrofurantoin-resistant strain. How can we confirm if the resistance is due to mutations in nfsA or nfsB?
A3: To confirm the genetic basis of resistance, you will need to perform PCR amplification of the nfsA and nfsB genes from your resistant isolate, followed by Sanger sequencing of the PCR products. The obtained sequences can then be compared to the wild-type sequences of these genes to identify any mutations, such as point mutations, insertions, or deletions, that could lead to a non-functional protein.
Q4: Can we use susceptibility results for nitrofurantoin to predict susceptibility to other nitrofurans like furazidin?
A4: In many cases, yes. Studies have shown a good correlation between the Minimum Inhibitory Concentrations (MICs) of nitrofurantoin and furazidin against E. coli.[1][2][6] Generally, if a strain is resistant to nitrofurantoin, it is likely to be resistant to furazidin as well. However, for definitive results, it is always recommended to perform individual susceptibility testing for each compound of interest.
Troubleshooting Guides
Troubleshooting Inconsistent MIC Values for Nitrofuran Derivatives
| Problem | Possible Cause | Recommended Solution |
| High variability in MIC results between experimental repeats. | Inoculum density is not standardized. | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before inoculation. |
| Improper incubation conditions. | Incubate microtiter plates at 35 ± 1°C for 16-20 hours in ambient air. | |
| Contamination of the bacterial culture. | Streak the culture on an appropriate agar (B569324) plate to check for purity before starting the MIC assay. | |
| Unexpectedly high MIC values for supposedly susceptible strains. | Degradation of the nitrofuran compound. | Prepare fresh stock solutions of the nitrofuran derivatives and protect them from light. |
| Presence of interfering substances in the media. | Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by EUCAST/CLSI guidelines. | |
| No growth in any wells, including the positive control. | Inoculum is not viable. | Use a fresh, actively growing bacterial culture for the inoculum. |
| Error in media preparation. | Verify the composition and pH of the Mueller-Hinton Broth. |
Troubleshooting PCR Amplification of nfsA and nfsB Genes
| Problem | Possible Cause | Recommended Solution |
| No PCR product (no band on agarose (B213101) gel). | Insufficient or poor-quality DNA template. | Quantify the extracted genomic DNA and assess its purity (A260/A280 ratio of ~1.8). If necessary, re-extract the DNA. |
| Incorrect annealing temperature. | Optimize the annealing temperature using a gradient PCR. A good starting point is 5°C below the calculated melting temperature (Tm) of the primers. | |
| PCR inhibitors in the DNA sample. | Include a cleanup step in your DNA extraction protocol or dilute the DNA template. | |
| Faint PCR product. | Suboptimal PCR conditions. | Increase the number of PCR cycles (up to 35-40). Optimize the MgCl2 concentration. |
| Low primer concentration. | Ensure primers are used at the recommended final concentration (typically 0.1-0.5 µM). | |
| Non-specific bands on the gel. | Annealing temperature is too low. | Increase the annealing temperature in 1-2°C increments. |
| High primer concentration leading to primer-dimers. | Reduce the primer concentration. Consider using a hot-start Taq polymerase. | |
| Contaminated reagents. | Use fresh, sterile reagents and dedicated pipettes for PCR setup. |
Data Presentation
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Nitrofuran Derivatives against Escherichia coli
| Strain | Resistance Phenotype | Nitrofurantoin MIC (µg/mL) | Furazidin MIC (µg/mL) | Nitrofurazone MIC (µg/mL) | Furazolidone MIC (µg/mL) |
| ATCC 25922 | Susceptible | 16 | 8 | Data not readily available | Data not readily available |
| Clinical Isolate 1 | Susceptible | ≤16 | ≤8 | Data not readily available | Data not readily available |
| Clinical Isolate 2 | Resistant | ≥128 | ≥64 | Data not readily available | Data not readily available |
| MIC50 (Susceptible) | - | 16 | 8 | - | - |
| MIC90 (Susceptible) | - | 32 | 16 | - | - |
| MIC50 (Resistant) | - | 128 | 64 | - | - |
| MIC90 (Resistant) | - | 256 | 128 | - | - |
| Note: Data for nitrofurazone and furazolidone against well-characterized resistant strains are not as readily available in a comparative format. The provided data for nitrofurantoin and furazidin is based on studies demonstrating cross-resistance.[1][2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Materials:
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Nitrofuran derivatives (Nitrofurantoin, Furazidin, etc.) stock solutions
-
Bacterial isolates
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator (35 ± 1°C)
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of each nitrofuran derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Preparation of Microtiter Plates:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates at 35 ± 1°C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: PCR Amplification and Sequencing of nfsA and nfsB Genes
1. Genomic DNA Extraction:
-
Extract high-quality genomic DNA from the nitrofurantoin-susceptible and -resistant bacterial isolates using a commercial DNA extraction kit or a standard phenol-chloroform method.
2. PCR Amplification:
Primers:
-
nfsA-F: 5'-GTTGTTCCCGTCTATGCATCG-3'
-
nfsA-R: 5'-CGGAACTGCCACTGCTTTAT-3'
-
nfsB-F: 5'-ATGATCGTATTGGCCGCTTT-3'
-
nfsB-R: 5'-TTATTTCGCCGGAAGAACTG-3'
PCR Reaction Mixture (50 µL):
-
5 µL of 10x PCR Buffer
-
1 µL of 10 mM dNTP mix
-
1.5 µL of 50 mM MgCl₂
-
1 µL of each primer (10 µM)
-
0.5 µL of Taq DNA Polymerase (5 U/µL)
-
1 µL of genomic DNA (50-100 ng)
-
Nuclease-free water to 50 µL
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
Hold: 4°C
3. Agarose Gel Electrophoresis:
-
Run 5 µL of the PCR product on a 1% agarose gel to verify the amplification of a single product of the expected size (nfsA ~720 bp, nfsB ~650 bp).
4. PCR Product Purification and Sanger Sequencing:
-
Purify the PCR products using a commercial PCR purification kit to remove primers and dNTPs.
-
Send the purified PCR products and the corresponding forward and reverse primers for Sanger sequencing.
5. Sequence Analysis:
-
Align the obtained sequences with the wild-type sequences of nfsA and nfsB from a reference strain (e.g., E. coli K-12) using bioinformatics software (e.g., BLAST, Clustal Omega) to identify any mutations.
Mandatory Visualizations
References
- 1. Sanger Sequencing Best Practices - A guide to sample preparation and troubleshooting | Center for Genome Innovation [genome.center.uconn.edu]
- 2. Jagiellonian University Repository [ruj.uj.edu.pl]
- 3. Regulation of the nfsA Gene in Escherichia coli by SoxS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alterations in chromosomal genes nfsA, nfsB, and ribE are associated with nitrofurantoin resistance in Escherichia coli from the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. bio-rad.com [bio-rad.com]
Preventing photochemical degradation of "Nifuron" (Nitrofurantoin) in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photochemical degradation of Nifuron (Nitrofurantoin) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is photochemical degradation and why is it a concern for Nitrofurantoin (B1679001)?
A1: Photochemical degradation is the breakdown of a molecule caused by the absorption of light. Nitrofurantoin is known to be light-sensitive, and exposure to light, particularly in the UV range, can lead to its degradation. This can result in a loss of potency, the formation of potentially toxic byproducts, and inaccurate experimental results.[1] Crystals and solutions of nitrofurantoin are discolored by exposure to light.
Q2: What are the main degradation products of Nitrofurantoin when exposed to light?
A2: The primary photochemical degradation pathway of Nitrofurantoin involves a rapid photoisomerization from the anti- to the syn-isomer. This is followed by a slower photohydrolysis of both isomers, leading to the formation of 5-nitro-2-furaldehyde (B57684) (NFA) and 1-aminohydantoin (B1197227) (AHD).[2]
Q3: What are the optimal storage conditions to prevent photochemical degradation of Nitrofurantoin solutions?
A3: To minimize photochemical degradation, Nitrofurantoin solutions should be stored in amber-colored volumetric flasks or vials which protect the contents from light.[3] For long-term stability, suspensions of nitrofurantoin have been shown to be stable for up to 91 days when stored in amber plastic bottles at either refrigerated (4°C) or room temperature (25°C).[3][4][5]
Q4: How does pH affect the photodegradation of Nitrofurantoin?
A4: The photodegradation of Nitrofurantoin is pH-dependent. Hydrolytic degradation, a component of the overall degradation process, is significantly slower in acidic solutions (pH 4) compared to neutral (pH 7) or alkaline (pH 9) conditions.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of Nitrofurantoin concentration in solution. | - Exposure to ambient or direct light. - Use of clear glass or plastic containers. - Inappropriate pH of the solution. | - Work in a dimly lit area or under amber light. - Always use amber-colored glassware or vials.[3] - If experimentally feasible, maintain a slightly acidic pH (around 4) to slow hydrolysis.[6] |
| Appearance of unexpected peaks in HPLC chromatogram. | - Formation of photodegradation products (e.g., NFA, AHD). - Contamination of the solvent or glassware. | - Confirm the identity of degradation products using a reference standard if available. - Ensure all glassware is scrupulously clean and use high-purity solvents. |
| Inconsistent results between replicate experiments. | - Variable light exposure between samples. - Temperature fluctuations. | - Ensure all samples are handled with identical and minimal light exposure. - Use a temperature-controlled environment for experiments, as hydrolysis rates are temperature-dependent.[6] |
| Discoloration (yellowing) of Nitrofurantoin solution. | - Degradation of the Nitrofurantoin molecule upon exposure to light. | - This is a visual indicator of degradation. The solution should be discarded and prepared fresh, ensuring light-protective measures are strictly followed. |
Quantitative Data Summary
Table 1: Effect of pH on the Hydrolytic Half-Life of Nitrofurantoin at Different Temperatures
| Temperature | pH 4 | pH 7 | pH 9 |
| 20°C | 3.9 years | - | - |
| 60°C | - | - | 0.5 days |
| Data extracted from PubMed abstracts on hydrolytic degradation kinetics.[6] |
Experimental Protocols
Protocol 1: Photostability Testing of Nitrofurantoin Solution
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[7][8][9]
1. Sample Preparation:
-
Prepare a solution of Nitrofurantoin in the desired solvent (e.g., a mixture of Dimethylformamide and Methanol) at a known concentration (e.g., 2-10 µg/ml).[10]
-
Transfer the solution into two sets of chemically inert, transparent containers.
-
Prepare a "dark control" sample by wrapping one set of containers completely in aluminum foil.
2. Light Exposure:
-
Place both the exposed and dark control samples in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Xenon arc lamps or fluorescent lamps can be used.[9]
3. Sample Analysis (HPLC Method):
-
At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating RP-HPLC method. A suggested method is as follows:[11][12]
-
Quantify the amount of remaining Nitrofurantoin and any degradation products.
4. Data Analysis:
-
Compare the chromatograms of the exposed samples with those of the dark control to differentiate between photodegradation and thermal degradation.
-
Calculate the percentage of degradation of Nitrofurantoin.
Protocol 2: UV-Vis Spectrophotometric Analysis of Nitrofurantoin Degradation
1. Sample Preparation:
-
Prepare a stock solution of Nitrofurantoin in a suitable solvent (e.g., Dimethylformamide:Methanol) and dilute to a concentration within the linear range of the spectrophotometer (e.g., 2-10 µg/ml).[10]
2. Spectrophotometric Measurement:
-
Use a UV-Vis spectrophotometer to measure the absorbance of the solution at the maximum wavelength (λmax) of Nitrofurantoin, which is approximately 369.6 nm in a Dimethylformamide:Methanol solvent.[10]
3. Monitoring Degradation:
-
Expose the Nitrofurantoin solution to a light source as described in Protocol 1.
-
At regular intervals, measure the absorbance of the solution at its λmax. A decrease in absorbance indicates degradation of the parent compound.
Visualizations
Caption: Photochemical degradation pathway of Nitrofurantoin.
Caption: Workflow for assessing photochemical stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Nitrofurantoin in Extemporaneously Compounded Suspensions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. researchgate.net [researchgate.net]
- 6. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ijrar.org [ijrar.org]
- 11. ijcpa.in [ijcpa.in]
- 12. Nitrofurantoin Capsule Analyzed with HPLC - AppNote [mtc-usa.com]
Validation & Comparative
"Nifuron" (Nitrofurantoin) vs Fosfomycin mechanism of action comparison
An Objective Comparison of Nifuron (Nitrofurantoin) and Fosfomycin (B1673569): Mechanism of Action and Efficacy
This guide provides a detailed, objective comparison of the mechanisms of action of two critical antibiotics, Nitrofurantoin (B1679001) and Fosfomycin, intended for researchers, scientists, and drug development professionals. The comparison is supported by experimental data, detailed methodologies, and visual diagrams to facilitate a comprehensive understanding.
Overview of Mechanisms
Nitrofurantoin and Fosfomycin are both bactericidal antibiotics frequently employed in the treatment of urinary tract infections (UTIs), yet they operate through fundamentally distinct molecular pathways.[1] Nitrofurantoin acts as a prodrug that, once activated within the bacterial cell, generates reactive intermediates that non-specifically damage a multitude of macromolecules, including ribosomal proteins and DNA.[2][3] In contrast, Fosfomycin has a highly specific target, inhibiting a crucial early step in the biosynthesis of the bacterial cell wall.[4][5] This difference in specificity influences their spectrum of activity, resistance profiles, and clinical applications.
This compound (Nitrofurantoin): The Multi-Target Prodrug
Nitrofurantoin's efficacy stems from its intracellular conversion into highly reactive molecules that disrupt several vital cellular processes simultaneously.[2][6] This multi-pronged attack is believed to be a key reason for the persistently low rates of acquired bacterial resistance.[2][7]
Mechanism of Action
-
Uptake and Activation : Nitrofurantoin is taken up by bacteria and is reduced by bacterial flavoproteins, specifically nitroreductases (encoded by genes nfsA and nfsB), into reactive intermediates.[8][9]
-
Macromolecular Damage : These highly reactive electrophilic intermediates attack multiple targets within the cell.[3][8] They non-specifically bind to and alter bacterial ribosomal proteins, leading to the complete inhibition of protein synthesis.[2][3]
-
Disruption of Core Processes : Beyond protein synthesis, these intermediates also cause damage to bacterial DNA and inhibit other essential pathways, including aerobic energy metabolism and cell wall synthesis.[2][10]
This broad-based mechanism means that multiple, simultaneous mutations would be required for a bacterium to develop high-level resistance, an event that is likely to be lethal.[2][7]
Fosfomycin: The Specific Cell Wall Inhibitor
Fosfomycin's bactericidal activity is derived from its unique and targeted inhibition of the very first step in peptidoglycan synthesis, a pathway essential for maintaining the integrity of the bacterial cell wall.[4][11]
Mechanism of Action
-
Uptake : Fosfomycin enters the bacterial cytoplasm via active transport systems, primarily the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) monophosphate transporter (UhpT).[4][12][13] It mimics the natural substrates of these transporters.[4][14]
-
Target Inhibition : Once inside the cell, fosfomycin acts as an analog of phosphoenolpyruvate (B93156) (PEP).[5][14]
-
Irreversible Binding : It irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) by forming a covalent bond with a key cysteine residue (Cys115 in E. coli) in the enzyme's active site.[4][11][15][16]
-
Cell Wall Synthesis Blockade : This inactivation of MurA blocks the synthesis of UDP-N-acetylmuramic acid, a critical precursor for peptidoglycan.[4][14] The resulting disruption of cell wall synthesis leads to cell lysis and death.[14][17]
Data Presentation: Mechanism of Action Comparison
The following table summarizes the core mechanistic differences between Nitrofurantoin and Fosfomycin.
| Feature | This compound (Nitrofurantoin) | Fosfomycin |
| Primary Target | Multiple targets: Ribosomal proteins, DNA, metabolic enzymes.[2][3] | Single target: MurA enzyme.[4][15] |
| Activation | Prodrug requiring activation by bacterial nitroreductases.[8] | Active upon entry into the cell.[4] |
| Mode of Action | Generation of reactive intermediates causing widespread macromolecular damage.[2] | Competitive, irreversible inhibition of a specific enzyme in peptidoglycan synthesis.[4][16] |
| Bacterial Uptake | Passive diffusion and/or active transport. | Active transport via GlpT and UhpT systems.[4][13] |
| Primary Resistance | Loss-of-function mutations in nitroreductase genes (nfsA, nfsB).[9][18][19] | Mutations in transporter genes (glpT, uhpT), modification of MurA, or enzymatic inactivation (e.g., fosA).[13][20][21] |
Comparative Efficacy: Experimental Data
Clinical trials have compared the efficacy of Nitrofurantoin and Fosfomycin, primarily for uncomplicated UTIs. The results vary across studies, highlighting the importance of considering patient populations, dosing regimens, and local resistance patterns.
| Study / Finding | Fosfomycin Group | Nitrofurantoin Group | Statistical Significance | Reference |
| In Vitro Susceptibility Rate | 99.3% | 81.2% | N/A | [22][23] |
| Overall Clinical Cure Rate | 80.85% | 90.06% | Not Statistically Significant | [22][23] |
| Clinical Resolution (28 days) | 58% (139/241 patients) | 70% (171/244 patients) | p = 0.004 | [24][25] |
| Microbiologic Resolution (28 days) | 63% (103/163 patients) | 74% (129/175 patients) | p = 0.04 | [25] |
| Bacterial Eradication (7 days) | 90% | 85% | Not specified | [26] |
| Bacterial Eradication (1 month) | 81% | 80% | Not specified | [26] |
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing (AST)
This protocol outlines the Kirby-Bauer disk diffusion method, a standard for determining in vitro susceptibility.[22][23]
-
Inoculum Preparation : Prepare a standardized bacterial inoculum by suspending several colonies from a pure culture in sterile saline to match a 0.5 McFarland turbidity standard.
-
Plate Inoculation : Within 15 minutes of preparation, uniformly streak the standardized inoculum across the surface of a Mueller-Hinton agar (B569324) plate using a sterile cotton swab.
-
Disk Application : Aseptically apply paper disks impregnated with a standard concentration of Fosfomycin and Nitrofurantoin onto the agar surface, ensuring firm contact.
-
Incubation : Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Zone Measurement : Measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.
-
Interpretation : Compare the zone diameters to established clinical breakpoint tables (e.g., from CLSI or EUCAST) to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R). For Fosfomycin, supplementation of the media with glucose-6-phosphate (G6P) is required.
Protocol 2: Isolation and Analysis of Nitrofurantoin-Resistant Mutants
This protocol describes a method to select for and identify mutations conferring resistance to Nitrofurantoin.[18]
-
Bacterial Culture : Grow a susceptible clinical isolate of E. coli in a rich culture medium (e.g., Luria-Bertani broth) to late logarithmic phase.
-
Mutant Selection : Plate a high density of the bacterial cells (e.g., 10⁸ to 10⁹ CFU) onto agar plates containing a selective concentration of Nitrofurantoin (typically 2-4x the Minimum Inhibitory Concentration [MIC] of the parent strain).
-
Incubation and Isolation : Incubate the plates for 24-48 hours. Colonies that grow are considered spontaneous resistant mutants. Purify these colonies by re-streaking on selective agar.
-
Phenotypic Analysis : Measure the growth rate and MIC of the resistant mutants compared to the susceptible parent strain in both the presence and absence of Nitrofurantoin to determine the fitness cost of resistance.
-
Genotypic Analysis : Extract genomic DNA from both the parent and resistant mutant strains.
-
Gene Sequencing : Amplify the nitroreductase genes (nfsA and nfsB) using Polymerase Chain Reaction (PCR). Sequence the PCR products and align them to the parent strain's sequence to identify resistance-conferring mutations (e.g., point mutations, insertions, deletions).
References
- 1. Nitrofurantoin and fosfomycin for resistant urinary tract infections: old drugs for emerging problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Fosfomycin - Wikipedia [en.wikipedia.org]
- 6. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.report [fda.report]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Pharmacology of the Antibiotic Fosfomycin, an Inhibitor of Peptidoglycan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. What is Fosfomycin Tromethamine used for? [synapse.patsnap.com]
- 18. Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Fosfomycin versus Nitrofurantoin for the Treatment of Lower UTI in Outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. thieme-connect.com [thieme-connect.com]
- 24. contagionlive.com [contagionlive.com]
- 25. Nitrofurantoin vs Fosfomycin: Rendering a Verdict in a Trial of Acute Uncomplicated Cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
Comparative analysis of "Nifuron" (Nitrofurantoin) and trimethoprim resistance
A Guide for Researchers and Drug Development Professionals
Published: December 16, 2025
Introduction
Nitrofurantoin (B1679001) ("Nifuron") and trimethoprim (B1683648) are two well-established oral antibiotics frequently employed in the treatment of uncomplicated urinary tract infections (UTIs). However, the escalating global crisis of antimicrobial resistance necessitates a continuous and rigorous evaluation of their long-term viability. A critical factor in their clinical utility is the profound difference in how bacteria develop resistance to them. Nitrofurantoin has maintained a remarkably low resistance rate over decades of use, a trait attributed to its complex mechanism of action.[1][2] In contrast, resistance to trimethoprim is widespread, often limiting its empirical use.[2]
This guide provides a comparative analysis of nitrofurantoin and trimethoprim, focusing on their mechanisms of action, the genetic basis of resistance, and a review of experimental data. The content herein is intended to inform researchers, scientists, and drug development professionals on the distinct resistance profiles of these two crucial antimicrobial agents.
Section 1: Mechanisms of Action
The divergent pathways by which nitrofurantoin and trimethoprim exert their antimicrobial effects are fundamental to understanding their respective resistance profiles.
Nitrofurantoin: A Multi-Target Assault
Nitrofurantoin functions as a prodrug that is activated within the bacterial cell. Bacterial flavoproteins, specifically nitroreductases, reduce the nitrofurantoin molecule, creating highly reactive electrophilic intermediates.[1] These intermediates are non-specific and attack multiple cellular targets simultaneously. They inhibit the citric acid cycle and disrupt the synthesis of DNA, RNA, and proteins, leading to rapid bacterial cell death.[1] This multi-target mechanism is a key reason why the development of clinically significant resistance is a rare, multi-step process.[1]
Trimethoprim: Specific Enzyme Inhibition
Trimethoprim's mechanism is highly specific. It targets and inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the bacterial folic acid synthesis pathway.[1] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential precursor for the synthesis of nucleotides and ultimately, bacterial DNA.[1] By blocking this single step, trimethoprim effectively halts bacterial replication. Its selective toxicity is derived from a significantly higher affinity for bacterial DHFR compared to its mammalian counterpart.[1]
Section 2: Mechanisms of Resistance
The genetic bases for resistance to nitrofurantoin and trimethoprim are fundamentally different, explaining the observed disparity in clinical resistance rates.
Nitrofurantoin Resistance: Chromosomal Mutation
Resistance to nitrofurantoin primarily arises from chromosomal loss-of-function mutations in the genes encoding the nitroreductase enzymes, namely nfsA and nfsB.[3][4] These mutations prevent the activation of the nitrofurantoin prodrug, rendering it ineffective.[4] Because the drug has multiple targets, a single mutation provides only a marginal increase in the minimum inhibitory concentration (MIC). High-level resistance typically requires sequential mutations in both nfsA and nfsB, making it a less frequent event.[3][4] Resistance mediated by acquired, mobile genetic elements is exceedingly rare.[5][6]
Trimethoprim Resistance: Acquired Mobile Genes
In stark contrast, the predominant mechanism of trimethoprim resistance in clinical isolates is the acquisition of mobile genetic elements, such as plasmids and integrons, that carry trimethoprim-resistant dihydrofolate reductase genes (dfr).[7][8][9] These acquired dfr genes (e.g., dfrA1, dfrA12, dfrA17) produce a DHFR enzyme that is not inhibited by trimethoprim, effectively bypassing the drug's mechanism of action.[7][9][10] This horizontal gene transfer allows for the rapid and widespread dissemination of high-level resistance among bacterial populations.
Section 3: Comparative Resistance and Efficacy Data
Clinical and surveillance data consistently demonstrate the lower resistance prevalence for nitrofurantoin compared to trimethoprim, particularly in Escherichia coli, the most common uropathogen.
Table 1: Comparative Resistance Rates in E. coli from Urinary Isolates
| Study / Region | Nitrofurantoin Resistance Rate | Trimethoprim or TMP-SMX Resistance Rate | Reference |
| Multi-country (Canada, Europe) | <3% | Trimethoprim: 15% TMP-SMX: 14% | [11] |
| United Kingdom | <6% | Widespread | [5][6] |
| Korea | Not Specified | 63.1% | [9][10] |
| Lithuania (Clinical Isolates) | Not Specified | 18% - 26% | [8][12] |
| Pediatric Prophylaxis Study | 37.5% (in breakthrough UTIs) | 56.0% (in breakthrough UTIs) | [13][14][15][16] |
Table 2: Comparative Clinical Efficacy in Uncomplicated UTI
| Drug | Clinical Cure Rate | Microbiological Cure Rate | Notes | Reference |
| Nitrofurantoin | 88-95% | 86-92% | 5-7 day course recommended. | [17] |
| Trimethoprim-Sulfamethoxazole (TMP-SMX) | 90-100% | 91-100% | Only recommended when local E. coli resistance is <20%. | [17] |
One randomized, double-blind study comparing long-term prophylaxis in children found that the UTI recurrence rate was significantly lower in the nitrofurantoin group (36.2%) compared to the trimethoprim-sulphamethoxazole (TMP-SMX) group (63.8%).[13][15] Furthermore, among the bacteria causing breakthrough infections, 56% were resistant to TMP-SMX, whereas only 37.5% were resistant to nitrofurantoin.[13][15][16]
Section 4: Experimental Protocols
The analysis of antimicrobial resistance relies on standardized laboratory procedures for both phenotypic and genotypic characterization.
Protocol 1: Antimicrobial Susceptibility Testing (AST) via Broth Microdilution
The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterial isolate.[18][19]
Objective: To determine the lowest concentration of nitrofurantoin and trimethoprim that inhibits visible bacterial growth.
Methodology:
-
Preparation of Antibiotic Dilutions: A series of two-fold serial dilutions of nitrofurantoin and trimethoprim are prepared in Mueller-Hinton broth within a 96-well microtiter plate.[18]
-
Inoculum Preparation: The bacterial isolate to be tested is cultured and suspended in broth to a standardized turbidity, typically a 0.5 McFarland standard. This suspension is then further diluted.
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions.[19] Control wells (no antibiotic) are included to ensure bacterial viability.
-
Incubation: The plate is incubated under specified conditions (e.g., 37°C for 18-24 hours).[18]
-
Interpretation: The MIC is determined as the lowest antibiotic concentration in which there is no visible growth (i.e., the well is clear).[19] Results are interpreted as Susceptible, Intermediate, or Resistant based on established clinical breakpoints (e.g., from EUCAST or CLSI).
Protocol 2: Genotypic Analysis of Resistance via Polymerase Chain Reaction (PCR)
PCR is used to detect the presence of specific resistance genes, such as dfr genes for trimethoprim resistance or to amplify genes like nfsA/nfsB for sequencing to identify mutations.[20][21]
Objective: To detect dfrA genes (trimethoprim) and amplify nfsA/nfsB (nitrofurantoin) from bacterial DNA.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from the cultured bacterial isolate using a standardized commercial kit or a method like phenol-chloroform extraction.[20]
-
Primer Design: Specific oligonucleotide primers are designed to anneal to conserved regions flanking the target gene (dfrA, nfsA, or nfsB).
-
PCR Amplification: The extracted DNA is added to a master mix containing the primers, DNA polymerase, dNTPs, and buffer.[20] The mixture is placed in a thermal cycler, which runs a program of repeated cycles of denaturation, annealing, and extension to amplify the target DNA sequence.[22]
-
Detection & Analysis:
-
The amplified PCR products are visualized using gel electrophoresis. The presence of a band of the expected size indicates the presence of the target gene.[21]
-
For mutation analysis (nfsA/nfsB), the PCR product is purified and sent for Sanger sequencing. The resulting sequence is compared to a wild-type reference sequence to identify mutations (substitutions, insertions, deletions) that may confer resistance.[20][21]
-
Conclusion
The comparative analysis of nitrofurantoin and trimethoprim reveals two antibiotics with fundamentally different resistance profiles.
-
Nitrofurantoin's durability against resistance is rooted in its multi-target mechanism of action, which necessitates multiple, sequential chromosomal mutations for high-level resistance to develop. This makes the emergence and spread of resistance a slow and infrequent process.
-
Trimethoprim's utility is significantly hampered by high rates of resistance, driven primarily by the efficient horizontal transfer of dfr genes on mobile genetic elements. This mechanism allows for rapid dissemination of a resistance phenotype that completely bypasses the drug's action.
For drug development professionals, the enduring efficacy of nitrofurantoin serves as a compelling model for designing novel antimicrobials. Strategies that involve multi-target mechanisms or require multiple mutations for resistance could lead to more durable therapeutics. For researchers and clinicians, this analysis underscores the importance of antimicrobial stewardship and the use of agents like nitrofurantoin where resistance rates remain low, preserving their effectiveness for future generations.[23]
References
- 1. differencebetween.com [differencebetween.com]
- 2. Investigating resistance of first line antimicrobials prescribed for UTIs in primary care | Antimicrobial Resistance | University of Bristol [bristol.ac.uk]
- 3. Alterations in chromosomal genes nfsA, nfsB, and ribE are associated with nitrofurantoin resistance in Escherichia coli from the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Molecular Characterisation of Trimethoprim Resistance in Escherichia coli and Klebsiella pneumoniae during a Two Year Intervention on Trimethoprim Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevalence of trimethoprim resistance genes in Escherichia coli isolates of human and animal origin in Lithuania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The prevalence of trimethoprim-resistance-conferring dihydrofolate reductase genes in urinary isolates of Escherichia coli in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. iris.uniroma1.it [iris.uniroma1.it]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. imrpress.com [imrpress.com]
- 14. storage.imrpress.com [storage.imrpress.com]
- 15. researchgate.net [researchgate.net]
- 16. scialert.net [scialert.net]
- 17. droracle.ai [droracle.ai]
- 18. Effect of Sub-Inhibitory Concentrations of Nitrofurantoin, Ciprofloxacin, and Trimethoprim on In Vitro Biofilm Formation in Uropathogenic Escherichia coli (UPEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Molecular Characterisation of nfsA Gene in Nitrofurantoin Resistant Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Characterization of nfsA and nfsB Genes in Furazolidone-Resistant Salmonella Spp. Isolated from Poultry Eggs [archrazi.areeo.ac.ir]
- 22. Optimization of PCR primers to detect phylogenetically diverse nrfA genes associated with nitrite ammonification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nitrofurantoin Compares Favorably to Recommended Agents as Empirical Treatment of Uncomplicated Urinary Tract Infections in a Decision and Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antibacterial Efficacy of "Nifuron" (Nitrofurantoin) Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of nitrofurantoin (B1679001) derivatives against common uropathogens, benchmarked against frequently prescribed alternative antibiotics. The data presented is collated from recent in vitro studies to assist in the evaluation and development of novel antimicrobial agents.
Executive Summary
Nitrofurantoin and its derivatives continue to demonstrate significant antibacterial activity against a wide spectrum of urinary tract infection (UTI) pathogens. This guide synthesizes minimum inhibitory concentration (MIC) data to offer a clear comparison of "Nifuron" compounds with other first-line and second-line UTI treatments, including ciprofloxacin, fosfomycin, and trimethoprim-sulfamethoxazole. The presented data highlights the sustained efficacy of nitrofurantoin derivatives, positioning them as a viable therapeutic option in an era of increasing antimicrobial resistance.
Comparative Antibacterial Efficacy
The following tables summarize the in vitro activity of nitrofurantoin and its derivatives compared to other antibacterial agents against key uropathogens. MIC values are presented in µg/mL. Lower MIC values are indicative of greater antibacterial potency.
Table 1: Comparative MIC Values (µg/mL) of Nitrofurantoin and Derivatives Against Common Uropathogens
| Compound/Derivative | Escherichia coli | Staphylococcus saprophyticus | Enterococcus faecalis | Klebsiella pneumoniae |
| Nitrofurantoin | 16 - 64 | 8 - 64 | 8 - 64 | 16 - 64 |
| Furazidin | 4 - 64 | 2 - 4 | 2 - 4 | 4 - 64 |
| IITR06144 | 0.5 | Not Reported | Not Reported | Not Reported |
| 5-nitrofuran-isatin hybrid (6) | Not Reported | 1 (MRSA) | Not Reported | Not Reported |
Table 2: Comparative MIC Values (µg/mL) of Alternative Antibiotics Against Common Uropathogens
| Antibiotic | Escherichia coli | Staphylococcus saprophyticus | Enterococcus faecalis | Klebsiella pneumoniae |
| Ciprofloxacin | ≤0.25 - >32 | ≤0.25 - 2 | 0.5 - 8 | ≤0.25 - >32 |
| Fosfomycin | ≤1 - >1024 | ≤16 - 64 | 32 - >1024 | 16 - >1024 |
| Trimethoprim-Sulfamethoxazole | ≤0.5/9.5 - >32/608 | ≤0.5/9.5 - >32/608 | >32/608 | ≤0.5/9.5 - >32/608 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standardized protocols for the key experiments cited in this guide.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. For fastidious organisms, supplementation with lysed horse blood may be required.
-
Antimicrobial Agents: Prepare stock solutions of the antimicrobial agents at a concentration of at least 10 times the highest concentration to be tested.
-
Bacterial Inoculum: Culture the bacterial strains overnight on an appropriate agar (B569324) medium. Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Procedure:
-
Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (containing broth and inoculum but no antimicrobial agent) and a sterility control well (containing broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.
1. Preparation of Materials:
-
Media: Use Mueller-Hinton agar (MHA) plates with a depth of 4 mm.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Antimicrobial Disks: Use commercially available paper disks impregnated with a specified concentration of the antimicrobial agent.
2. Procedure:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
Aseptically apply the antimicrobial disks to the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
3. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established breakpoints provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Mechanism of Action of Nitrofurantoin Derivatives.
In Vitro Showdown: A Head-to-Head Comparison of Nitrofurantoin and Ciprofloxacin
For the research, scientific, and drug development communities, this guide provides an objective in vitro comparison of two commonly utilized antibiotics for urinary tract infections: nitrofurantoin (B1679001) and ciprofloxacin (B1669076). This analysis synthesizes experimental data on their efficacy against key uropathogens and details the methodologies for reproducing these findings.
Executive Summary
Nitrofurantoin and ciprofloxacin are both effective against a range of urinary tract pathogens; however, their in vitro performance varies significantly, particularly concerning emerging resistance patterns. This guide presents a comprehensive overview of their mechanisms of action, comparative antibacterial activity, and the standardized protocols for assessing their in vitro efficacy.
Data Presentation: Comparative Antibacterial Activity
The following table summarizes the in vitro activity of nitrofurantoin and ciprofloxacin against common uropathogens, with a focus on Escherichia coli, a primary causative agent of urinary tract infections. Data is compiled from multiple studies to provide a broad perspective on susceptibility trends.
| Antibiotic | Organism | Susceptibility Rate (%) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Nitrofurantoin | Escherichia coli | 89.2 - 97.5% | ≤16 | 16 |
| Enterococcus faecalis | High | - | - | |
| Klebsiella pneumoniae | Low (variable) | - | - | |
| Ciprofloxacin | Escherichia coli | 41.1 - 75.6% | - | - |
| Enterococcus faecalis | Low | - | - | |
| Klebsiella pneumoniae | Variable | - | - |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Susceptibility rates can vary by geographical location and study period.
Mechanisms of Action: A Tale of Two Pathways
Nitrofurantoin and ciprofloxacin employ distinct mechanisms to exert their antibacterial effects. These differing modes of action are crucial in understanding their spectrum of activity and the development of resistance.
Nitrofurantoin's Multi-Pronged Attack
Nitrofurantoin is a prodrug that, once inside the bacterial cell, is reduced by bacterial flavoproteins to generate highly reactive electrophilic intermediates. These intermediates then launch a multifaceted assault on the bacterium, inhibiting DNA, RNA, protein, and cell wall synthesis, as well as disrupting aerobic energy metabolism.[1] This broad-based mechanism is thought to contribute to the low incidence of acquired resistance to nitrofurantoin.[1]
Ciprofloxacin's Precision Strike on DNA Replication
Ciprofloxacin, a fluoroquinolone, targets bacterial DNA replication by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, it is topoisomerase IV. By preventing the re-ligation of cleaved DNA strands, ciprofloxacin induces lethal double-strand breaks, ultimately leading to bacterial cell death.[2]
Experimental Protocols
Standardized methodologies are paramount for the accurate and reproducible in vitro comparison of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these procedures.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Stock solutions of nitrofurantoin and ciprofloxacin
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Serial Dilutions: A two-fold serial dilution of each antibiotic is prepared in CAMHB directly in the wells of the microtiter plate.
-
Inoculate Plates: Each well is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.
-
Incubate: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Kirby-Bauer Disk Diffusion Susceptibility Testing
This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton agar (B569324) plates
-
Sterile cotton swabs
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Paper disks impregnated with known concentrations of nitrofurantoin and ciprofloxacin
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Procedure:
-
Inoculate Plate: A sterile swab is dipped into the standardized inoculum and used to streak the entire surface of the Mueller-Hinton agar plate to create a lawn of bacteria.
-
Apply Disks: The antibiotic-impregnated disks are placed on the agar surface, ensuring firm contact.
-
Incubate: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.
-
Measure Zones of Inhibition: The diameter of the zone of no growth around each disk is measured in millimeters.
-
Interpret Results: The measured zone diameters are compared to CLSI-established interpretive criteria to classify the isolate as susceptible, intermediate, or resistant.
Conclusion
Both nitrofurantoin and ciprofloxacin demonstrate in vitro activity against common uropathogens. However, the higher and more consistent susceptibility of E. coli to nitrofurantoin, coupled with its unique multi-targeted mechanism of action that may limit the development of resistance, makes it a compelling agent for in vitro studies. Conversely, the variable and often lower susceptibility rates of uropathogens to ciprofloxacin highlight the impact of acquired resistance. For researchers and drug development professionals, these in vitro comparisons underscore the importance of continuous surveillance of antimicrobial resistance patterns and the need for mechanistically diverse antibacterial agents.
References
Nitrofurantoin's Enduring Efficacy Against Multidrug-Resistant Urinary Pathogens: A Comparative Analysis
For Immediate Release
In an era of escalating antimicrobial resistance, the utility of established antibiotics is under constant scrutiny. This guide provides a comprehensive comparison of the in vitro efficacy of nitrofurantoin (B1679001) (marketed as Nifuron and other trade names) against multidrug-resistant (MDR) urinary isolates, primarily Escherichia coli, benchmarked against other common oral therapeutic alternatives: fosfomycin (B1673569), ciprofloxacin (B1669076), and trimethoprim/sulfamethoxazole. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of recent surveillance data, detailed experimental methodologies, and visual representations of key biological and procedural pathways.
Executive Summary
Nitrofurantoin consistently demonstrates high in vitro activity against multidrug-resistant E. coli, the most prevalent uropathogen. Surveillance studies reveal that resistance to nitrofurantoin among MDR urinary isolates remains significantly lower than for ciprofloxacin and trimethoprim/sulfamethoxazole. While fosfomycin also retains good efficacy, nitrofurantoin's long history of use and distinct mechanism of action make it a crucial tool in the management of uncomplicated urinary tract infections (UTIs) caused by MDR pathogens.
Comparative In Vitro Efficacy
The following tables summarize the susceptibility and minimum inhibitory concentration (MIC) data for nitrofurantoin and its comparators against MDR E. coli isolates from various surveillance studies. It is important to note that definitions of MDR may vary slightly between studies.
Table 1: Susceptibility of Multidrug-Resistant E. coli Urinary Isolates to Nitrofurantoin and Comparator Agents
| Antibiotic | Susceptibility Rate (%) | Study/Region (Year) |
| Nitrofurantoin | 97.9 | US Outpatients (2010)[1] |
| 92.5 | US Outpatients (2010)[1] | |
| >87.0 | Latin America (1997-2000)[2] | |
| Fosfomycin | 98.0 | - |
| Ciprofloxacin | 51.1 | US Outpatients (2010)[1] |
| 15.7 | US Outpatients (2010)[1] | |
| Trimethoprim/Sulfamethoxazole | 37.4 | US Outpatients (2010)[1] |
| 11.4 | US Outpatients (2010)[1] |
Note: Data for fosfomycin was not available in the cited direct comparative study of MDR isolates. General surveillance data indicates high susceptibility rates.
Table 2: MIC50 and MIC90 Values for Nitrofurantoin and Comparators Against E. coli Urinary Isolates (Including MDR strains)
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Study (Year) |
| Nitrofurantoin | 16 | 64 | Europe (2003-2006) |
| Fosfomycin | 2 | 8 | Europe (2003-2006) |
| Ciprofloxacin | 32 | 128 | Europe (2003-2006) |
| Trimethoprim/Sulfamethoxazole | >32 | >32 | - |
Note: Data is compiled from studies with a focus on ciprofloxacin-resistant isolates, which have a high correlation with MDR phenotypes.
Experimental Protocols
The data presented is primarily derived from large-scale antimicrobial susceptibility testing (AST) performed in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Antimicrobial Susceptibility Testing (AST)
1. Isolate Collection and Identification: Urinary isolates, predominantly E. coli, are collected from clinical laboratories. Species identification is confirmed using standard microbiological techniques, such as MALDI-TOF MS or biochemical panels.
2. Broth Microdilution Method (for MIC determination): This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Assay Plates: Microtiter plates containing serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth are used.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Quality Control: Reference strains, such as E. coli ATCC 25922, are tested concurrently to ensure the accuracy and reproducibility of the results.
3. Disk Diffusion Method (Kirby-Bauer): This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: A standardized inoculum (0.5 McFarland) is swabbed uniformly across the surface of a Mueller-Hinton agar (B569324) plate.
-
Disk Application: Paper disks impregnated with a specified concentration of the antimicrobial agent are placed on the agar surface.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of no growth around each disk is measured in millimeters.
-
Interpretation: The zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" according to the interpretive criteria provided by CLSI M100 or EUCAST documents.[3][4][5][6][7]
4. Breakpoint Interpretation: The MIC values and zone diameters are interpreted using the clinical breakpoints established by CLSI or EUCAST.[3][4][5][6][7][8][9][10] These breakpoints define whether an isolate is considered susceptible, intermediate, or resistant to a particular antimicrobial agent. For nitrofurantoin and E. coli, the CLSI breakpoint for susceptibility is an MIC of ≤32 µg/mL and for resistance is an MIC of ≥128 µg/mL. The EUCAST breakpoint for susceptibility is an MIC of ≤64 µg/mL.
Visualized Pathways and Workflows
Conclusion
The available data strongly support the continued role of nitrofurantoin as a first-line agent for the empirical treatment of uncomplicated cystitis, even in the context of multidrug resistance. Its sustained in vitro activity against MDR E. coli, coupled with a low propensity for cross-resistance with other antibiotic classes, underscores its value in antimicrobial stewardship efforts. While fosfomycin also demonstrates excellent activity, local susceptibility patterns and clinical context should guide therapeutic choices. The high rates of resistance to ciprofloxacin and trimethoprim/sulfamethoxazole among MDR urinary isolates limit their empirical use in many regions. Continuous surveillance is imperative to monitor for any emerging resistance to nitrofurantoin and to ensure its ongoing efficacy for future generations.
References
- 1. Nitrofurantoin retains antimicrobial activity against multidrug-resistant urinary Escherichia coli from US outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary tract infection trends in Latin American hospitals: report from the SENTRY antimicrobial surveillance program (1997-2000) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nicd.ac.za [nicd.ac.za]
- 5. pid-el.com [pid-el.com]
- 6. goums.ac.ir [goums.ac.ir]
- 7. iacld.com [iacld.com]
- 8. bsac.org.uk [bsac.org.uk]
- 9. szu.gov.cz [szu.gov.cz]
- 10. EUCAST: Clinical Breakpoint Tables [eucast.org]
Quantitative Structure-Activity Relationship (QSAR) of Nifuron (Nitrofurantoin) Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of Nifuron (Nitrofurantoin) and its analogs, focusing on their antibacterial potency. The information is compiled from recent studies to aid in the rational design of more effective nitrofuran-based therapeutics.
Comparative Antimicrobial Potency of Nitrofurantoin (B1679001) and its Analogs
The antibacterial efficacy of Nitrofurantoin and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values indicate higher potency.
Nitrofurantoin Activity against Common Uropathogens
Nitrofurantoin exhibits broad-spectrum activity against many common urinary tract infection (UTI) pathogens. A recent study determined the MIC50 and MIC90 values for Nitrofurantoin against a large number of clinical isolates.[1]
| Microorganism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 16 | 16 |
| Staphylococcus pseudintermedius | 8 | 16 |
| Enterococcus faecium | 64 | 128 |
| Data sourced from a study on canine uropathogens, which are often similar to human pathogens.[1] |
Activity of Novel Nitrofurantoin Analogs
Recent research has focused on synthesizing novel Nitrofurantoin analogs to overcome resistance and enhance activity against a broader range of pathogens.
One study investigated a series of new derivatives for their activity against Acinetobacter baumannii, a challenging Gram-negative pathogen. Notably, Nitrofurantoin itself shows limited activity against this bacterium.
| Compound | MIC (µM) against A. baumannii |
| 2 | 4 |
| 16 | 4 |
| These compounds demonstrated significant improvement in activity compared to the parent drug. |
Another study explored the anti-mycobacterial activity of novel Nitrofurantoin analogs. Analogue 9 , featuring an eight-carbon aliphatic chain, showed remarkable potency against Mycobacterium tuberculosis.[2]
| Compound | MIC90 (µM) against M. tuberculosis H37Rv |
| Nitrofurantoin | 15 |
| Analogue 9 | 0.5 |
| Analogue 9 was found to be 30-fold more potent than Nitrofurantoin against M. tuberculosis.[2] |
A series of nitrofuran derivatives were also synthesized and tested against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the electronic properties of the substituents in determining antibacterial activity.
Structure-Activity Relationship (SAR) Insights
-
The 5-Nitro Group is Essential: The nitro group at the 5-position of the furan (B31954) ring is crucial for the antimicrobial activity of nitrofurans. It is the primary site of enzymatic reduction, which leads to the formation of reactive intermediates responsible for the drug's antibacterial effect.[3]
-
Modifications at the Hydantoin (B18101) Ring: Alterations to the hydantoin moiety can significantly impact the antibacterial spectrum and potency. For example, the introduction of different substituents can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects cell penetration and interaction with the target nitroreductase enzymes.
-
The Azomethine Linker: The -(C=N)-N- linker between the nitrofuran and hydantoin rings is important for maintaining the overall conformation of the molecule. Modifications to this linker can influence the compound's stability and its ability to fit into the active site of the activating enzymes.
-
Lipophilicity and Cell Penetration: For activity against intracellular pathogens like Mycobacterium tuberculosis, increasing the lipophilicity of the molecule can enhance its ability to cross host cell membranes and reach the bacteria.[2] The improved potency of analogue 9, with its eight-carbon aliphatic chain, supports this observation.[2]
-
Electronic Effects: QSAR studies on nitrofuran derivatives have shown that electronic factors, such as the charge on the carbon atom attached to the nitro group, are significant contributors to their genotoxic and antibacterial activity.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized and widely accepted technique in microbiology.
Protocol: Broth Microdilution Method
-
Preparation of Microtiter Plates: A series of two-fold serial dilutions of the test compounds (Nitrofurantoin and its analogs) are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
Inoculum Preparation: The bacterial strain to be tested is cultured overnight on an appropriate agar (B569324) medium. A suspension of the bacteria is then prepared in a sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific bacterial density (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted compounds is inoculated with the standardized bacterial suspension. A positive control well (containing bacteria and broth but no compound) and a negative control well (containing only broth) are also included. The plates are then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizing the Mechanism of Action
The antibacterial action of Nitrofurantoin is a multi-step process that ultimately leads to the damage of various bacterial macromolecules.
Caption: Mechanism of action of Nitrofurantoin.
This multi-targeted mechanism of action is a key reason for the low rate of acquired bacterial resistance to Nitrofurantoin. By damaging multiple essential cellular components simultaneously, it is more difficult for bacteria to develop resistance through a single mutation.
References
- 1. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic interpretation of the genotoxicity of nitrofurans (antibacterial agents) using quantitative structure-activity relationships and comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro synergy testing of "Nifuron" (Nitrofurantoin) with other antibiotics
Nitrofurantoin (B1679001), a long-standing antibiotic primarily used for treating uncomplicated urinary tract infections (UTIs), is gaining renewed interest in an era of increasing antimicrobial resistance.[1][2][3] This guide provides a comprehensive overview of in vitro studies exploring the synergistic potential of nitrofurantoin when combined with other antibiotics against various pathogens. The data presented herein is intended for researchers, scientists, and drug development professionals to inform further investigation into combination therapies.
Synergistic Combinations and Pathogens Investigated
In vitro studies have demonstrated that nitrofurantoin can act synergistically with several classes of antibiotics, enhancing their efficacy against a range of bacteria, particularly multidrug-resistant (MDR) uropathogens. The most frequently studied combinations involve aminoglycosides, trimethoprim (B1683648), fosfomycin, and colistin (B93849).
Nitrofurantoin with Aminoglycosides
The combination of nitrofurantoin with aminoglycosides such as amikacin (B45834), gentamicin, and tobramycin (B1681333) has shown promise against common uropathogens.[4][5][6] Studies have reported synergistic effects against Escherichia coli, Klebsiella pneumoniae, and Enterococcus faecalis.[4][6] One study investigating the combination of nitrofurantoin and amikacin against 12 clinical MDR uropathogenic E. coli (UPEC) strains observed synergistic effects in all tested strains.[7][8]
Nitrofurantoin with Trimethoprim
The combination of nitrofurantoin and trimethoprim has been shown to have an additive inhibitory effect against both sensitive and resistant strains of Escherichia coli K12.[9] This suggests a potential clinical application in treating urinary tract infections caused by multiple antibiotic-resistant strains.[9]
Nitrofurantoin with Fosfomycin and Colistin
Pairwise interactions between nitrofurantoin, fosfomycin, colistin, and trimethoprim against 29 UPEC strains were investigated using the checkerboard method.[10] The study found that combinations of colistin with nitrofurantoin (COL/NIT) exhibited bactericidal effects against the most resistant strain.[10]
Quantitative Synergy Data
The following tables summarize the quantitative data from key in vitro synergy studies. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where an FICI of ≤ 0.5 is typically defined as synergy.
Table 1: Synergy of Nitrofurantoin and Amikacin against MDR Uropathogenic E. coli
| Strain | Amikacin MIC (µg/mL) | Nitrofurantoin MIC (µg/mL) | Amikacin MIC in Combination (µg/mL) | Nitrofurantoin MIC in Combination (µg/mL) | FICI | Interpretation |
| UPEC 1 | 64 | 128 | 16 | 16 | 0.375 | Synergy |
| UPEC 2 | 128 | 64 | 32 | 8 | 0.375 | Synergy |
| UPEC 3 | 32 | 128 | 8 | 32 | 0.5 | Synergy |
| ... | ... | ... | ... | ... | ... | ... |
Data adapted from checkerboard assays on 12 clinical MDR UPEC strains.[7]
Table 2: Time-Kill Assay Results for Nitrofurantoin and Amikacin against MDR Uropathogenic E. coli
| Strain | Treatment | Log10 CFU/mL Reduction at 24h (compared to most active single agent) |
| UPEC Strain E7102 | Amikacin + Nitrofurantoin | > 2 |
| UPEC Strain E6929 | Amikacin + Nitrofurantoin | > 2 |
| ... | ... | ... |
Data represents the enhanced bactericidal effect observed in time-kill assays. A reduction of ≥ 2 log10 CFU/mL compared to the most active single agent is considered synergistic.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergy testing results. The following are generalized protocols for the checkerboard and time-kill assays based on the reviewed literature.
Checkerboard Assay Protocol
The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.[11]
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic (e.g., nitrofurantoin and amikacin) at a concentration significantly higher than their minimum inhibitory concentration (MIC).
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Typically, one antibiotic is serially diluted along the x-axis, and the second antibiotic is serially diluted along the y-axis.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include wells for growth control (no antibiotics) and sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1: Additive
-
1 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
Time-Kill Assay Protocol
Time-kill assays provide information on the rate of bactericidal activity of antimicrobial combinations over time.[12][13]
-
Bacterial Culture Preparation: Prepare an overnight culture of the test organism in a suitable broth medium.
-
Inoculum Preparation: Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in multiple flasks or tubes.
-
Addition of Antibiotics: Add the antibiotics alone and in combination at desired concentrations (e.g., 0.5x MIC, 1x MIC) to the bacterial suspensions. Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate all cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each culture.[12][14]
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic condition. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for in vitro synergy testing and the logical relationship in interpreting the results.
Conclusion
The in vitro evidence suggests that nitrofurantoin, when combined with other antibiotics, particularly aminoglycosides, can exhibit synergistic activity against clinically relevant pathogens. These findings highlight the potential for nitrofurantoin-based combination therapies to address the challenge of multidrug resistance. However, it is important to note that most of these studies are conducted under laboratory conditions.[15] Further research, including in vivo studies and clinical trials, is necessary to validate these in vitro findings and to determine the clinical utility of these combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrofurantoin and Fosfomycin for Extended Spectrum Beta-lactamases Producing Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Fosfomycin and Nitrofurantoin Resistance Mechanisms in Escherichia coli Isolated in Clinical Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrofurantoin–Aminoglycoside Synergy Against Common Uropathogens Evaluated by Disc Diffusion: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nitrofurantoin Combined With Amikacin: A Promising Alternative Strategy for Combating MDR Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrofurantoin Combined With Amikacin: A Promising Alternative Strategy for Combating MDR Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro effects of the combination of nitrofurantoin and trimethoprim against sensitive and nitrofurantoin and trimethoprim-resistant Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro assessment of the antibacterial effects of the combinations of fosfomycin, colistin, trimethoprim and nitrofurantoin against multi-drug-resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. msptm.org [msptm.org]
- 13. researchgate.net [researchgate.net]
- 14. A “Time-Kill” Study to Assess the Effect of Colistin on Gram-Negative Strains: An Experimental Study for Developing an Indigenous Microfluidics-Based Antimicrobial Susceptibility Testing Device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]
Validating "Nifuron" (Nitrofurantoin) MIC Breakpoints: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of "Nifuron" (Nitrofurantoin) and its alternatives for treating urinary tract infections (UTIs), focusing on the validation of Minimum Inhibitory Concentration (MIC) breakpoints for specific pathogens. It is intended for researchers, scientists, and drug development professionals.
Comparative MIC Breakpoints
The following table summarizes the latest clinical MIC breakpoints for Nitrofurantoin, Fosfomycin, and Ciprofloxacin, as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints are critical for interpreting in vitro susceptibility testing results.
| Pathogen | Antibiotic | Regulatory Body | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Escherichia coli | Nitrofurantoin | CLSI | ≤ 32 µg/mL | 64 µg/mL | ≥ 128 µg/mL |
| EUCAST | ≤ 64 mg/L | - | > 64 mg/L | ||
| Fosfomycin | CLSI | ≤ 64 µg/mL | 128 µg/mL | ≥ 256 µg/mL | |
| EUCAST | ≤ 32 mg/L | - | > 32 mg/L | ||
| Ciprofloxacin | CLSI | ≤ 0.25 µg/mL | 0.5 µg/mL | ≥ 1 µg/mL | |
| EUCAST | ≤ 0.25 mg/L | 0.5 mg/L | > 0.5 mg/L | ||
| Klebsiella pneumoniae | Nitrofurantoin | CLSI | ≤ 32 µg/mL | 64 µg/mL | ≥ 128 µg/mL |
| EUCAST | Breakpoints not defined | - | - | ||
| Fosfomycin | CLSI | Breakpoints not defined | - | - | |
| EUCAST | ≤ 32 mg/L | - | > 32 mg/L | ||
| Ciprofloxacin | CLSI | ≤ 0.25 µg/mL | 0.5 µg/mL | ≥ 1 µg/mL | |
| EUCAST | ≤ 0.25 mg/L | 0.5 mg/L | > 0.5 mg/L | ||
| Enterococcus spp. | Nitrofurantoin | CLSI | ≤ 32 µg/mL | 64 µg/mL | ≥ 128 µg/mL |
| EUCAST | ≤ 64 mg/L | - | > 64 mg/L | ||
| Fosfomycin | CLSI (E. faecalis only) | ≤ 64 µg/mL | 128 µg/mL | ≥ 256 µg/mL | |
| EUCAST | ≤ 32 mg/L | - | > 32 mg/L | ||
| Ciprofloxacin | CLSI | ≤ 1 µg/mL | 2 µg/mL | ≥ 4 µg/mL | |
| EUCAST | - | - | - | ||
| Staphylococcus saprophyticus | Nitrofurantoin | CLSI | ≤ 32 µg/mL | 64 µg/mL | ≥ 128 µg/mL |
| EUCAST | ≤ 64 mg/L | - | > 64 mg/L | ||
| Fosfomycin | CLSI | Breakpoints not defined | - | - | |
| EUCAST | ≤ 32 mg/L | - | > 32 mg/L | ||
| Ciprofloxacin | CLSI | ≤ 0.25 µg/mL | 0.5 µg/mL | ≥ 1 µg/mL | |
| EUCAST | ≤ 1 mg/L | - | > 1 mg/L |
Comparative In Vitro Performance
The following table presents a summary of MIC50 and MIC90 values for Nitrofurantoin and its alternatives against key uropathogens, compiled from various research studies. These values indicate the concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Pathogen | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Nitrofurantoin | 16 | 16 |
| Fosfomycin | 0.5 | 2 | |
| Ciprofloxacin | ≤ 0.015 - 0.03 | > 32 | |
| Klebsiella pneumoniae | Nitrofurantoin | 64 | 128 |
| Fosfomycin | 2 | 32 | |
| Ciprofloxacin | 0.06 | > 32 | |
| Enterococcus faecalis | Nitrofurantoin | 16 - 32 | 32 - 64 |
| Fosfomycin | 32 | 64 | |
| Ciprofloxacin | 0.5 | 2 | |
| Enterococcus faecium | Nitrofurantoin | 32 - 64 | 64 |
| Fosfomycin | 64 | 128 | |
| Ciprofloxacin | 8 | 32 |
Experimental Protocols
Broth Microdilution Method for MIC Determination (CLSI Guideline M07)
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of Nitrofurantoin.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotic Stock Solution: Prepare a stock solution of Nitrofurantoin at a concentration of 1280 µg/mL in a suitable solvent.
-
Bacterial Inoculum: Culture the test organism on appropriate agar (B569324) plates overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
-
Serial Dilution: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the Nitrofurantoin working solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as positive (growth) and negative (sterility) controls, respectively.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
Visualization of Mechanisms and Workflows
Mechanism of Action and Resistance Pathway for Nitrofurantoin
The following diagram illustrates the activation of Nitrofurantoin within the bacterial cell and the primary mechanisms of resistance.
Nitrofurantoin activation and resistance.
Experimental Workflow for MIC Breakpoint Validation
The diagram below outlines the logical workflow for validating MIC breakpoints.
MIC breakpoint validation workflow.
A Comparative Guide to the Cross-Validation of Analytical Methods for "Nifuron" (Nitrofurantoin) Quantification
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Nitrofurantoin (B1679001), known by the trade name "Nifuron," in bulk drug, pharmaceutical formulations, and biological matrices. The performance of High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are evaluated based on published experimental data. Detailed methodologies and comparative performance characteristics are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for Nitrofurantoin quantification depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control versus bioequivalence studies). The following table summarizes the key performance parameters of the most commonly employed techniques.
| Parameter | HPLC-UV | UV-Visible Spectrophotometry | LC-MS/MS |
| Linearity Range | 2 - 400 µg/mL[1], 50 - 150 µg/mL[2], 5 - 25 µg/mL[3] | 0.5 - 25 µg/mL[4], 2 - 10 µg/mL[5], 10 - 50 µg/ml[6] | 5.00 - 1500 ng/mL[7][8], 10.451 - 1033.897 ng/mL[9] |
| Limit of Detection (LOD) | 2 µg/mL[1] | 0.468 µg/mL[5] | 0.25 ng/mL[7][8] |
| Limit of Quantification (LOQ) | Not explicitly stated in all sources | 1.42 µg/mL[5] | 5.00 ng/mL[7][8] |
| Accuracy (% Recovery) | Within acceptable limits as per ICH guidelines[2] | 99% - 101%[5] | > 92%[7][8] |
| Precision (%RSD) | < 2%[5] | < 2%[5] | ≤ 5.8%[7][8] |
| Typical Application | Bulk drug and pharmaceutical formulations[2][3], Human urine[1] | Bulk drug and pharmaceutical formulations[4][5] | Bioanalysis in human plasma[7][8] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the routine analysis of Nitrofurantoin in pharmaceutical dosage forms.
Method A: For Bulk Drug and Pharmaceutical Formulations [2]
-
Mobile Phase: A mixture of Acetonitrile and a buffer solution (88:12 v/v), with the pH adjusted to 5.0 ± 0.05 using a sodium hydroxide (B78521) solution.
-
Column: ZORBAX Eclipse XDB - C18, 150mm x 4.6mm, 5µm.
-
Flow Rate: 1.6 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Retention Time: Approximately 8.423 minutes.
Method B: Rapid Analysis [3]
-
Mobile Phase: A mixture of 0.1% Triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile (80:20 v/v).
-
Column: Ascentis Express C18, 7.5cm x 4.6mm, 2.7µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA detector at 254 nm.
-
Retention Time: Approximately 2.0 minutes.
UV-Visible Spectrophotometry
This method is simple, cost-effective, and suitable for the quantification of Nitrofurantoin in bulk and simple pharmaceutical formulations.
Method A: Direct Measurement [5]
-
Solvent: Dimethylformamide : Methanol (70:30 v/v).
-
Maximum Wavelength (λmax): 369.6 nm.
-
Procedure: Prepare a standard stock solution of Nitrofurantoin. From this, prepare a series of dilutions to create a calibration curve in the range of 2-10 µg/mL. Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
Method B: Colorimetric Method [4]
-
Principle: This method involves the reduction of the nitro group of Nitrofurantoin to an amino group using zinc powder in an acidic medium. The resulting amino group is then diazotized and coupled with a chromogenic agent (e.g., 8-hydroxy quinoline) to form a stable, colored azo dye, which is measured spectrophotometrically.
-
Maximum Wavelength (λmax): 365 nm.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for bioanalytical applications due to its high sensitivity and selectivity, allowing for the quantification of low concentrations of Nitrofurantoin in complex biological matrices like plasma.
Method for Human Plasma [7][8]
-
Sample Preparation: Solid Phase Extraction (SPE) using Strata-X 33 µm extraction cartridges.
-
Chromatographic Column: BDS Hypersil C18 (100 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution (specific composition not detailed in the abstract).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Precursor to Product Ion Transitions:
-
Nitrofurantoin: m/z 237.0 → 151.8
-
Internal Standard (Nitrofurazone): m/z 197.0 → 123.9
-
Cross-Validation Workflow
The cross-validation of analytical methods is a critical process to ensure that different analytical procedures yield comparable and reliable results. This is particularly important when transferring a method between laboratories or when comparing a new method to an established one.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijesrt.com [ijesrt.com]
- 3. ijcpa.in [ijcpa.in]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. ijrar.org [ijrar.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. ijpsr.com [ijpsr.com]
Safety Operating Guide
Navigating the Disposal of Nitrofuran Compounds in a Laboratory Setting
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides a comprehensive overview of the proper disposal procedures for nitrofuran compounds, such as Nitrofurantoin, which may be referred to by similar names like Nifuron. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal activities, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This serves as the primary defense against accidental exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) are mandatory. |
| Eye Protection | Chemical safety goggles or a face shield must be worn. |
| Lab Coat | A fully buttoned lab coat provides a barrier against spills. |
| Respiratory Protection | In case of inadequate ventilation or dust formation, wear a NIOSH-approved respirator.[1][2] |
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3] Avoid creating dust or aerosols during handling.[3]
Step-by-Step Disposal Procedures
The proper disposal of nitrofuran compounds involves a systematic process of segregation, collection, and transfer to a licensed waste management facility.
1. Waste Segregation and Collection:
Proper segregation of chemical waste is crucial to prevent hazardous reactions and to ensure compliant disposal.[3]
-
Solid Waste: Place any unused or expired solid nitrofuran compounds directly into a designated, clearly labeled, and sealable hazardous waste container.[3]
-
Contaminated Labware: Disposable items such as gloves, absorbent paper, and pipette tips that have come into contact with the compound should be collected in a separate, clearly labeled hazardous waste bag or container.[3]
-
Solutions: Collect any solutions containing nitrofuran compounds in a designated, sealed, and labeled hazardous waste container for liquid chemical waste.[3]
The container should be marked with a "Hazardous Waste" label as soon as the first item of waste is added.[3]
2. Spill Management:
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.
-
Ensure adequate ventilation and wear appropriate PPE.[1]
-
Sweep up the spilled solid material and shovel it into a suitable, closed container for disposal.[1][4]
-
Wash the spill area thoroughly with soap and water.[1]
3. Temporary Storage:
Store hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Ensure containers are kept tightly closed.[4]
4. Final Disposal:
The ultimate disposal of nitrofuran waste must be conducted by a licensed hazardous waste management company.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup.[3]
-
Provide them with accurate information regarding the waste, including its chemical name and quantity.[3]
-
Ensure all waste containers are securely sealed and properly labeled for transport.[3]
-
Dispose of the contents and container to an approved waste disposal plant.[1][4]
Under no circumstances should nitrofuran waste be disposed of down the drain or in regular laboratory trash.[5] It should not be released into the environment.[1]
Experimental Protocols
While this guide focuses on disposal, any experimental protocol involving nitrofuran compounds should incorporate a detailed waste management section that outlines the procedures described above. All personnel handling these substances must be trained on these procedures before commencing any work.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of nitrofuran waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Nifuron
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of compounds like Nifuron is paramount. This document provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, encompassing both Nitrofurantoin and Nitrofurazone. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound in solid (powder) or liquid form, the following personal protective equipment is mandatory to prevent skin and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves.[1] | Prevents direct skin contact. This compound may cause an allergic skin reaction. |
| Eye Protection | Safety glasses with side shields or chemical goggles.[1][2] | Protects eyes from dust particles or splashes of solutions containing this compound. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) for powders.[3][4] | Required when handling the powder form to prevent inhalation, which can cause allergy or asthma symptoms. Use in a well-ventilated area is crucial.[2][5] |
| Body Protection | A lab coat or protective gown. | Protects skin and personal clothing from contamination. |
Occupational Exposure Limits
It is important to note that no specific occupational exposure limits (OELs) have been established for Nitrofurantoin or Nitrofurazone by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[3][4][5] Therefore, it is crucial to handle this compound with the utmost care, keeping exposure to the lowest practical level.[1] In the absence of a specific OEL, the limits for particulates not otherwise regulated (PNOR) may be considered as a general guideline.
| Substance | Limit Type | Value | Agency |
| Particulates Not Otherwise Regulated (Respirable fraction) | TWA | 5 mg/m³ | Various US States (e.g., Tennessee, Wyoming, Michigan)[1] |
Operational and Disposal Plans
The following procedural guidance outlines the step-by-step process for handling this compound during experimental work and its subsequent disposal.
Experimental Protocol: Handling this compound in the Laboratory
-
Preparation :
-
Ensure a designated area for handling this compound is clean and uncluttered.
-
Verify that a chemical fume hood or other ventilated enclosure is functioning correctly.
-
Assemble all necessary PPE and ensure it is in good condition.
-
-
Weighing and Solution Preparation (for solid this compound) :
-
Perform all weighing and handling of this compound powder within a chemical fume hood to minimize inhalation risk.
-
Use anti-static weigh paper or a weighing boat.
-
Close the primary container immediately after dispensing the required amount.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
-
During the Experiment :
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.[5]
-
If any this compound comes into contact with your gloves, remove them, wash your hands thoroughly, and put on a new pair.
-
-
After Handling :
-
Thoroughly wash hands with soap and water after handling is complete.[3]
-
Decontaminate all surfaces and equipment that came into contact with this compound (see Decontamination Protocol below).
-
Disposal Plan: Step-by-Step Guidance
All this compound waste, including pure compound, contaminated materials, and solutions, should be treated as hazardous chemical waste.[6]
-
Segregation of Waste :
-
Do not mix this compound waste with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
Solid waste (e.g., contaminated gloves, weigh paper, pipette tips) should be collected in a designated, labeled, and sealed plastic bag or container.
-
Liquid waste (e.g., unused solutions, rinsates) should be collected in a clearly labeled, sealed, and chemical-resistant container.
-
-
Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound" (or "Nitrofurantoin"/"Nitrofurazone").
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage :
-
Store waste containers in a designated, secure area, away from incompatible materials.[5]
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Final Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Decontamination Protocol: Surfaces and Equipment
In case of a spill or for routine cleaning of work areas:
-
Containment :
-
For spills, immediately alert others in the area.
-
If it is a powder spill, avoid creating dust. Gently cover the spill with absorbent material.
-
-
Decontamination :
-
Prepare a decontaminating solution. A 10% bleach solution followed by a rinse with 70% ethanol (B145695) or water is a common practice for many laboratory surfaces.[7][8] Always check for compatibility with the surface material.
-
Apply the decontaminating solution to the absorbent material covering the spill, or to a cloth for wiping surfaces.
-
Allow for a sufficient contact time (e.g., 20-30 minutes).[7]
-
-
Cleaning :
-
Wipe the area clean, working from the outside of the contaminated area inwards.
-
For bleach-based decontamination, a final wipe-down with water or 70% ethanol is recommended to remove any corrosive residue.[7]
-
-
Disposal of Cleaning Materials :
-
All materials used for decontamination (e.g., absorbent pads, wipes, gloves) must be disposed of as hazardous waste, as described in the Disposal Plan.
-
Workflow and Logical Relationships
The following diagram illustrates the key stages and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. paipharma.com [paipharma.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
